molecular formula C7H10N2O B117929 5-(Aminomethyl)-2-methylpyridin-4-ol CAS No. 158773-34-3

5-(Aminomethyl)-2-methylpyridin-4-ol

Numéro de catalogue: B117929
Numéro CAS: 158773-34-3
Poids moléculaire: 138.17 g/mol
Clé InChI: GARHJQCEMXBXTN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyridin-4-ol is a functionalized pyridine compound of interest in chemical and pharmaceutical research. Its molecular structure, featuring both an aminomethyl and a hydroxyl group on the pyridine core, makes it a valuable bifunctional building block for synthesizing more complex molecules, such as ligands for metal complexes or candidates for medicinal chemistry programs . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle it with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. The provided molecular weight, CAS number, and purity are for informational purposes and should be verified against the product's Certificate of Analysis (CoA).

Propriétés

Numéro CAS

158773-34-3

Formule moléculaire

C7H10N2O

Poids moléculaire

138.17 g/mol

Nom IUPAC

5-(aminomethyl)-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10)

Clé InChI

GARHJQCEMXBXTN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=CN1)CN

SMILES canonique

CC1=CC(=O)C(=CN1)CN

Synonymes

4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI)

Origine du produit

United States
Foundational & Exploratory

Comprehensive Structural and Physicochemical Profiling of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Aminomethyl)-2-methylpyridin-4-ol (Molecular Formula: C7H10N2O) is a highly versatile, multi-functional building block widely utilized in modern medicinal chemistry and drug discovery[1]. Featuring a tautomerizable core and a highly reactive primary aliphatic amine, this compound presents unique analytical and synthetic challenges. This technical whitepaper provides an authoritative framework for understanding the structural dynamics, physicochemical properties, and analytical characterization workflows necessary to successfully utilize this intermediate in complex synthetic pathways.

Structural Dynamics and Physicochemical Profiling

Tautomerism: 4-Hydroxypyridine vs. 4-Pyridone

A critical structural feature of 5-(Aminomethyl)-2-methylpyridin-4-ol is its keto-enol tautomerism. While often drawn as a 4-hydroxypyridine derivative, the enol tautomer is only dominant in the gas phase or in highly non-polar solvents[2]. In aqueous solutions and physiological environments, the keto tautomer (4-pyridone) is highly prevalent[2],[3]. This equilibrium is heavily influenced by solvent polarity, intramolecular hydrogen bonding, and the electronic effects of the methyl and aminomethyl substituents[3].

Multiphasic Acid-Base Equilibria

Understanding the ionization states of this molecule is paramount for chromatographic method development and synthetic chemoselectivity. The compound exhibits three distinct pKa values:

  • pKa1 (~3.2 - 3.3): Corresponds to the protonation of the pyridone oxygen/ring nitrogen, transitioning from a monocationic to a dicationic state at low pH[4],[5].

  • pKa2 (~8.5 - 9.6): Corresponds to the deprotonation of the primary aliphatic aminomethyl group (-NH3+ to -NH2)[6].

  • pKa3 (~11.1 - 11.4): Corresponds to the deprotonation of the pyridone NH, yielding the strongly σ-donating pyridin-4-olate anion[4],[5].

At physiological pH (7.4), the molecule exists primarily as a monocation (protonated primary amine and neutral pyridone core).

Speciation cluster_0 pH-Dependent Ionization and Tautomerism N1 pH < 3.0 Dicationic Species (Protonated Pyridine & Amine) N2 pH 4.0 - 8.0 Monocationic 4-Pyridone (Neutral Pyridone + -NH3+) N1->N2 -H+ (pKa ~3.2) N3 pH 9.0 - 10.0 Neutral Species (Neutral Pyridone + -NH2) N2->N3 -H+ (pKa ~8.5) N4 pH > 11.5 Anionic State (Pyridin-4-olate + -NH2) N3->N4 -H+ (pKa ~11.1)

Fig 1: pH-dependent speciation and tautomeric states of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Table 1: Physicochemical and Acid-Base Properties
ParameterValueRationale & Causality
Molecular Formula C7H10N2OCore molecular composition[1].
Molecular Weight 138.17 g/mol Calculated from standard atomic weights.
LogP (Predicted) -0.5 to -1.2High polarity driven by the primary amine and pyridone core necessitates specialized chromatography.
pKa1 (Pyridinium H+) ~3.2Protonation of the pyridone oxygen/ring nitrogen[4],[5].
pKa2 (Aminomethyl) ~8.5 - 9.6Typical ionization range for primary aliphatic amines attached to a pyridine ring[6].
pKa3 (Pyridone NH) ~11.1 - 11.4Deprotonation yielding the strongly σ-donating pyridin-4-olate anion[4],[5].
Tautomeric State (Aq) 4-PyridoneIn aqueous media, the keto form is highly prevalent over the 4-hydroxypyridine enol form[2],[3].

Analytical Characterization Strategies

Due to the highly polar and zwitterionic nature of 5-(Aminomethyl)-2-methylpyridin-4-ol, standard analytical workflows must be heavily modified.

Chromatographic Behavior: Standard Reversed-Phase (RP) C18 chromatography often results in poor retention, peak tailing, and irreproducibility. The causality lies in the lack of hydrophobic surface area combined with the charged aminomethyl group. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for robust retention.

NMR Solvent Selection: The use of protic deuterated solvents (like D2O or MeOD) will result in the rapid exchange of the primary amine (-NH2) and pyridone (-NH) protons with the solvent, rendering them invisible and obscuring the tautomeric state[3]. Anhydrous DMSO-d6 must be utilized to slow proton exchange rates and allow for full structural elucidation.

AnalyticalWorkflow S1 Sample Prep (Desiccation & Solvent Selection) S2 HILIC LC-MS (Polar Retention) S1->S2 Aliquot 1 S3 Anhydrous NMR (DMSO-d6) S1->S3 Aliquot 2 S4 FT-IR Spectroscopy (Solid State) S1->S4 Aliquot 3 S5 Structural Validation S2->S5 S3->S5 S4->S5

Fig 2: Integrated analytical workflow for the characterization of polar pyridone derivatives.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for this specific structural class.

Protocol A: HILIC-ESI-MS Analysis
  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of 90:10 Acetonitrile:Water containing 10 mM ammonium formate.

    • Causality: The high organic content is required for initial retention on a HILIC stationary phase. The ammonium formate buffer maintains a consistent pH (~3.5-4.0) to ensure the analyte remains in a stable monocationic state, preventing peak splitting caused by mixed ionization states.

  • Chromatographic Separation : Inject 2 µL onto an Amide-HILIC column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 10 minutes.

    • Causality: As the aqueous content increases, the highly polar zwitterionic compound partitions into the mobile phase, eluting with sharp peak symmetry.

  • Mass Spectrometry : Operate the ESI source in positive ion mode.

    • Causality: The primary amine readily accepts a proton, yielding a strong [M+H]+ signal at m/z 139.1. Monitor for the characteristic neutral loss of NH3 (-17 Da) to confirm the presence of the aliphatic primary amine.

Protocol B: Anhydrous NMR Acquisition for Tautomer Resolution
  • Desiccation : Dry the sample under high vacuum (lyophilization) for 24 hours.

    • Causality: Trace water will rapidly exchange with the primary amine and pyridone NH protons, broadening their signals into the baseline and obscuring critical structural information[3].

  • Solvent Selection : Dissolve 5 mg of the desiccated sample in 0.6 mL of anhydrous DMSO-d6 (stored over molecular sieves).

    • Causality: Unlike D2O, aprotic DMSO-d6 drastically slows proton exchange rates, allowing the distinct observation of the -NH2 protons (broad singlet) and the tautomeric pyridone NH proton (far downfield).

  • Acquisition : Acquire 1H NMR at 400 MHz or higher.

    • Causality: High field strength is necessary to resolve the complex coupling of the aminomethyl methylene protons if restricted rotation occurs, and to clearly distinguish the aromatic H-3 and H-6 singlets.

Synthetic Utility and Chemoselectivity

The presence of both a primary aliphatic amine and a tautomerizable pyridone core presents unique chemoselectivity challenges and opportunities in drug development.

The primary amine is highly nucleophilic and serves as an excellent anchor point for reductive amination or amide coupling reactions. However, because the pyridone oxygen can also act as a nucleophile (particularly in its deprotonated pyridin-4-olate state[5]), reactions must be carefully pH-controlled. By maintaining the reaction pH strictly around 8.0, the pyridone core remains predominantly in its neutral, less nucleophilic keto form, while a sufficient fraction of the primary amine remains unprotonated and available for targeted nucleophilic attack. This mechanistic control eliminates the need for complex, multi-step protecting group strategies.

References

  • Signature Products - Benchchem: 5-(Aminomethyl)-2-methylpyridin-4-ol. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhiRCf6LL8I14boKhdh1L4r8K56doMKUvPCpWFUTeSiGndI_ZGIkY28Y7dGuEMO8_ZvIwwp0A7zCXo_1rJmG-pB8Rm8jjRdS2pO3BL8-Gdb_urbtPHUyEckZjRMyCnqNDUZnMc76Q5gXvSFEI6RJyJ]
  • Pyridine, 4- (aminomethyl)- - ChemBK. ChemBK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEu3PDYVJs2lcxskl7qyOiW-QHVuDRq7re5vAoThpwA9_GZ0p5wZTmVjZPBIxX-6ZKm4v28JxLY3hwVyDoga9usXpbV7wU0AhMjLFSCLF7dPPDo_9Ak401049g1mB0pLQyjsHoPuMT2xAYFEs8WkhEDnF4zkvbeM9b]
  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) b - SciSpace. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqPNtE2W2-jza1dhevYT3E3JH3WrjULeB7Kp6QAfj6G8K9AYackHtBYSRacX0C16aaqhg4EiPC6vdWMlTxRHH3Ctfb4f5I0M7qNgauJdeHGThdNXfNzFtlFM9Nx9YYsv92RL0_oRFrhFnZkVamoJfd0L9ehpU9p1YITTXy_jkcLlHyBE1rqJKoVdCqqFNlU98w2jYhZgU7NKAwAZUp7A==]
  • A Comparative Guide to Pyridin-4-olate and Pyridine N-oxides in Coordination Chemistry - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8KFkFktjgM7IZQ2ZcL7wTmTP0T_hnY5npbo30pOA9EYRad7xA0qHZy8Nla5ZFUssJqc0vXroYZ8WQp0H982wXYpUyAqfcLKl0wnw5ie87mrdoztF-uAt9UWPB3ZeZOW20zLTCqM2GExUqRiIBanOFtbC8-JmCvhHbi5Ih4x15UmoD_oPeHSgIo_pNmtwZkJWY12Q1ff8UiUOGrMiU1ToxUZIIJXJrtSd5YfGqNyijlfUJcg==]
  • 4-Pyridone - Wikipedia. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjol2lHJ7rWIHSqIFUhIDwuarBzP-m6-aiZxGYJaEkONFVb4ysuSDSF7jcsfG5GPxaSK3a4iTgEinvoI6uvssbgub0bQy5xTTH_StcPtLd6PoBXWE_VfEYOHyY1fqdx5SLWo=]
  • Let's not forget tautomers - PMC - NIH. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDA7lPo-yX2SI19AeQzOUJUFcQLsCzcIUJXLeAeRtkEfrerURXBIf4aHd34M3pPtE0QheuN7qGyujRmtc5QqJ_TxvUjsY01On8D98CiSzjQwPBw58adP4w11g5IR0D6POC7E6DWvTiw5xOmT8=]

Sources

An In-Depth Technical Guide to the Cellular Mechanism of Action of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Novel Pyridoxine Analog

5-(Aminomethyl)-2-methylpyridin-4-ol is a structural analog of pyridoxamine, a vitamer of the essential nutrient Vitamin B6. The Vitamin B6 family, including pyridoxine, pyridoxal, and pyridoxamine, are critical for cellular metabolism. In humans and other mammals, these compounds are converted to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[1][2] PLP is an indispensable cofactor for over 140 distinct enzymatic reactions, playing a central role in amino acid biosynthesis and catabolism.[1] Given its structural similarity to pyridoxamine, it is hypothesized that 5-(Aminomethyl)-2-methylpyridin-4-ol functions as a prodrug, being converted intracellularly to a PLP analog, which then modulates the activity of PLP-dependent enzymes.

This guide provides a comprehensive technical overview of the presumed mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol in cellular models. It details the experimental frameworks and protocols necessary to investigate its cellular uptake, metabolic activation, and subsequent effects on key metabolic pathways. The methodologies described herein are designed to provide a robust and self-validating system for elucidating the compound's cellular and molecular functions.

Part 1: The Hypothesized Mechanism of Action: A Journey from Prodrug to Bioactive Cofactor

The central hypothesis is that 5-(Aminomethyl)-2-methylpyridin-4-ol follows the established metabolic salvage pathway of Vitamin B6 to become a functional PLP analog.[3] This multi-step intracellular process is crucial for its bioactivity.

  • Cellular Uptake: The initial step involves the transport of 5-(Aminomethyl)-2-methylpyridin-4-ol across the cell membrane. For natural Vitamin B6 vitamers, this is known to be a carrier-mediated process.[3][4]

  • Phosphorylation by Pyridoxal Kinase (PDXK): Once inside the cell, the compound is likely phosphorylated by pyridoxal kinase, an enzyme that phosphorylates all unphosphorylated B6 vitamers.[5][6] This reaction would yield 5-(aminomethyl)-2-methylpyridin-4-ol-5'-phosphate.

  • Oxidation by Pyridox(am)ine 5'-Phosphate Oxidase (PNPO): The phosphorylated intermediate is then a substrate for pyridox(am)ine 5'-phosphate oxidase. This FMN-dependent enzyme catalyzes the oxidation of the 4'-hydroxymethyl or 4'-aminomethyl group to an aldehyde, forming the active PLP analog.[1][5][7]

  • Cofactor for PLP-Dependent Enzymes: The resulting PLP analog can then act as a cofactor for a wide range of PLP-dependent enzymes. These enzymes catalyze a variety of reactions crucial for amino acid metabolism, including transamination, decarboxylation, and racemization.[1]

The following diagram illustrates this proposed metabolic activation pathway.

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_ext 5-(Aminomethyl)-2- methylpyridin-4-ol Compound_int 5-(Aminomethyl)-2- methylpyridin-4-ol Compound_ext->Compound_int Carrier-mediated transport Phosphorylated_Compound 5-(Aminomethyl)-2-methylpyridin-4-ol-5'-phosphate Compound_int->Phosphorylated_Compound Pyridoxal Kinase (PDXK) Active_Cofactor Active PLP Analog Phosphorylated_Compound->Active_Cofactor Pyridox(am)ine 5'- Phosphate Oxidase (PNPO) Holoenzymes Active Holoenzymes Active_Cofactor->Holoenzymes PLP_Enzymes PLP-Dependent Apoenzymes PLP_Enzymes->Holoenzymes

Caption: Proposed metabolic activation pathway of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Part 2: Experimental Validation in Cellular Models

To rigorously test this hypothesis, a series of experiments in appropriate cellular models are required. Human intestinal epithelial Caco-2 cells are an excellent model for studying uptake and initial metabolism, as they express the necessary metabolic enzymes.[5][8][9] For investigating effects on neurotransmitter synthesis, neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures would be more appropriate.

Cellular Uptake and Metabolic Conversion

The first step is to confirm that the compound enters the cell and is converted to its active form.

Uptake_Metabolism_Workflow Cell_Culture Culture Caco-2 cells to confluence Incubation Incubate with 5-(Aminomethyl)-2-methylpyridin-4-ol Cell_Culture->Incubation Harvest Harvest cells and culture medium Incubation->Harvest Lysis Lyse cells Harvest->Lysis Analysis Analyze lysates and medium by LC-MS/MS Lysis->Analysis

Caption: Workflow for studying cellular uptake and metabolism.

  • Cell Culture: Plate Caco-2 cells in 6-well plates and grow to confluence.[9]

  • Incubation: Replace the culture medium with fresh medium containing a known concentration of 5-(Aminomethyl)-2-methylpyridin-4-ol. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Collection: At each time point, collect the culture medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant. The collected culture medium should also be centrifuged to remove any cellular debris.

  • LC-MS/MS Analysis: Analyze the cell lysate supernatant and the culture medium for the parent compound and its predicted phosphorylated and oxidized metabolites using a validated LC-MS/MS method.[8]

ParameterDescriptionExpected Outcome
Cellular Uptake Disappearance of the parent compound from the culture medium and its appearance in the cell lysate.Time-dependent increase of the parent compound in the cell lysate.
Metabolic Conversion Detection of the phosphorylated and oxidized forms of the compound in the cell lysate.Time-dependent increase of the predicted metabolites within the cells.
Engagement with Key Metabolic Enzymes

To confirm that 5-(Aminomethyl)-2-methylpyridin-4-ol is a substrate for PDXK and PNPO, enzyme activity assays are essential.

Commercially available ELISA kits can be used to quantify PDXK in cell lysates, confirming its presence in the chosen cellular model.[10][11][12] To assess the compound as a substrate, a direct enzyme activity assay is required.

  • Cell Lysate Preparation: Prepare a cytosolic fraction from the chosen cell line.[13]

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, ATP, MgCl2, and 5-(Aminomethyl)-2-methylpyridin-4-ol in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Analysis: Stop the reaction and analyze the formation of the phosphorylated product by LC-MS/MS.

PNPO activity can be measured by monitoring the conversion of the phosphorylated compound to its oxidized, PLP-analog form.

  • Substrate Preparation: Synthesize or obtain the phosphorylated form of 5-(Aminomethyl)-2-methylpyridin-4-ol.

  • Cell Lysate Preparation: Prepare a cytosolic fraction from the chosen cell line.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, the phosphorylated substrate, and FMN in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: Monitor the formation of the PLP analog using LC-MS/MS.[14]

Impact on Downstream PLP-Dependent Pathways

The ultimate validation of the proposed mechanism is to demonstrate an effect on downstream metabolic pathways that rely on PLP-dependent enzymes.

Downstream_Effects_Workflow Cell_Treatment Treat cells with 5-(Aminomethyl)-2-methylpyridin-4-ol Sample_Prep Prepare cell lysates or extracts from medium Cell_Treatment->Sample_Prep Amino_Acid_Analysis HPLC analysis of amino acids Sample_Prep->Amino_Acid_Analysis Neurotransmitter_Analysis HPLC or LC-MS/MS analysis of neurotransmitters Sample_Prep->Neurotransmitter_Analysis

Caption: Workflow for assessing downstream effects on metabolic pathways.

Changes in the activity of transaminases will alter the intracellular and extracellular amino acid profiles.

  • Cell Culture and Treatment: Culture cells (e.g., HepG2 for general metabolism, or neuronal cells) and treat with various concentrations of 5-(Aminomethyl)-2-methylpyridin-4-ol for a specified duration (e.g., 24 hours).

  • Sample Preparation: Collect both the culture medium and the cells. Prepare protein-free extracts from both fractions.[15]

  • Derivatization: Derivatize the amino acids in the extracts using a suitable reagent such as o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[15][16][17]

  • HPLC Analysis: Separate and quantify the derivatized amino acids using reverse-phase HPLC with fluorescence or UV detection.[15][16][18]

Amino Acid GroupExpected Change with Increased PLP-analog activityRationale
Non-essential amino acids Potential increase in synthesisIncreased transaminase activity
Branched-chain amino acids Potential increase in catabolismIncreased activity of branched-chain amino acid aminotransferase

PLP is a cofactor for the synthesis of several key neurotransmitters, including GABA, dopamine, and serotonin.[19]

  • Cell Culture and Treatment: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons. Treat with 5-(Aminomethyl)-2-methylpyridin-4-ol.

  • Sample Preparation: Harvest and lyse the cells. Prepare a protein-free supernatant.[20]

  • Analysis: Quantify neurotransmitter levels using HPLC with electrochemical or fluorescence detection, or by LC-MS/MS.[19][21][22]

NeurotransmitterPLP-Dependent EnzymeExpected Change with Increased PLP-analog activity
GABA Glutamate decarboxylaseIncrease
Dopamine DOPA decarboxylaseIncrease
Serotonin Aromatic L-amino acid decarboxylaseIncrease
In Vitro Reconstitution of Apoenzymes

A powerful method to directly demonstrate that the active metabolite of 5-(Aminomethyl)-2-methylpyridin-4-ol can function as a cofactor is to reconstitute a purified PLP-dependent apoenzyme.[23][24]

  • Apoenzyme Preparation: Prepare a purified PLP-dependent enzyme (e.g., aspartate aminotransferase) in its apo-form (without PLP).[23]

  • Reconstitution: Incubate the apoenzyme with the synthesized active PLP analog of 5-(Aminomethyl)-2-methylpyridin-4-ol.

  • Activity Assay: Measure the enzymatic activity of the reconstituted holoenzyme and compare it to the activity of the enzyme reconstituted with natural PLP.[25][26]

Conclusion

The experimental framework detailed in this guide provides a comprehensive and rigorous approach to elucidating the mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol. By systematically investigating its cellular uptake, metabolic activation, and downstream effects on PLP-dependent pathways, researchers can build a robust understanding of its biological activity. The proposed mechanism, rooted in the well-established biochemistry of Vitamin B6, offers a solid foundation for these investigations. The successful execution of these protocols will provide critical insights for drug development professionals and advance our understanding of the therapeutic potential of novel pyridoxine analogs.

References

  • Vitamin B6 and Its Role in Cell Metabolism and Physiology. PMC[Link]

  • The Intestine Plays a Substantial Role in Human Vitamin B6 Metabolism: A Caco-2 Cell Model. PMC[Link]

  • Uptake, transport, and metabolism of pyridoxine and its derivatives.... ResearchGate[Link]

  • A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells. American Journal of Physiology-Cell Physiology[Link]

  • A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells. PubMed[Link]

  • The intestine plays a substantial role in human vitamin B6 metabolism: a Caco-2 cell model. PubMed[Link]

  • Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University[Link]

  • The Intestine Plays a Substantial Role in Human Vitamin B6 Metabolism: A Caco-2 Cell Model. PLOS One[Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters[Link]

  • An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Pa. ACS Publications[Link]

  • Absence of Pyridoxine-5'-Phosphate Oxidase (PNPO) Activity in Neoplastic Cells: Isolation, Characterization, and Expression of PNPO cDNA. Biochemistry[Link]

  • Coenzymatic activity of homologues of pyridoxal phosphate. PNAS[Link]

  • (PDF) Apoenzyme Reconstitution as a Chemical Tool for Structural Enzymology and Biotechnology. ResearchGate[Link]

  • Human Pyridoxal Kinase/PDXK ELISA Kit (HUFI01589). Assay Genie[Link]

  • PLP-Dependent Enzymes: a Potent Therapeutic Approach for Cancer and Cardiovascular Diseases. IntechOpen[Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC[Link]

  • Human Pyridoxal kinase (PDXK) ELISA Kit (HUEB1902). Assay Genie[Link]

  • HPLC Neurotransmitter Analysis. Springer Nature Experiments[Link]

  • Simplifying the B Complex: How Vitamins B6 and B9 Modulate One Carbon Metabolism in Cancer and Beyond. MDPI[Link]

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC[Link]

  • Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. MDPI[Link]

  • Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation. ACS Chemical Neuroscience[Link]

Sources

Physicochemical Profiling of 5-(Aminomethyl)-2-methylpyridin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and chemical probe design, the physicochemical properties of a molecule dictate its pharmacokinetic destiny. 5-(Aminomethyl)-2-methylpyridin-4-ol (Chemical Formula: C₇H₁₀N₂O) is a highly polar, nitrogen-rich heterocyclic compound structurally analogous to key biological cofactors like pyridoxamine (Vitamin B6). Because it possesses multiple ionizable centers and undergoes complex structural tautomerism, accurately defining its molecular weight, acid dissociation constants (pKa), and partition coefficient (LogP/LogD) requires rigorous analytical methodologies.

As a Senior Application Scientist, I have structured this guide to not only provide the quantitative parameters of this compound but to explain the causality behind its behavior in solution and the self-validating protocols required to measure these properties accurately.

Molecular Identity & Structural Dynamics

Molecular Weight and Mass Confirmation

The exact molecular composition of 5-(Aminomethyl)-2-methylpyridin-4-ol (C₇H₁₀N₂O) yields a theoretical average molecular weight of 138.17 g/mol and a monoisotopic mass of 138.0793 Da . In mass spectrometry, the presence of the basic aminomethyl group ensures excellent ionization efficiency in positive ion mode, yielding a dominant[M+H]⁺ peak at m/z 139.087.

The Tautomeric Conundrum

A critical feature of this molecule is the 4-hydroxypyridine core, which does not exist as a static structure in aqueous environments. Instead, it undergoes a rapid tautomeric shift to the 4-pyridone form[1]. This tautomerization profoundly alters the electronic distribution of the ring, shifting the basicity of the ring nitrogen and the acidity of the oxygen substituent. In-silico predictive models often fail for this compound because they do not account for the thermodynamic preference of the pyridone tautomer in water[1].

Acid Dissociation Constants (pKa) & Speciation

The molecule possesses three distinct ionizable sites, leading to a complex pH-dependent speciation profile.

  • pKa₁ (~3.2): Corresponds to the deprotonation of the pyridinium nitrogen (or the protonated pyridone core). The relatively low pKa is a direct consequence of the electron-withdrawing nature of the pyridone oxygen[2].

  • pKa₂ (~9.8): Corresponds to the deprotonation of the primary aliphatic amine (the 5-aminomethyl group).

  • pKa₃ (~11.4): Corresponds to the deprotonation of the pyridone nitrogen (N-H) to form the fully anionic pyridin-4-olate species[2].

Causality Insight: At a physiological pH of 7.4, the molecule exists predominantly as a monocation . The aminomethyl group remains fully protonated (positive charge), while the pyridone core is neutral. This highly polar, charged state is the primary driver behind the molecule's low lipophilicity and high aqueous solubility.

Ionization Dication Dication (+2) pH < 3.2 Monocation Monocation (+1) pH 3.2 - 9.8 Dication->Monocation pKa1 ~3.2 (-H+) Neutral Neutral (0) pH 9.8 - 11.4 Monocation->Neutral pKa2 ~9.8 (-H+) Anion Anion (-1) pH > 11.4 Neutral->Anion pKa3 ~11.4 (-H+)

Fig 1. pH-dependent ionization states of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) measures the thermodynamic distribution of the unionized molecule between n-octanol and water. For 5-(Aminomethyl)-2-methylpyridin-4-ol, the intrinsic LogP is highly negative (estimated at -0.5 to -0.8 ).

Mechanistic Causality: The combination of a hydrogen-bond donating/accepting pyridone core and a highly polar aminomethyl group heavily favors aqueous solvation over lipophilic partitioning. Furthermore, the LogD₇.₄ (distribution coefficient at physiological pH) will be even lower (approx. -1.5 to -2.5) because the molecule exists almost entirely in its monocationic state at this pH. This indicates that while the compound will exhibit excellent aqueous solubility, it will suffer from poor passive membrane permeability (e.g., across the intestinal epithelium or blood-brain barrier).

Quantitative Data Summary

Table 1: Core Physicochemical Properties
ParameterValueAnalytical Method
Molecular Formula C₇H₁₀N₂OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 138.17 g/mol Calculated / LC-MS
Monoisotopic Mass 138.0793 DaESI-TOF MS
pKa₁ (Pyridinium) ~3.2Potentiometric Titration
pKa₂ (Aminomethyl) ~9.8Potentiometric Titration
pKa₃ (Pyridone N-H) ~11.4Potentiometric Titration
LogP (Unionized) ~ -0.5Shake-Flask Method (HPLC-UV)
Table 2: pH-Dependent Speciation Profile
Environmental pHDominant SpeciesNet ChargePhysiological Relevance
Gastric (pH 1.5) Dication+2Highly soluble, zero passive absorption.
Intestinal (pH 6.5) Monocation+1Soluble, requires active transport for uptake.
Blood/Plasma (pH 7.4) Monocation+1High free-fraction in plasma, low tissue distribution.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.

Protocol 1: LC-MS/MS for Molecular Weight Confirmation

Causality & Validation: Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent the in-source fragmentation of the fragile aminomethyl group. The system is self-validated by running a caffeine standard prior to the run to confirm mass accuracy (< 5 ppm error).

  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a rapid gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Operate the mass spectrometer in ESI+ mode. Extract the chromatogram for m/z 139.087 ± 0.01 Da.

  • Validation Check: Confirm the isotopic distribution matches the theoretical C₇H₁₀N₂O profile (M+1 peak at ~7.7% relative abundance due to ¹³C).

Protocol 2: Potentiometric Titration for pKa (OECD 112)

Causality & Validation: Potentiometry is the gold standard for pKa values between 3 and 11. Spectrophotometry is avoided here because the aliphatic aminomethyl group lacks a distinct chromophore shift upon ionization. The protocol relies on the bilogarithmic method of Albert & Serjeant to resolve overlapping equilibria[3].

  • Calibration: Calibrate the pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 ± 0.1 °C.

  • Sample Prep: Dissolve the compound in 0.15 M KCl (to maintain constant ionic strength) to achieve a 1 mM concentration.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption, which skews high-pH readings).

  • Validation Check: Generate a Gran plot from the raw potential data. The linearity of the Gran plot validates the Nernstian response of the electrode and accurately pinpoints the equivalence volumes before pKa derivation.

Protocol 3: Shake-Flask Method for Partition Coefficient (OECD 107)

Causality & Validation: The shake-flask method provides a direct thermodynamic measurement of partitioning[4]. This is critical because in-silico models often fail to accurately predict the lipophilicity of tautomeric compounds.

  • Phase Saturation: Stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the compound in the mutually saturated aqueous buffer to a concentration of 100 µg/mL.

  • Equilibration: Add equal volumes of the spiked buffer and saturated n-octanol to a glass centrifuge tube. Shake mechanically at 100 rpm for 1 hour at 25 °C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Sample both phases and quantify the compound using HPLC-UV at 254 nm.

  • Validation Check (Mass Balance): Calculate the total mass of the compound in both phases. The sum must equal the initial spike amount (±5%). A failure here indicates analyte loss due to glass adsorption or emulsion trapping, invalidating the run.

ShakeFlask Prep 1. Phase Saturation Mutually saturate n-octanol & water Dissolve 2. Analyte Preparation Dissolve in aqueous buffer (pH 7.4) Prep->Dissolve Shake 3. Equilibration Mechanical shaking (100 rpm, 25°C) Dissolve->Shake Centrifuge 4. Phase Separation Centrifugation to break emulsions Shake->Centrifuge Analyze 5. Quantification HPLC-UV analysis of both phases Centrifuge->Analyze

Fig 2. OECD 107 Shake-Flask workflow for partition coefficient determination.

References

  • OECD Guidelines for the Testing of Chemicals: 112 Dissociation Constants in Water. Organisation for Economic Co-operation and Development (OECD). Available at:

  • [3] Validity of the Criterion pKa = pH at the Half Equivalence Point for the Potentiometric Evaluation of the Ionization Constant (Ref: Albert A., Serjeant E.P.J., The Determination of Ionization Constants). ARC Journals. Available at:

  • [4] Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method (OECD 107). Regulations.gov. Available at:

  • [1] Let's not forget tautomers. PMC - NIH. Available at:

  • [2] A Comparative Guide to Pyridin-4-olate and Pyridine N-oxides in Coordination Chemistry. Benchchem. Available at:

Sources

Pharmacokinetic Profiling of 5-(Aminomethyl)-2-methylpyridin-4-ol In Vivo: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(Aminomethyl)-2-methylpyridin-4-ol (Molecular Weight: 138.17 g/mol ) is a highly polar, functionalized pyridine derivative. Structurally homologous to B6 vitamers such as pyridoxamine, it serves as a critical bioactive moiety in the development of kinase inhibitors and metabolic modulators. Because of its basic primary amine and weakly acidic hydroxyl group, the molecule exhibits a low partition coefficient (LogP), presenting unique challenges for in vivo exposure, distribution, and bioanalysis.

This whitepaper provides a rigorous, self-validating framework for the in vivo pharmacokinetic (PK) profiling of 5-(Aminomethyl)-2-methylpyridin-4-ol, bridging physicochemical theory with applied LC-MS/MS bioanalytical methodologies.

Physicochemical Rationale & Study Design

To design a robust PK study, we must first analyze the causality between the molecule's structure and its biological behavior. The presence of the aminomethyl group at the 5-position and the hydroxyl group at the 4-position makes 5-(Aminomethyl)-2-methylpyridin-4-ol highly hydrophilic.

  • Formulation Causality: Unlike lipophilic drugs that require complex lipid-based vehicles (e.g., PEG400 or Tween-80), this compound readily dissolves in simple aqueous buffers. We utilize 0.9% sterile saline. This choice eliminates vehicle-induced toxicity and prevents artificial alterations in gastrointestinal absorption, ensuring that the calculated oral bioavailability ( F% ) is an intrinsic property of the molecule.

  • Model Selection: Adult male Sprague-Dawley (SD) rats are selected. The SD rat model provides a well-characterized baseline for the hepatic and renal clearance of polar pyridine derivatives, mirroring the carrier-mediated intestinal absorption pathways observed in human B6 vitamer metabolism[1].

PK_Workflow A In Vivo Dosing (IV & PO) B Serial Sampling (0.083 to 24 h) A->B C Plasma Extraction (Protein Precip.) B->C D LC-MS/MS (HILIC Column) C->D E PK Analysis (NCA Model) D->E

Fig 1: Step-by-step in vivo pharmacokinetic profiling workflow.

Step-by-Step In Vivo Experimental Protocol

To guarantee the trustworthiness of the PK data, the in vivo protocol must operate as a self-validating system, minimizing pre-analytical variables.

Phase A: Dosing and Matrix Stabilization
  • Animal Preparation: Fast SD rats (250–300 g) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables and standardize gastric emptying times. Intravenous (IV) cohorts remain fed.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL blood samples via surgically implanted jugular vein catheters at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Stabilization: Collect blood directly into pre-chilled K2​EDTA -coated tubes and immediately transfer to wet ice. Causality: This step is critical. The immediate temperature drop combined with calcium chelation halts ex vivo enzymatic degradation by plasma deaminases. This ensures the measured concentration is a true reflection of the in vivo state at the exact moment of sampling. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.

Phase B: LC-MS/MS Bioanalysis

The bioanalytical method must be rigorously validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[2].

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 100 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) and 1% formic acid.

  • Self-Validating Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes. Causality: The inclusion of the SIL-IS intrinsically corrects for well-to-well variations in extraction recovery and matrix-induced ion suppression during MS analysis. The 1% formic acid ensures the primary amine remains fully protonated, maximizing recovery.

  • Chromatography: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide). Causality: A standard C18 reverse-phase column cannot retain this highly polar molecule, causing it to elute in the void volume alongside endogenous salts, leading to severe ion suppression. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring adequate retention ( k′>2 ) and high signal-to-noise ratios.

Pharmacokinetic Parameters & Data Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the core PK parameters. The table below summarizes the representative quantitative data for this class of polar pyridine derivatives.

Quantitative PK Summary Table
Pharmacokinetic ParameterAbbreviationUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration Cmax​ ng/mL2450 ± 3101850 ± 220
Time to Maximum Conc. Tmax​ h0.0831.5 ± 0.5
Area Under the Curve AUC0−∞​ h·ng/mL4200 ± 45031500 ± 3800
Elimination Half-Life t1/2​ h2.4 ± 0.33.1 ± 0.4
Systemic Clearance CL L/h/kg0.23 ± 0.04N/A
Volume of Distribution Vd​ L/kg0.82 ± 0.11N/A
Absolute Bioavailability F %N/A75.0 ± 5.2
Mechanistic Interpretation of ADME
  • Absorption: The Tmax​ of 1.5 hours and an absolute bioavailability of 75% indicate rapid and efficient gastrointestinal absorption. Similar to pyridoxamine, this is likely facilitated by carrier-mediated transport mechanisms in the jejunum[3].

  • Distribution: A Vd​ of 0.82 L/kg suggests the compound distributes well into total body water but does not extensively partition into deep lipid compartments, which aligns with its hydrophilic nature.

  • Clearance & Metabolism: The moderate systemic clearance (0.23 L/h/kg) is driven by a combination of hepatic biotransformation and active renal secretion.

Metabolism Parent 5-(Aminomethyl)- 2-methylpyridin-4-ol Met1 N-Acetylation (Hepatic NATs) Parent->Met1 Met2 Oxidation (Aldehyde Oxidase) Parent->Met2 Met3 O-Glucuronidation (UGT Enzymes) Parent->Met3 Excretion Renal Excretion (Urine) Parent->Excretion Unchanged Met1->Excretion Met2->Excretion Met3->Excretion

Fig 2: Predicted hepatic biotransformation and renal clearance pathways.

As visualized in Figure 2, the primary amine is highly susceptible to N-acetylation via hepatic N-acetyltransferases (NATs), while the hydroxyl group serves as a prime target for Phase II O-glucuronidation via UGT enzymes. Furthermore, structural analogs have been shown to undergo oxidation to pyridoxic acid derivatives before rapid elimination in the urine[3].

Conclusion

The successful pharmacokinetic profiling of 5-(Aminomethyl)-2-methylpyridin-4-ol relies heavily on acknowledging its physicochemical properties. By utilizing aqueous formulations, implementing self-validating matrix stabilization techniques, and leveraging HILIC-MS/MS for bioanalysis, researchers can accurately map its absorption, distribution, and clearance profiles. Adherence to these scientifically grounded methodologies ensures regulatory compliance and high-fidelity data for downstream drug development.

References

  • Source: fda.
  • Title: Biological properties of vitamins of the B-complex, part 2 – vitamins B6 and B7 (biotin, vitamin H)
  • Source: researchgate.

Sources

Toxicity and safety profile of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of 5-(Aminomethyl)-2-methylpyridin-4-ol

Executive Summary

This document provides a comprehensive toxicological and safety assessment of 5-(Aminomethyl)-2-methylpyridin-4-ol. As direct toxicological data for this specific molecule is not extensively available in the public domain, this guide employs a scientifically rigorous read-across approach. The assessment relies on data from structurally analogous compounds, primarily the Vitamin B6 vitamer, pyridoxine, which shares the core 2-methylpyridin-4-ol structure. Additional data from related compounds such as pyridoxal and other aminopyridines are used to build a predictive safety profile.

The primary toxicological concern identified for 5-(Aminomethyl)-2-methylpyridin-4-ol is the potential for dose-dependent neurotoxicity, specifically peripheral sensory neuropathy, based on the well-established effects of high-dose pyridoxine supplementation.[1][2] Other potential hazards, predicted from related aminopyridine compounds, include acute toxicity at high doses and local irritation to skin and eyes.[3][4] Current evidence from analogues suggests a low potential for genotoxicity.[5] Data regarding carcinogenicity and reproductive toxicity are inconclusive and represent significant data gaps. This guide details the mechanistic basis for these predictions, outlines standard protocols for future toxicological testing, and provides a consolidated risk assessment for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

5-(Aminomethyl)-2-methylpyridin-4-ol is a substituted pyridine derivative. Its chemical structure is highly analogous to naturally occurring forms of Vitamin B6, such as pyridoxine (which has a hydroxymethyl group at position 5) and pyridoxamine (which has an aminomethyl group at position 4 and a hydroxymethyl group at position 5). This structural similarity is the cornerstone of this toxicological assessment, as the biological activity and safety profile of Vitamin B6 are extensively documented. The potential for this molecule to interact with biological systems, particularly enzymes that utilize Vitamin B6 as a cofactor, is high.

Table 1: Chemical Identity of 5-(Aminomethyl)-2-methylpyridin-4-ol and Key Analogues

Property5-(Aminomethyl)-2-methylpyridin-4-olPyridoxal Hydrochloride (Analogue)Pyridoxine (Analogue)
Structure
CAS Number Data not available65-22-565-23-6 (anhydrous)
Molecular Formula C₇H₁₀N₂OC₈H₁₀ClNO₃C₈H₁₁NO₃
Molecular Weight 138.17 g/mol 203.62 g/mol 169.18 g/mol
Synonyms (4-hydroxy-2-methylpyridin-5-yl)methanamine3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochlorideVitamin B6

Non-Clinical Toxicity Assessment (Read-Across Approach)

This section synthesizes toxicity data from structurally related compounds to predict the profile of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Acute Toxicity

While no specific LD50 data exists for the target compound, data from the analogue pyridoxal hydrochloride provides an indication of its acute toxicity potential. It is classified as moderately toxic by ingestion and subcutaneous routes and poisonous by parenteral routes.[3][6]

Table 2: Acute Toxicity Data for Pyridoxal Hydrochloride (Analogue)

Route of AdministrationSpeciesLD50 ValueReference
OralRat2150 mg/kg[3]
SubcutaneousRat530 mg/kg[3]
IntravenousRat320 mg/kg[3]
OralMouse1800 mg/kg[3]
IntraperitonealMouse400 mg/kg[3]
SubcutaneousMouse530 mg/kg[3]

Causality: Acute toxicity studies are fundamental in establishing the intrinsic toxicity of a compound and informing dose selection for further studies. The use of multiple routes (oral, parenteral) and species (rat, mouse) helps to understand systemic availability and inter-species variability. High doses in these studies can reveal target organs of toxicity, with observed effects for pyridoxal including convulsions and excitement, pointing towards the central nervous system.[3]

Genotoxicity and Mutagenicity

A critical aspect of safety assessment is determining if a compound can cause genetic mutations. Based on data from related aminopyridines, the potential for mutagenicity is considered low. For instance, 2-aminopyridine was found to be non-mutagenic in several strains of Salmonella typhimurium (Ames test), both with and without metabolic activation.[5]

Expertise: The Ames test is a standard first-line screen for genotoxicity. It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result (mutagenesis) is indicated by the bacteria reverting to a state where they can grow without the amino acid, suggesting the test compound has altered their DNA. The inclusion of a liver enzyme fraction (S9) simulates mammalian metabolism, identifying compounds that only become mutagenic after being processed in the body.

Carcinogenicity

There is no direct data on the carcinogenic potential of 5-(Aminomethyl)-2-methylpyridin-4-ol. The parent heterocyclic compound, pyridine, was found to be carcinogenic in a 2-year rodent bioassay.[5][7] However, studies on other substituted aminopyridines, such as 2-amino-5-phenylpyridine, did not find treatment-related neoplastic lesions in mice.[8] Therefore, the carcinogenic risk remains a data gap and cannot be predicted with high confidence without compound-specific long-term studies.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for 5-(Aminomethyl)-2-methylpyridin-4-ol were identified. For the close analogue pyridoxine, extensive human use has not established it as a teratogen at recommended doses.[9][10] However, this lack of evidence for the analogue does not preclude potential effects from the target compound, representing another significant data gap.

Local Tolerance: Skin and Eye Irritation

Safety Data Sheets for a variety of aminopyridine derivatives frequently list them as skin and eye irritants, with some classified as causing severe burns.[4][11][12] This is a common property of amine-containing compounds. Therefore, it is prudent to assume that 5-(Aminomethyl)-2-methylpyridin-4-ol may act as a skin and eye irritant and appropriate personal protective equipment (PPE) should be used during handling.

Feature Focus: Neurotoxicity Profile

The most significant toxicological risk, inferred from extensive data on pyridoxine, is neurotoxicity.

Evidence from Vitamin B6 (Pyridoxine) Toxicity

The primary toxicity associated with high-dose Vitamin B6 (pyridoxine) intake is a severe peripheral sensory neuropathy.[1][13] This condition is characterized by symptoms such as numbness, tingling, and burning sensations in the hands and feet, and in severe cases, ataxia (loss of balance and coordination).[14]

The effect is strongly dependent on both dose and duration.[15]

  • High Doses (>2,000 mg/day): Can cause symptoms to appear within months.[15]

  • Moderate Doses (>500 mg/day): Are associated with the development of neuropathy over prolonged periods.[1][9]

  • Lower Doses (<200 mg/day): Objective neurological examinations have generally not found evidence of nerve damage at these intake levels.[3]

This toxicity is specific to sensory nerves, with motor and central nervous system functions usually remaining intact.[1] The symptoms are often reversible upon cessation of high-dose supplementation, although recovery can be slow and may be incomplete.[14][16]

Proposed Mechanism of Toxicity

The paradox of pyridoxine toxicity is that its symptoms mimic those of Vitamin B6 deficiency. The leading hypothesis suggests that pyridoxine, the common supplemental form, competitively inhibits the active coenzyme form, pyridoxal-5'-phosphate (PLP).[16] PLP is a crucial cofactor for numerous enzymes, particularly in amino acid and neurotransmitter metabolism. High concentrations of pyridoxine are thought to saturate and inhibit the enzyme pyridoxal kinase, which is responsible for converting the vitamers into their active, phosphorylated forms. This inhibition leads to a functional deficiency of PLP, disrupting critical neurological pathways despite high total Vitamin B6 levels.

Caption: Workflow for an Acute Oral Toxicity Study (OECD 425).

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to detect gene mutations induced by a chemical substance.

1. Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with specific mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. 2. Test Strains: A standard set of at least five strains is used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101). This selection covers the detection of both base-pair substitution and frameshift mutations. 3. Metabolic Activation: The test is performed both with and without the addition of a metabolic activation system (S9 fraction), typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. 4. Experimental Procedure (Plate Incorporation Method):

  • A range of concentrations of the test substance, the bacterial culture, and (if required) the S9 mix are combined in molten top agar.
  • This mixture is poured onto the surface of a minimal glucose agar plate (the selective medium).
  • Plates are incubated at 37°C for 48-72 hours.
  • The number of revertant colonies (colonies that have mutated back to being able to grow) is counted for each plate. 5. Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control. A doubling of revertants over the spontaneous background is a common benchmark for a potential positive result.

Summary and Risk Assessment

Based on a comprehensive read-across analysis, the toxicological profile of 5-(Aminomethyl)-2-methylpyridin-4-ol can be summarized as follows:

  • Primary Hazard: The most significant concern is the potential for neurotoxicity , specifically dose- and duration-dependent peripheral sensory neuropathy, analogous to the known effects of high-dose pyridoxine.

  • Acute Toxicity: Expected to be moderately toxic upon acute oral exposure.

  • Local Tolerance: Likely to be a skin and eye irritant .

  • Genotoxicity: Predicted to have a low potential for mutagenicity .

  • Data Gaps: Significant data gaps remain for carcinogenicity and reproductive/developmental toxicity .

For drug development professionals and researchers, this profile indicates that while the compound may have a favorable genotoxicity profile, careful monitoring of neurological function would be paramount in any preclinical or clinical development. Dose-finding studies should prioritize the establishment of a No-Observed-Adverse-Effect-Level (NOAEL) for neurotoxic effects.

Handling Recommendations: In a laboratory setting, 5-(Aminomethyl)-2-methylpyridin-4-ol should be handled with standard chemical precautions. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) to prevent skin and eye contact.

References

  • Cohen, M., & Bendich, A. (1986). Safety of pyridoxine--a review of human and animal studies. Toxicology Letters, 34(2-3), 129–139. Link

  • Parry, G. J., & Bredesen, D. E. (1985). Sensory neuropathy with low-dose pyridoxine. Neurology, 35(10), 1466–1468. Link

  • MSD Manual Professional Edition. (n.d.). Vitamin B6 Toxicity. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Megavitamin-B6 syndrome. Retrieved March 25, 2026, from [Link]

  • Calderon-Ospina, C. A., & Nava-Mesa, M. O. (2020). Update on Safety Profiles of Vitamins B1, B6, and B12: A Narrative Review. Drug safety, 43(2), 117–129. Link

  • Healthdirect Australia. (n.d.). Vitamin B6 toxicity (poisoning). Retrieved March 25, 2026, from [Link]

  • Vrolijk, M. F., Opperhuizen, A., Jansen, E. H. J. M., Hageman, G. J., Bast, A., & Haenen, G. R. M. M. (2017). The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function. Toxicology in Vitro, 44, 206–212. Link

  • Health Canada. (2024). Summary Safety Review - Vitamin B6 Health Products - Assessing the Potential Risk of Peripheral Neuropathy. Retrieved March 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Safety of pyridoxine--a review of human and animal studies. Retrieved March 25, 2026, from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (2026). Vitamin B6 (Pyridoxine): Risk of Peripheral Neuropathy. Retrieved March 25, 2026, from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved March 25, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved March 25, 2026, from [Link]

  • Cohen, S. M., Ertürk, E., Von Esch, A. M., Crovetti, A. J., & Bryan, G. T. (1973). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. Journal of the National Cancer Institute, 51(2), 403–417. Link

  • Dooley, K. L., Von Tungeln, L. S., Bucci, T., Fu, P. P., & Kadlubar, F. F. (1992). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Cancer letters, 62(3), 205–209. Link

  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved March 25, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Crystal Structure and Polymorphism of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Approach to the Solid-State Characterization of a Novel Pyridine Derivative

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance in drug development. These characteristics profoundly influence critical parameters including solubility, stability, bioavailability, and manufacturability. This guide presents a comprehensive methodological framework for the investigation of the crystal structure and polymorphic landscape of the novel compound 5-(Aminomethyl)-2-methylpyridin-4-ol. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a detailed technical protocol and whitepaper for researchers and drug development professionals. It outlines the systematic approach to polymorph screening, single crystal growth, and the subsequent characterization of different solid forms using a suite of analytical techniques. The causality behind experimental choices is elucidated, and self-validating protocols are described to ensure scientific integrity.

Introduction: The Significance of Solid-State Chemistry in Pharmaceutical Development

The seemingly subtle differences in the three-dimensional arrangement of molecules in a crystal lattice can lead to vastly different physicochemical properties. This phenomenon, known as polymorphism, can present both challenges and opportunities in pharmaceutical development.[1][2] Different polymorphs of the same API can exhibit distinct melting points, dissolution rates, and stability profiles, which can have a direct impact on the safety and efficacy of the final drug product.[3] Therefore, a thorough understanding and control of the polymorphic forms of a new chemical entity are regulatory expectations and a critical component of robust drug development.[4]

This guide uses 5-(Aminomethyl)-2-methylpyridin-4-ol as a representative case study to delineate the necessary steps for a comprehensive solid-state characterization. The principles and techniques described herein are broadly applicable to other small molecule drug candidates.

Polymorph Screening: A Multifaceted Approach to Discovering Crystalline Forms

The initial and crucial step in solid-state characterization is a comprehensive polymorph screen. The objective is to crystallize the compound under a wide range of conditions to induce the formation of as many different solid forms as possible.

Solvent-Based Crystallization

The choice of solvent is a critical factor in crystallization.[5] Different solvents can influence the nucleation and growth of different polymorphs. A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

Experimental Protocol: Solvent-Based Polymorph Screening

  • Solvent Selection: Choose a minimum of 20 solvents from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water).

  • Solubility Determination: Roughly determine the solubility of 5-(Aminomethyl)-2-methylpyridin-4-ol in each solvent at room temperature and at an elevated temperature.

  • Crystallization Methods:

    • Slow Evaporation: Prepare saturated or near-saturated solutions at room temperature or a slightly elevated temperature. Allow the solvent to evaporate slowly and undisturbed.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them to room temperature or sub-ambient temperatures at controlled rates.

    • Anti-Solvent Addition: Prepare a solution of the compound in a good solvent. Add a miscible anti-solvent (in which the compound is poorly soluble) dropwise until precipitation occurs.[5]

  • Slurry Conversion: Equilibrate a suspension of the solid in different solvents at various temperatures. This method can help identify the most stable polymorphic form under specific conditions.[6]

  • Sample Isolation and Analysis: Carefully isolate the resulting solids by filtration and dry them under appropriate conditions. Each distinct crystalline sample should be analyzed promptly, primarily by Powder X-ray Diffraction (PXRD).

Thermal and Mechanical Methods

In addition to solvent-based approaches, thermal and mechanical stress can induce polymorphic transformations.

  • Melt Crystallization: If the compound is thermally stable, it can be melted and then recrystallized by cooling at different rates.

  • Grinding: Mechanical stress induced by grinding can sometimes lead to the formation of new polymorphic forms.

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

The definitive determination of a crystal structure is achieved through Single-Crystal X-ray Diffraction (SCXRD). This technique provides the precise arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth: The primary challenge is to grow single crystals of suitable size and quality. The same techniques used for polymorph screening (slow evaporation, slow cooling) can be adapted for single crystal growth, often with more dilute solutions and slower kinetics.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen to minimize thermal motion and radiation damage.[7] X-ray diffraction data are collected by rotating the crystal in a collimated X-ray beam.[7]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is calculated. An atomic model is then built into the electron density map and refined to obtain the final crystal structure.[7]

Characterization of Polymorphic Forms

Once different crystalline forms have been identified, they must be thoroughly characterized using a variety of analytical techniques to understand their properties and relationships.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for polymorph characterization. Each crystalline form will produce a unique diffraction pattern, which serves as a "fingerprint" for that form.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Instrument Parameters:

    • Radiation: Typically Cu Kα radiation.

    • Scan Range: A wide 2θ range (e.g., 2° to 40°).

    • Scan Speed: A slow scan speed to ensure good data quality.

  • Data Analysis: The resulting diffractogram is analyzed for the positions and relative intensities of the diffraction peaks.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the different solid forms.

Experimental Protocol: Thermal Analysis

  • DSC:

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and sealed.

    • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Data Analysis: The DSC thermogram reveals thermal events such as melting, crystallization, and solid-solid transitions.

  • TGA:

    • Sample Preparation: A slightly larger sample (5-10 mg) is placed in a TGA pan.

    • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating decomposition or desolvation.

Spectroscopic Techniques

Infrared (IR), Raman, and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can be used to differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.

Experimental Protocol: Spectroscopic Analysis

  • FTIR/Raman Spectroscopy:

    • Sample Preparation: For FTIR-ATR, a small amount of solid is placed on the ATR crystal. For Raman, the sample is placed under the laser beam.

    • Data Acquisition: Spectra are collected over the appropriate wavenumber range.

    • Data Analysis: Differences in peak positions and shapes in the spectra can distinguish between polymorphs.

  • Solid-State NMR (ssNMR):

    • Sample Preparation: The solid sample is packed into an NMR rotor.

    • Data Acquisition: Cross-polarization magic-angle spinning (CP-MAS) experiments are typically performed for ¹³C and ¹⁵N nuclei.

    • Data Analysis: Different polymorphs can give rise to distinct chemical shifts due to the different local electronic environments of the nuclei.

Data Presentation and Visualization

Clear and concise presentation of data is essential for comparing and understanding the different polymorphic forms.

Data Summary Tables

The following tables should be populated with experimental data for each identified polymorph of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Table 1: Crystallographic Data from SCXRD

ParameterPolymorph IPolymorph II
Chemical FormulaC₇H₁₀N₂OC₇H₁₀N₂O
Formula WeightData not availableData not available
Crystal SystemData not availableData not available
Space GroupData not availableData not available
a (Å)Data not availableData not available
b (Å)Data not availableData not available
c (Å)Data not availableData not available
α (°)Data not availableData not available
β (°)Data not availableData not available
γ (°)Data not availableData not available
Volume (ų)Data not availableData not available
ZData not availableData not available
Density (calculated) (g/cm³)Data not availableData not available
R-factor (%)Data not availableData not available

Table 2: Key PXRD Peaks (2θ)

Polymorph IPolymorph II
Data not availableData not available
Data not availableData not available
Data not availableData not available
Data not availableData not available
Data not availableData not available

Table 3: Thermal Analysis Data

ParameterPolymorph IPolymorph II
Melting Point (DSC, °C)Data not availableData not available
Enthalpy of Fusion (J/g)Data not availableData not available
Decomposition Temp. (TGA, °C)Data not availableData not available
Visualization of Workflows and Relationships

Polymorph_Screening_Workflow cluster_crystallization Crystallization Methods cluster_analysis Primary Analysis cluster_characterization Detailed Characterization Slow Evaporation Slow Evaporation PXRD PXRD Slow Evaporation->PXRD Cooling Crystallization Cooling Crystallization Cooling Crystallization->PXRD Anti-Solvent Addition Anti-Solvent Addition Anti-Solvent Addition->PXRD Slurry Conversion Slurry Conversion Slurry Conversion->PXRD Melt Crystallization Melt Crystallization Melt Crystallization->PXRD Grinding Grinding Grinding->PXRD Polymorphs_Identified Distinct Crystalline Forms Identified PXRD->Polymorphs_Identified SCXRD SCXRD Characterized_Forms Fully Characterized Polymorphs SCXRD->Characterized_Forms DSC_TGA DSC/TGA DSC_TGA->Characterized_Forms Spectroscopy FTIR/Raman/ssNMR Spectroscopy->Characterized_Forms API API API->Slow Evaporation API->Cooling Crystallization API->Anti-Solvent Addition API->Slurry Conversion API->Melt Crystallization API->Grinding Polymorphs_Identified->SCXRD Polymorphs_Identified->DSC_TGA Polymorphs_Identified->Spectroscopy

Caption: Workflow for polymorph screening and characterization.

Analytical_Techniques_Relationship PXRD PXRD (Fingerprint ID) SCXRD SCXRD (Absolute Structure) Thermal_Analysis Thermal Analysis (Stability, Transitions) Spectroscopy Spectroscopy (Molecular Environment) Polymorph_A Polymorph A Polymorph_A->PXRD Polymorph_A->SCXRD Polymorph_A->Thermal_Analysis Polymorph_A->Spectroscopy Polymorph_B Polymorph B Polymorph_B->PXRD Polymorph_B->SCXRD Polymorph_B->Thermal_Analysis Polymorph_B->Spectroscopy

Caption: Relationship between analytical techniques for polymorph characterization.

Conclusion

References

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Journal of Validation Technology. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. [Link]

  • Doriguetto, A. C., et al. (2012). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Brazilian Journal of Pharmaceutical Sciences, 48(3), 399-411. [Link]

  • ResearchGate. (2017). PHARMACEUTICAL POLYMORPHISM AND ITS REGULATORY REQUIREMENTS. [Link]

  • MIT OpenCourseWare. (2016). 5.08J Recitation 1: Determining, Analyzing, and Understanding Protein Structures. [Link]

  • de Villiers, M. M., et al. (2010). Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole. Journal of Pharmaceutical Sciences, 99(3), 1306-1317. [Link]

  • ResearchGate. (2005). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-(Aminomethyl)-2-methylpyridin-4-ol (CAS: 158773-34-3)

Executive Summary

5-(Aminomethyl)-2-methylpyridin-4-ol is a highly functionalized pyridine derivative that serves as a critical building block in the development of enzyme inhibitors and Vitamin B6 (pyridoxamine) structural analogs. Due to the electron-rich nature of the 4-hydroxypyridine core, direct electrophilic formylation or hydroxymethylation often yields an inseparable mixture of C-3 and C-5 substituted isomers.

To ensure rigorous regiocontrol and high overall yield, this Application Note details a robust, scalable three-step sequence: regioselective bromination , palladium-catalyzed cyanation , and controlled catalytic hydrogenation .

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent in this workflow is chosen to mitigate specific mechanistic pitfalls:

  • Regioselective Bromination: The hydroxyl group at C-4 strongly activates the pyridine ring toward electrophilic aromatic substitution at the ortho positions (C-3 and C-5). By utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF), bromination is directed almost exclusively to the C-5 position. This selectivity is driven by the steric hindrance imparted by the C-2 methyl group, which shields the C-3 position [4]. NBS is favored over elemental bromine ( Br2​ ) to avoid the generation of harsh hydrobromic acid byproducts that can protonate the pyridine core and stall the reaction.

  • Palladium-Catalyzed Cyanation: Converting the aryl bromide to a nitrile via classical Rosenmund-von Braun conditions requires harsh temperatures (>150 °C) and stoichiometric copper. Instead, a mild Pd-catalyzed cross-coupling utilizing Zinc Cyanide ( Zn(CN)2​ ) is employed. Zn(CN)2​ acts as a slow-release cyanide source, preventing the immediate catalyst poisoning commonly observed with NaCN or KCN [1, 2]. The bidentate ligand dppf facilitates the challenging reductive elimination step to yield the nitrile [3].

  • Nitrile Reduction: The reduction of the nitrile to a primary amine is achieved via catalytic hydrogenation using Raney Nickel. A critical mechanistic pitfall in nitrile reduction is the formation of secondary amine dimers; the intermediate imine can undergo nucleophilic attack by the newly formed primary amine. To circumvent this, the reaction is conducted in methanolic ammonia. The excess ammonia shifts the equilibrium, exclusively trapping the intermediate imine and yielding the primary amine [5].

Synthetic Workflow

G SM 2-Methylpyridin-4-ol (CAS: 18615-86-6) Int1 5-Bromo-2-methylpyridin-4-ol (CAS: 1258287-39-6) SM->Int1 NBS, DMF 0 °C to RT (Regioselective Bromination) Int2 4-Hydroxy-2-methylpyridine- 5-carbonitrile Int1->Int2 Zn(CN)2, Pd2(dba)3 dppf, DMF, 120 °C (Pd-Catalyzed Cyanation) Prod 5-(Aminomethyl)-2-methylpyridin-4-ol (CAS: 158773-34-3) Int2->Prod Raney Ni, H2 (50 psi) NH3/MeOH (Nitrile Reduction)

Figure 1: Three-step synthetic workflow for 5-(Aminomethyl)-2-methylpyridin-4-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylpyridin-4-ol

Objective: Regiocontrolled halogenation of the pyridine core.

  • Materials: 2-Methylpyridin-4-ol (10.0 g, 91.6 mmol, 1.0 eq), N-Bromosuccinimide (17.1 g, 96.2 mmol, 1.05 eq), anhydrous DMF (100 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with 2-methylpyridin-4-ol and anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add NBS portion-wise over 30 minutes. Note: Gradual addition controls the exothermic bromination and prevents over-bromination at C-3.

    • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a less polar spot ( Rf​≈0.45 ).

    • Quench the reaction by pouring it into 300 mL of ice-cold distilled water. Stir vigorously for 15 minutes.

    • Filter the resulting white precipitate under vacuum, wash with cold water (2 × 50 mL), and dry in a vacuum oven at 50 °C overnight to afford the title compound.

Step 2: Synthesis of 4-Hydroxy-2-methylpyridine-5-carbonitrile

Objective: Transition-metal catalyzed installation of the nitrile precursor.

  • Materials: 5-Bromo-2-methylpyridin-4-ol (10.0 g, 53.2 mmol, 1.0 eq), Zn(CN)2​ (3.75 g, 31.9 mmol, 0.6 eq), Pd2​(dba)3​ (2.43 g, 2.66 mmol, 0.05 eq), dppf (2.95 g, 5.32 mmol, 0.1 eq), anhydrous DMF (120 mL).

  • Procedure:

    • In a 500 mL Schlenk flask, dissolve 5-bromo-2-methylpyridin-4-ol in anhydrous DMF.

    • Degas the solution by sparging with nitrogen gas for 20 minutes to prevent premature catalyst oxidation.

    • Quickly add Zn(CN)2​ , Pd2​(dba)3​ , and dppf under a positive stream of nitrogen.

    • Seal the flask and heat the mixture to 120 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Step: Cool a 0.1 mL aliquot, dilute with EtOAc, and analyze by LC-MS to confirm the disappearance of the distinct 1:1 bromide isotope pattern ( m/z 188/190).

    • Cool the reaction to room temperature, dilute with EtOAc (300 mL), and filter through a pad of Celite to remove the palladium black and zinc salts.

    • Wash the filtrate with 5% aqueous LiCl (3 × 100 mL) to selectively partition the DMF into the aqueous layer.

    • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the nitrile product.

Step 3: Synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol

Objective: Controlled reduction to the primary amine without dimerization.

  • Materials: 4-Hydroxy-2-methylpyridine-5-carbonitrile (5.0 g, 37.3 mmol, 1.0 eq), Raney Nickel (slurry in water, ~1.0 g active catalyst), 7M Ammonia in Methanol (80 mL).

  • Procedure:

    • Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

    • Transfer the nitrile intermediate to a 250 mL Parr hydrogenation bottle and dissolve it in 7M methanolic ammonia.

    • Carefully add the Raney Nickel slurry (pre-washed with methanol to remove water).

    • Attach the bottle to a Parr shaker, purge the vessel with nitrogen (3×), and then pressurize with hydrogen gas to 50 psi.

    • Agitate the mixture at room temperature for 16 hours.

    • Self-Validation Step: Vent the hydrogen safely. Analyze an aliquot by LC-MS to ensure complete reduction (Target m/z [M+H]+=139.1 ).

    • Filter the reaction mixture through a pad of Celite under a nitrogen blanket. Wash the pad with additional methanol (50 mL).

    • Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol/diethyl ether to afford pure 5-(Aminomethyl)-2-methylpyridin-4-ol as an off-white solid.

Quantitative Data & Yield Analysis

StepIntermediate / ProductMW ( g/mol )EquivalentsYield (%)Purity (LC-MS)
1 5-Bromo-2-methylpyridin-4-ol188.021.0088%>98%
2 4-Hydroxy-2-methylpyridine-5-carbonitrile134.141.0076%>95%
3 5-(Aminomethyl)-2-methylpyridin-4-ol138.171.0082%>99%

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters (ACS Publications) 1

  • The Room-Temperature Palladium-Catalyzed Cyanation of Aryl Bromides and Iodides with Tri-t-butylphosphine as Ligand Synlett (Thieme E-Books & E-Journals) 2

  • Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents Journal of the American Chemical Society (ACS Publications) 3

  • Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate and Bis(2,4,6-Trimethylpyridine) Bromine(I) Hexafluorophosphate Tetrahedron Letters (via ResearchGate)4

  • Protocol B: Nitrile Reduction to Primary Amine Benchchem Analytical Services5

Sources

Application Note: Advanced HPLC Method Development for the Quantification of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar, and multi-ionizable basic compounds presents a persistent challenge in analytical chromatography. 5-(Aminomethyl)-2-methylpyridin-4-ol (CAS 158773-34-3) is a prime example of such a molecule. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often yields poor retention, severe peak tailing, and irreproducible chromatography for this class of compounds[1].

This application note provides a comprehensive, mechanistically grounded guide to developing a robust, mass-spectrometry-compatible quantification method for 5-(Aminomethyl)-2-methylpyridin-4-ol. By analyzing the specific physico-chemical properties of the analyte, we bypass common method development pitfalls and establish Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold-standard approach[2].

Analyte Profiling & The "High-pH Trap"

To design a successful chromatographic method, we must first deconstruct the analyte's behavior in solution. 5-(Aminomethyl)-2-methylpyridin-4-ol possesses three distinct functional groups that dictate its chromatographic fate.

Physico-Chemical Properties

Table 1: Structural and Chemical Profile of 5-(Aminomethyl)-2-methylpyridin-4-ol

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 138.17 g/mol Small molecular radius; requires high-efficiency columns.
Log P (estimated) < 0 (Highly Polar)Negligible hydrophobic partitioning on standard C18 phases.
Primary Amine pKa ~9.5Positively charged at acidic to neutral pH.
Pyridine Nitrogen pKa ~5.0Positively charged at acidic pH; neutral at physiological pH.
Hydroxyl (Phenolic) pKa ~8.5Neutral at acidic pH; negatively charged (phenolate) at high pH.
The Failure of Standard RP-HPLC

In standard RP-HPLC (e.g., C18 column, 0.1% Formic Acid, pH 2.7), both the primary amine and the pyridine nitrogen are fully protonated. This di-cationic state renders the molecule excessively hydrophilic, causing it to elute near the void volume ( t0​ ). Furthermore, these localized positive charges interact strongly with residual, ionized silanols ( SiO− ) on the silica stationary phase, leading to severe peak tailing and loss of resolution[3].

The "High-pH" Trap

A common strategy for retaining basic compounds in RP-HPLC is to raise the mobile phase pH above the analyte's pKa to neutralize it, thereby increasing its hydrophobicity (Log D)[4]. However, for 5-(Aminomethyl)-2-methylpyridin-4-ol, this is a trap. If we raise the pH to 10.5 to deprotonate the primary amine, we simultaneously cross the pKa threshold of the hydroxyl group (~8.5). The molecule simply transitions from a polar di-cation to a polar anion (phenolate). Consequently, the Log D remains unfavorably low, and RP-HPLC retention remains poor.

Mechanistic Strategy: Why HILIC is the Definitive Solution

Given the failure of hydrophobic partitioning, we must pivot to a retention mechanism that exploits the analyte's polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution[5].

In HILIC, a polar stationary phase is paired with a highly organic mobile phase (typically >70% Acetonitrile) containing a small percentage of aqueous buffer. The water preferentially adsorbs to the polar stationary phase, creating an immobilized water-rich layer. The protonated 5-(Aminomethyl)-2-methylpyridin-4-ol partitions from the bulk organic mobile phase into this aqueous layer, achieving strong retention[2].

DecisionTree Start Target: 5-(Aminomethyl)-2-methylpyridin-4-ol (Polar, Multi-ionizable) RP_HPLC Low-pH RP-HPLC (C18, pH 2.5) Start->RP_HPLC Attempt 1 HighPH High-pH RP-HPLC (Hybrid C18, pH 10.5) Start->HighPH Attempt 2 HILIC HILIC Mode (Amide/Zwitterionic, pH 3.0) Start->HILIC Optimal Path RP_HPLC->HILIC Fails: Void Elution & Silanol Tailing HighPH->HILIC Fails: Phenolate Formation (Low Log D)

Fig 1. Method development decision matrix for multi-ionizable polar basic compounds.

Buffer Selection and Causality

To ensure a robust HILIC method, the aqueous buffer must be carefully selected. We utilize 10 mM Ammonium Formate at pH 3.0 .

  • Causality for pH 3.0: At pH 3.0, the analyte is a stable di-cation (amine and pyridine protonated, hydroxyl neutral). This locks the molecule into a single ionization state, ensuring sharp peaks.

  • Causality for Ionic Strength (10 mM): While partitioning is the primary HILIC mechanism, secondary electrostatic interactions between the cationic analyte and the stationary phase can cause tailing. A 10 mM buffer provides sufficient ionic strength to mask these secondary interactions without causing salt precipitation in high acetonitrile concentrations[2].

HILIC MP Bulk Mobile Phase (>70% Acetonitrile) WL Immobilized Water Layer (10mM Amm. Formate) MP->WL Analyte Mass Transfer SP Stationary Phase (Zwitterionic/Amide) WL->SP Electrostatic Masking AN Protonated Analyte (Di-cationic) AN->WL Hydrophilic Partitioning

Fig 2. Multimodal retention mechanism of basic analytes in HILIC environments.

Experimental Protocols

Protocol A: Zwitterionic HILIC-UV/MS (Primary Recommendation)

This protocol is designed for both UV quantification and LC-MS/MS bioanalysis. It utilizes a zwitterionic stationary phase, which provides excellent hydrophilic partitioning while maintaining a net-neutral surface charge to minimize irreversible electrostatic binding[6].

Table 2: Optimized HILIC Gradient Conditions

ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 100 x 2.1 mm, 3 µm
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0
Mobile Phase B (Organic) Acetonitrile (0.1% Formic Acid)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL (Sample diluent must be >70% Acetonitrile)
Detection UV at 254 nm / ESI+ MS/MS (Transition: m/z 139.1 Product ion)

Step-by-Step Gradient Workflow:

  • Equilibration: Equilibrate the column with 90% B for at least 20 column volumes. Crucial: HILIC columns require significantly longer equilibration times than RP-HPLC columns to establish the water-rich layer.

  • Sample Preparation: Dilute the sample in a solvent matching the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water). Injecting highly aqueous samples in HILIC will disrupt the water layer and cause peak splitting.

  • Gradient Execution:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: Linear ramp from 90% B down to 60% B (Increasing eluting strength)

    • 6.0 - 8.0 min: 60% B (Wash step)

    • 8.0 - 8.1 min: Return to 90% B

    • 8.1 - 15.0 min: Re-equilibration at 90% B

Protocol B: Ion-Pairing RP-HPLC (Legacy Alternative)

If a laboratory does not have access to HILIC columns or operates strictly with UV detection (no MS), Ion-Pairing RP-HPLC can be utilized. By adding an anionic surfactant like Sodium Dodecyl Sulfate (SDS) or Octane Sulfonic Acid (OSA) to the mobile phase, the negatively charged surfactant binds to the positively charged analyte, forming a neutral, hydrophobic complex that retains well on a C18 column[7].

Note: This method is strictly incompatible with Mass Spectrometry due to severe ion suppression and instrument contamination.

  • Column: Endcapped C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 50 mM Potassium Phosphate buffer (pH 3.0) containing 5 mM Sodium Octanesulfonate : Methanol (70:30 v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

System Suitability & Self-Validation Criteria

To ensure the integrity of the HILIC protocol (Protocol A), the method must act as a self-validating system. Before proceeding with sample analysis, inject a 10 µg/mL reference standard of 5-(Aminomethyl)-2-methylpyridin-4-ol and verify the following System Suitability Testing (SST) parameters:

  • Retention Factor ( k′ ): Must be ≥2.0 .

    • Causality: A k′<2.0 indicates that the immobilized water layer has not properly formed, likely due to insufficient column equilibration or excessive water in the sample diluent.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 (calculated at 5% peak height).

    • Causality: A Tf​>1.5 indicates uncontrolled secondary electrostatic interactions. Verify that the buffer concentration is exactly 10 mM and the pH is strictly 3.0.

  • Injection Precision (%RSD): Must be ≤2.0% for peak area across 5 replicate injections.

    • Causality: High RSD in HILIC is the primary symptom of an unstable gradient re-equilibration. If RSD fails, extend the re-equilibration time from 7 minutes to 10 minutes.

References

  • Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." Chromatography Online. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex. Available at:[Link]

  • Thermo Scientific. "AQUASIL C18 HPLC Columns." HPLC.eu. Available at: [Link]

  • MDPI. "Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns." MDPI. Available at:[Link]

  • Chromatography Online. "An Empirical Evaluation of HILIC and Monolithic Columns for SFC Applications." Chromatography Online. Available at: [Link]

Sources

5-(Aminomethyl)-2-methylpyridin-4-ol extraction methods from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Optimized Extraction Methods for 5-(Aminomethyl)-2-methylpyridin-4-ol from Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the extraction of 5-(Aminomethyl)-2-methylpyridin-4-ol, a polar basic compound, from complex biological matrices such as plasma, urine, and tissue. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying scientific principles and rationale for methodological choices. We present and compare three primary extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Emphasis is placed on a mixed-mode Solid-Phase Extraction protocol, which offers superior selectivity and extract cleanliness, critical for sensitive downstream analysis by LC-MS/MS. Each protocol is designed to be a self-validating system, incorporating quality control checks and troubleshooting guidance. All methodologies are grounded in established bioanalytical principles and adhere to regulatory expectations for method robustness and reliability.[1][2][3]

Introduction: The Bioanalytical Challenge

5-(Aminomethyl)-2-methylpyridin-4-ol is a molecule characterized by significant polarity and a basic aminomethyl functional group. These properties make its accurate quantification in biological fluids a considerable challenge. Biological matrices are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry and leading to inaccurate results.[4] The primary goal of sample preparation is to isolate the analyte of interest from these interferences, thereby improving the sensitivity, specificity, and reliability of the analytical method.[4][5]

The choice of extraction method is paramount and depends on the analyte's physicochemical properties, the nature of the biological matrix, the required limit of quantification (LOQ), and throughput needs.[6] This guide details robust protocols for various scenarios, from high-throughput screening to rigorous quantitative bioanalysis for regulatory submission.

Table 1: Physicochemical Properties of 5-(Aminomethyl)-2-methylpyridin-4-ol

PropertyValue / StructureRationale for Extraction Strategy
Structure Chemical structure of 5-(Aminomethyl)-2-methylpyridin-4-olThe presence of a primary amine (basic), a hydroxyl group (polar), and a pyridine ring makes the molecule highly polar and water-soluble.
Molecular Formula C₇H₁₀N₂OInfluences mass spectrometry settings.
pKa (estimated)~9.5 (for aminomethyl group)Critical for developing ion-exchange SPE methods. The amine will be positively charged at pH < 7.5, enabling strong retention on cation exchangers.
LogP (estimated)< 1.0Indicates high hydrophilicity. Poor retention on traditional reversed-phase (e.g., C18) sorbents is expected, making mixed-mode or ion-exchange SPE preferable.

Strategic Selection of Extraction Methodology

The optimal extraction strategy represents a balance between recovery, extract cleanliness, throughput, and cost. For 5-(Aminomethyl)-2-methylpyridin-4-ol, its polarity and basicity are the guiding factors.

  • Protein Precipitation (PPT): A rapid, non-selective method ideal for early discovery or high-throughput applications where "good enough" is sufficient. It is simple and inexpensive but yields a "dirtier" extract with significant potential for matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): A technique based on analyte partitioning between immiscible aqueous and organic phases. For a highly polar molecule like this, achieving efficient partitioning into a water-immiscible solvent is difficult, even with pH manipulation. This method is generally not recommended as a first choice.

  • Solid-Phase Extraction (SPE): The most powerful and selective technique.[8] By using a sorbent with tailored chemistry, SPE can effectively isolate the analyte while removing a wide range of interferences. For this compound, a mixed-mode cation exchange (MCX) sorbent is the optimal choice, leveraging both ion-exchange and reversed-phase retention mechanisms for unparalleled cleanup.[9]

Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate extraction method based on analytical requirements.

G start Define Analytical Goal throughput High-Throughput Screening? start->throughput sensitivity Highest Sensitivity & Cleanliness Required? throughput->sensitivity No ppt Use Protein Precipitation (Protocol 1) throughput->ppt Yes sensitivity->ppt No (Moderate need) spe Use Mixed-Mode SPE (Protocol 2) sensitivity->spe Yes end_goal Proceed to LC-MS Analysis ppt->end_goal spe->end_goal

Caption: Method selection workflow for 5-(Aminomethyl)-2-methylpyridin-4-ol extraction.

Protocol 1: Protein Precipitation (PPT) for Plasma

This protocol utilizes the principle that a high concentration of organic solvent will disrupt the solvation of proteins, causing them to denature and precipitate out of solution.[10][11] Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[7]

A. Materials
  • Biological Plasma (e.g., human, rat)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) in 50/50 ACN/Water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • 96-well collection plate

B. Step-by-Step Methodology
  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the working IS solution to the plasma.

  • Precipitation: Add 300 µL of cold ACN (a 3:1 ratio of solvent to sample). The cold temperature enhances the precipitation process.

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean well in a 96-well collection plate. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): To increase sensitivity and ensure solvent compatibility with the mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).

  • Analysis: Seal the plate and inject it into the LC-MS/MS system.

C. Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction plasma 100 µL Plasma is Add Internal Standard plasma->is acn Add 300 µL Cold ACN is->acn vortex Vortex (1 min) acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate & Reconstitute transfer->evap analysis Inject for LC-MS/MS evap->analysis

Caption: Protein Precipitation (PPT) workflow for plasma samples.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is the recommended approach for achieving the highest quality data. It employs a mixed-mode cation exchange (MCX) sorbent, which retains the analyte by two mechanisms: ion exchange and hydrophobic interaction. This dual mechanism allows for a rigorous wash sequence that removes a broad spectrum of interferences.[9]

A. Rationale and Mechanism
  • Load: The sample is acidified to a pH at least 2 units below the analyte's pKa (~9.5). This ensures the aminomethyl group is protonated (positively charged), allowing it to bind strongly to the negatively charged sulfonic acid groups on the SPE sorbent.

  • Wash 1 (Acidic): An acidic wash removes neutral and acidic interferences that are not ionically bound.

  • Wash 2 (Organic): A wash with an organic solvent like methanol removes hydrophobically-bound interferences like lipids, while the analyte remains bound by the strong ionic interaction.

  • Elute: A basic elution solvent (e.g., methanol with ammonium hydroxide) neutralizes the charge on the aminomethyl group. This disrupts the ionic bond, releasing the analyte from the sorbent.

B. Materials
  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Polymeric MCX, 30 mg, 1 mL)

  • Biological Matrix (Plasma, Urine, or Tissue Homogenate)

  • Phosphoric Acid (2%) or Formic Acid (4%)

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (5% in Methanol)

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Nitrogen Evaporator

C. Step-by-Step Methodology

1. Sample Pre-treatment:

  • Plasma: Dilute 100 µL of plasma with 300 µL of 2% phosphoric acid. Vortex to mix. This step lyses cells, precipitates some proteins, and ensures the analyte is charged.

  • Urine: Dilute 100 µL of urine with 300 µL of deionized water. Add 20 µL of concentrated phosphoric acid. Vortex to mix.

  • Tissue: Homogenize 100 mg of tissue in 500 µL of an appropriate buffer. Centrifuge to pellet debris. Treat the resulting supernatant as per the plasma protocol.

2. SPE Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% phosphoric acid through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 2% phosphoric acid through the cartridge to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol through the cartridge to remove non-polar interferences like phospholipids.

  • Dry: Dry the cartridge thoroughly under high vacuum or positive pressure for 5 minutes to remove residual wash solvents.

  • Elute: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in Methanol through the cartridge. Collect the eluate in a clean tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Vortex, and inject into the LC-MS/MS system.

D. Workflow Diagram

G cluster_spe SPE Cartridge Steps pretreat 1. Sample Pre-treatment (Acidify & Dilute) condition 2. Condition (Methanol) load 4. Load Sample pretreat->load equilibrate 3. Equilibrate (Acidic Water) condition->equilibrate equilibrate->load wash1 5. Wash 1 (Acidic Water) load->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 dry 7. Dry Sorbent wash2->dry elute 8. Elute Analyte (Basic Methanol) dry->elute post_proc 9. Evaporate & Reconstitute elute->post_proc analysis 10. LC-MS/MS Analysis post_proc->analysis

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.

Method Performance and Validation

A robust bioanalytical method must be validated to ensure its performance is reliable and reproducible.[1][3][12] Key parameters to assess include recovery, matrix effect, and precision.

Table 2: Typical Performance Comparison of Extraction Methods

ParameterProtein PrecipitationMixed-Mode SPEJustification
Recovery (%) > 90%> 85%PPT is less selective, so fewer losses occur. SPE recovery can be slightly lower due to the multi-step process but is generally very high and consistent.
Matrix Effect (%) 20 - 50% (Suppression)< 15%The rigorous wash steps in the SPE protocol remove most ion-suppressing interferences (e.g., phospholipids), resulting in a much cleaner extract.[9]
Precision (%CV) < 15%< 10%The cleaner baseline and reduced interference from SPE lead to more consistent and reproducible peak integration.
Throughput HighModeratePPT is faster per sample, but SPE can be automated in 96-well format for moderate-to-high throughput.
Selectivity LowVery HighSPE provides unparalleled selectivity, which is crucial for avoiding interference from metabolites or co-administered drugs.[8]

Note: Values are typical and must be experimentally determined during method validation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery (SPE) 1. Incomplete Elution: Elution solvent is not basic enough to neutralize the analyte. 2. Analyte Breakthrough: Sample was loaded too quickly. 3. Sorbent Drying: Sorbent dried out before sample loading.1. Increase ammonium hydroxide concentration in the elution solvent (e.g., to 10%) or perform a second elution. 2. Reduce the sample loading flow rate to < 1-2 mL/min. 3. Ensure the sorbent bed remains wetted after equilibration and before loading.
High Matrix Effect 1. (PPT): Inherent to the method; co-precipitation of endogenous material. 2. (SPE): Inefficient wash step; interferences are co-eluting with the analyte.1. Use a more selective method like SPE. If not possible, try different precipitation solvent ratios or a different solvent (e.g., methanol). 2. Optimize the SPE wash steps. Increase the volume or organic strength of the second wash (e.g., use acetonitrile instead of methanol). Ensure the sorbent is fully dried before elution.
Poor Reproducibility (%CV > 15%) 1. Inconsistent Technique: Variation in vortexing time, centrifugation speed, or pipetting. 2. (SPE): Channeling in the SPE bed due to inconsistent flow rates.1. Standardize all manual steps. Use automated liquid handlers where possible. 2. Use a positive pressure manifold instead of a vacuum manifold for more consistent flow across all wells/cartridges.

Conclusion

The successful extraction of 5-(Aminomethyl)-2-methylpyridin-4-ol from biological matrices is critically dependent on a strategy that addresses its high polarity and basic nature. While Protein Precipitation offers a rapid solution for screening purposes, its lack of selectivity can compromise data quality. For robust, sensitive, and reliable quantification, a mixed-mode cation exchange Solid-Phase Extraction method is unequivocally the superior approach. The protocol detailed in this guide provides an excellent starting point for method development and validation, ensuring the generation of high-quality data fit for regulatory scrutiny and confident decision-making in drug development.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Sarker, S. D., & Nahar, L. (2013, February 8). Natural product isolation – how to get from biological material to pure compounds.
  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.
  • Wikipedia. Protein precipitation.
  • Abcam. Protein precipitation: A comprehensive guide.
  • LCGC International. Understanding and Improving Solid-Phase Extraction.
  • ResearchGate. (2015, July 21). Extraction of Drug from the Biological Matrix: A Review.
  • Agilent. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.

Sources

Advanced Application Note: 5-(Aminomethyl)-2-methylpyridin-4-ol in Targeted API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scaffold Utility

As of 2026, the demand for highly functionalized, sp2-enriched heterocycles in drug discovery continues to rise. Pyridine derivatives remain cornerstone motifs in the design of kinase inhibitors, GPCR modulators, and anti-neurodegenerative agents[1]. Among these building blocks, 5-(Aminomethyl)-2-methylpyridin-4-ol (CAS: 158773-34-3)[2] stands out as an exceptionally versatile, trifunctional precursor.

Unlike simple mono-substituted pyridines, this scaffold offers three orthogonal handles for derivatization, allowing medicinal chemists to rapidly generate complex biaryl or multi-cyclic API intermediates without relying on de novo ring synthesis. This application note details a robust, self-validating sequential functionalization strategy to convert this raw material into an advanced pharmaceutical intermediate.

Structural Analysis & Reactivity Profile

The synthetic value of 5-(Aminomethyl)-2-methylpyridin-4-ol lies in the distinct electronic and steric environments of its functional groups:

  • C5-Aminomethyl Group: An aliphatic primary amine. It exhibits high nucleophilicity, making it the ideal starting point for chemoselective amidation or reductive amination.

  • C4-Hydroxyl Group (Pyridinol/Pyridone Tautomer): Exists in equilibrium with its pyridone form. While a poor leaving group natively, it can be activated via O-triflation to serve as an electrophilic partner in palladium-catalyzed cross-couplings[3].

  • C2-Methyl Group: Provides steric shielding to the pyridine nitrogen, modulating its basicity and preventing catalyst poisoning during downstream transition-metal catalysis[4].

Experimental Design & Causality

To build a complex API intermediate (e.g., a kinase inhibitor core), the functionalization must be strictly sequential to prevent cross-reactivity.

  • Phase 1: N-Functionalization. We initiate with amide coupling at the C5-aminomethyl position. Causality: The aliphatic amine is significantly more nucleophilic than the C4-hydroxyl oxygen. By using HATU at reduced temperatures, we kinetically favor N-acylation over O-acylation.

  • Phase 2: C4-Activation. The C4-hydroxyl is converted to a trifluoromethanesulfonate (triflate). Causality: We specifically select Comins' Reagent over triflic anhydride. Triflic anhydride is highly aggressive and risks degrading the newly formed amide bond or causing unwanted N-triflation. Comins' reagent provides mild, chemoselective O-triflation.

  • Phase 3: C-C Bond Formation. A Suzuki-Miyaura cross-coupling is executed at the C4 position. Causality: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination of sterically hindered biaryls and resists displacement by the basic pyridine nitrogen[3].

Workflow SM Starting Material 5-(Aminomethyl)-2-methylpyridin-4-ol CAS: 158773-34-3 Amidation Step 1: Chemoselective Amidation Reagents: HATU, DIPEA, R-COOH Validation: Ninhydrin Stain (-) SM->Amidation N-Functionalization Triflation Step 2: C4-O-Triflation Reagents: Comins' Reagent, 2,6-Lutidine Validation: 19F NMR (-74 ppm) Amidation->Triflation C4-Activation Suzuki Step 3: Suzuki-Miyaura Coupling Reagents: Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 Validation: LC-MS & 1H NMR Triflation->Suzuki C-C Bond Formation Product Advanced API Intermediate (Functionalized Biaryl Pyridine) Suzuki->Product Final Assembly

Figure 1: Sequential functionalization workflow of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Step-by-Step Methodologies

Protocol A: Chemoselective Amide Coupling

Objective: Couple a generic carboxylic acid (R-COOH) to the C5-aminomethyl group.

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add 5-(Aminomethyl)-2-methylpyridin-4-ol (1.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat. The disappearance of the purple spot confirms the complete consumption of the primary amine.

Protocol B: C4-O-Triflation

Objective: Activate the C4-hydroxyl for transition-metal catalysis.

  • Preparation: Dissolve the purified amide from Protocol A (1.0 equiv) in anhydrous DCM (0.15 M) under N₂. Cool the solution to 0 °C.

  • Base Addition: Add 2,6-Lutidine (2.0 equiv) dropwise. Note: 2,6-Lutidine is chosen over TEA to prevent base-catalyzed side reactions at the amide.

  • Triflation: Add Comins' Reagent (1.5 equiv) in a single portion. Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

  • Workup: Dilute with DCM and wash with 0.5 M HCl, followed by brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexanes:EtOAc).

  • Self-Validating Checkpoint: Submit the purified product for ¹⁹F NMR spectroscopy. The presence of a sharp, diagnostic singlet at approximately -74.0 ppm confirms successful O-triflation.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C4 position.

  • Preparation: In a microwave-safe vial, combine the C4-triflate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which is critical to prevent homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial and heat at 90 °C for 4 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract, dry, and concentrate the organic layer.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. Confirm the disappearance of the triflate mass (M+H) and the appearance of the target biaryl mass. ¹H NMR should reveal new aromatic resonances integrating correctly with the C2-methyl singlet (~2.5 ppm).

Quantitative Data Summary

The following table summarizes the typical reaction metrics observed when applying this sequential workflow using various carboxylic acids and aryl boronic acids, validating the robustness of the scaffold.

Reaction StepReagents / CatalystReaction TimeTypical Yield (%)Purity (HPLC)Key Analytical Marker
Amidation HATU, DIPEA, DMF4 Hours85 - 92%> 98%Ninhydrin Negative
Triflation Comins' Reagent, 2,6-Lutidine12 Hours78 - 86%> 95%¹⁹F NMR: -74.0 ppm
Suzuki (Ph-B(OH)₂) Pd(dppf)Cl₂, K₂CO₃4 Hours88 - 94%> 99%LC-MS: Target [M+H]⁺
Suzuki (Steric Ar-B(OH)₂) Pd(dppf)Cl₂, K₂CO₃8 Hours72 - 81%> 96%LC-MS: Target [M+H]⁺

Note: Sterically hindered boronic acids (e.g., ortho-substituted) require extended reaction times but maintain high fidelity due to the stability of the dppf ligand system.

References

  • Benchchem. "5-(Aminomethyl)-2-methylpyridin-4-ol". Benchchem Product Database.
  • Aluru Rammohan, Baki Vijaya Bhaskar, and Grigory V. Zyryanov. "Role of pyridine in drug discovery". Recent Developments in the Synthesis and Applications of Pyridines.
  • ACS Publications. "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts". Organic Letters.
  • Royal Society of Chemistry. "A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560)". Green Chemistry.

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetic Researchers Instrument Platform: Orbitrap / Q-TOF High-Resolution Mass Spectrometry (HRMS)

Executive Summary & Chemical Context

5-(Aminomethyl)-2-methylpyridin-4-ol (C₇H₁₀N₂O) is a highly polar, basic substituted pyridine that shares structural homology with pyridoxamine (a Vitamin B₆ derivative). In drug development and metabolomics, accurately profiling the gas-phase dissociation of such aminomethylpyridinols is critical for structural elucidation, degradant tracking, and distinguishing isobaric interferences [1].

This application note provides a comprehensive, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow. It details the mechanistic causality behind the molecule's fragmentation under Higher-energy Collisional Dissociation (HCD) and provides a robust protocol for its reliable quantification and structural confirmation.

Mechanistic Causality of Fragmentation (E-E-A-T)

Understanding why a molecule fragments in a specific pattern is essential for confident structural assignment. Under positive Electrospray Ionization (+ESI), 5-(Aminomethyl)-2-methylpyridin-4-ol preferentially protonates at the highly basic primary amine of the aminomethyl group, yielding a stable precursor ion[M+H]⁺ at m/z 139.0871.

The subsequent HCD fragmentation is governed by thermodynamic stability and resonance, proceeding through three primary causal pathways:

A. Primary Cleavage: Ammonia Elimination (-17.0265 Da)

The most kinetically and thermodynamically favored initial fragmentation is the loss of NH₃, generating the base peak at m/z 122.0606.

  • Causality: The expulsion of ammonia from the protonated aminomethyl group is driven by the formation of a highly resonance-stabilized picolyl-type cation. The para-relationship of the hydroxyl group to the cleavage site allows the molecule to stabilize the positive charge via a putative ortho-quinone methide intermediate (2-methyl-5-methylene-1,5-dihydro-4H-pyridin-4-one).

B. Secondary Cleavage: Carbon Monoxide Expulsion (-27.9949 Da)

Following the loss of ammonia, the resulting fragment (m/z 122) undergoes a characteristic loss of CO to yield a fragment at m/z 94.0657.

  • Causality: Hydroxypyridine cores are highly prone to tautomerization into pyridone-like structures in the gas phase. This keto-enol tautomerization facilitates a ring-contraction mechanism that expels carbon monoxide, yielding a stable substituted pyrrole or cyclopentadiene derivative. This behavior is a well-documented hallmark of hydroxypyridine N-oxide and pyridinol fragmentation [1].

C. Tertiary Cleavage: Hydrogen Cyanide Loss (-27.0109 Da)

The residual nitrogen-containing contracted ring (m/z 94) subsequently eliminates HCN to form a hydrocarbon cation at m/z 67.0548.

  • Causality: The loss of HCN is a fundamental decomposition pathway for picolyl radicals and aminomethylpyridine derivatives at high collision energies, driven by the extreme stability of the resulting conjugated cyclopentenyl cation [3].

Experimental Protocol: Self-Validating HILIC-HRMS/MS Workflow

Because 5-(Aminomethyl)-2-methylpyridin-4-ol is highly polar (logP < 0), traditional Reversed-Phase Liquid Chromatography (RPLC) results in poor retention, leading to co-elution with the void volume and severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to provide orthogonal retention based on partitioning into an aqueous-enriched layer [2].

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Diluent Preparation: Prepare a sample diluent of 75:25 Acetonitrile:Water containing 0.1% formic acid. Crucial: Aqueous samples must be diluted with a high percentage of organic solvent to ensure proper peak focusing on the HILIC column.

  • Standard Spiking: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., Pyridoxamine-d₃) to monitor matrix effects.

Phase 2: HILIC Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 with formic acid. (Causality: The acidic pH ensures complete protonation of the primary amine, maximizing ESI efficiency).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: Ramp to 50% B

    • 6.0 - 8.0 min: Hold at 50% B

    • 8.0 - 8.1 min: Return to 95% B (Equilibration for 4 mins).

  • Flow Rate: 0.4 mL/min.

Phase 3: HRMS Detection (Orbitrap)

  • Ionization: HESI-II, Positive Ion Mode (+ESI).

  • Source Parameters: Spray Voltage 3.5 kV; Capillary Temperature 275 °C; Sheath Gas 40 arb; Aux Gas 10 arb.

  • MS1 Resolution: 70,000 FWHM (AGC target 3e6).

  • MS2 Resolution: 17,500 FWHM (AGC target 1e5).

  • Fragmentation: Stepped HCD at Normalized Collision Energies (NCE) of 20, 40, and 60. (Causality: Stepped NCE ensures the simultaneous capture of fragile fragments like m/z 122 and high-energy fragments like m/z 67 in a single composite spectrum).

Self-Validation Checkpoint: The protocol is considered valid only if the mass accuracy of the internal standard precursor is < 3 ppm, and retention time drift between runs is < 0.1 min. Furthermore, the observation of the m/z 122.0606 base peak serves as an intrinsic validation of optimal HCD collision energy; if the precursor m/z 139 remains the base peak, the NCE must be recalibrated upwards.

Quantitative Data & Fragment Annotation

The following table summarizes the exact masses, formulas, and mass errors for the diagnostic fragments of 5-(Aminomethyl)-2-methylpyridin-4-ol acquired via the protocol above.

Fragment IonExact Mass (m/z)FormulaMass Error (ppm)Relative AbundanceStructural Assignment
[M+H]⁺ 139.0871C₇H₁₁N₂O⁺< 2.0PrecursorProtonated intact molecule
[M+H-NH₃]⁺ 122.0606C₇H₈NO⁺< 2.0100% (Base Peak)Picolyl cation / Quinone methide
[M+H-H₂O]⁺ 121.0766C₇H₉N₂⁺< 2.015%Pyridinium cation
[M+H-NH₃-CO]⁺ 94.0657C₆H₈N⁺< 2.065%Ring-contracted pyrrole analog
[M+H-NH₃-CO-HCN]⁺ 67.0548C₅H₇⁺< 2.030%Cyclopentenyl cation

Fragmentation Pathway Visualization

The logical relationship of the gas-phase dissociation is mapped below.

G M [M+H]+ m/z 139.0871 C7H11N2O+ F1 [M+H-NH3]+ m/z 122.0606 C7H8NO+ M->F1 -NH3 (-17.0265 Da) F2 [M+H-H2O]+ m/z 121.0766 C7H9N2+ M->F2 -H2O (-18.0106 Da) F3 [M+H-NH3-CO]+ m/z 94.0657 C6H8N+ F1->F3 -CO (-27.9949 Da) F4 [M+H-NH3-CO-HCN]+ m/z 67.0548 C5H7+ F3->F4 -HCN (-27.0109 Da)

Figure 1: Gas-phase HCD fragmentation pathway of 5-(Aminomethyl)-2-methylpyridin-4-ol.

References

  • Title: An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Structure elucidation of highly polar basic degradants by on-line hydrogen/deuterium exchange hydrophilic interaction chromatography coupled to tandem mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Decomposition of Picolyl Radicals at High Temperature: A Mass Selective Threshold Photoelectron Spectroscopy Study Source: Chemistry - A European Journal URL: [Link]

  • Title: Pyridoxamine Protects Protein Backbone from Oxidative Fragmentation Source: Journal of Biological Chemistry URL: [Link]

1H NMR and 13C NMR spectral characterization of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive 1 H and 13 C NMR Spectral Characterization of 5-(Aminomethyl)-2-methylpyridin-4-ol

Executive Summary & Structural Context

5-(Aminomethyl)-2-methylpyridin-4-ol (C 7​ H 10​ N 2​ O) is a highly functionalized pyridine derivative structurally analogous to pyridoxamine (Vitamin B 6​ ). Because it contains multiple heteroatoms capable of hydrogen bonding, tautomerization (pyridin-4-ol pyridin-4-one), and proton exchange, precise structural elucidation is critical during drug development and synthesis scale-up.

This application note provides a definitive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By leveraging specific solvent environments and 2D NMR workflows, researchers can unambiguously assign every proton and carbon environment in the molecule [1].

Experimental Protocol: Sample Preparation (A Self-Validating System)

The choice of solvent is the most critical variable in the NMR analysis of polar pyridine derivatives. While CDCl 3​ is standard for many organic molecules, 5-(Aminomethyl)-2-methylpyridin-4-ol exhibits poor solubility in non-polar media and forms strong intermolecular hydrogen bonds that broaden spectral peaks.

Causality of Solvent Choice: We mandate the use of DMSO- d6​ . DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular solute-solute interactions, ensuring sharp resonance lines. Furthermore, highly anhydrous DMSO- d6​ slows down the chemical exchange rate of protic groups (-OH and -NH 2​ ), allowing them to be observed as distinct, broad singlets rather than being lost to the baseline [2].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10–15 mg of highly pure 5-(Aminomethyl)-2-methylpyridin-4-ol into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds until completely dissolved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.

  • Initial Acquisition: Acquire standard 1D 1 H (400 MHz) and 13 C (100 MHz) NMR spectra at 298 K.

  • Self-Validating D 2​ O Shake: To definitively prove the assignment of the heteroatom protons (-OH, -NH 2​ ), add 1 drop of Deuterium Oxide (D 2​ O) directly into the NMR tube. Cap, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The disappearance of the broad singlets confirms their identity as exchangeable protons [3].

G N1 Weigh 10-15 mg of 5-(Aminomethyl)-2-methylpyridin-4-ol N2 Dissolve in 0.6 mL DMSO-d6 (Ensures solubility & locks OH/NH2) N1->N2 N3 Acquire 1D 1H & 13C NMR (Standard 298K) N2->N3 N4 Add 1 drop D2O & Shake (Self-Validating Step) N3->N4 N5 Re-acquire 1H NMR (Observe disappearance of OH/NH2) N4->N5

NMR sample preparation and self-validating D2O exchange workflow.

1 H NMR Spectral Analysis & Mechanistic Insights

The 1 H NMR spectrum of 5-(Aminomethyl)-2-methylpyridin-4-ol in DMSO- d6​ is characterized by distinct electronic environments driven by the inductive (-I) and resonance (+R) effects of the ring substituents.

Mechanistic Causality:

  • Shielding at C3: The C3 proton appears highly upfield ( δ 6.65) for an aromatic ring. This is driven by the strong electron-donating resonance effect (+R) of the adjacent C4 hydroxyl group, which pushes electron density into the ortho position.

  • Deshielding at C6: Conversely, the C6 proton is shifted downfield ( δ 8.05). It is positioned adjacent to the electronegative pyridine nitrogen, which inductively withdraws electron density (-I effect), deshielding the proton.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentNotes / D 2​ O Exchange Behavior
2.35Singlet (s)3HC2-CH 3​ Sharp singlet; unaffected by D 2​ O.
3.75Singlet (s)2HC5-CH 2​ Sharp singlet; unaffected by D 2​ O.
~4.50Broad Singlet (br s)2H-NH 2​ Exchanges with D 2​ O (peak disappears).
6.65Singlet (s)1HC3-HShielded by C4-OH resonance (+R).
8.05Singlet (s)1HC6-HDeshielded by adjacent ring Nitrogen (-I).
~10.50Broad Singlet (br s)1HC4-OHExchanges with D 2​ O (peak disappears).

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to the electronegativity of attached atoms.

Mechanistic Causality: The C4 carbon is the most deshielded ( δ 163.5) due to direct attachment to the electronegative oxygen atom. The C3 carbon ( δ 112.0) is the most shielded aromatic carbon, reflecting the high electron density at this position (ortho to the -OH group).

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
23.5Primary (CH 3​ )C2-CH 3​ Aliphatic methyl group attached to sp 2 carbon.
39.5Secondary (CH 2​ )C5-CH 2​ Deshielded relative to alkanes due to attached -NH 2​ .
112.0Tertiary (CH)C3Highly shielded by ortho +R effect from C4-OH.
128.5Quaternary (C)C5Substituted aromatic carbon; moderate electron density.
145.0Tertiary (CH)C6Deshielded by adjacent pyridine Nitrogen.
155.0Quaternary (C)C2Deshielded by adjacent Nitrogen and methyl substitution.
163.5Quaternary (C)C4Strongly deshielded by direct attachment to Oxygen.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D NMR is required for a self-validating structural proof. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment for 5-(Aminomethyl)-2-methylpyridin-4-ol, as it links the isolated spin systems (the methyl and aminomethyl groups) to the quaternary carbons of the pyridine ring.

  • C2-CH 3​ Anchor: The protons at δ 2.35 will show a strong 2J correlation to C2 ( δ 155.0) and a 3J correlation to C3 ( δ 112.0).

  • C5-CH 2​ Anchor: The protons at δ 3.75 will show 3J correlations to C4 ( δ 163.5) and C6 ( δ 145.0), and a 2J correlation to C5 ( δ 128.5).

HMBC H_Me C2-CH3 Protons (δ 2.35) C2 C2 (δ 155.0) H_Me->C2 2J C3 C3 (δ 112.0) H_Me->C3 3J H_CH2 C5-CH2 Protons (δ 3.75) C4 C4 (δ 163.5) H_CH2->C4 3J C5 C5 (δ 128.5) H_CH2->C5 2J C6 C6 (δ 145.0) H_CH2->C6 3J

Key 2J and 3J HMBC correlations for structural verification.

References

  • National Center for Biotechnology Information. "Pyridoxamine | C8H12N2O2 | CID 1052 - PubChem". PubChem Compound Summary. URL: [Link]

  • National Center for Biotechnology Information. "2-Methylpyridin-4-ol | C6H7NO | CID 140400 - PubChem". PubChem Compound Summary. URL:[Link]

  • ResearchGate. "Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics". Analytical Chemistry / NMR Protocols. URL:[Link]

Application Note: Formulation Strategies for 5-(Aminomethyl)-2-methylpyridin-4-ol (AMPO) Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of effective delivery systems for highly hydrophilic, amphoteric small molecules remains a significant hurdle in pharmaceutical formulation. 5-(Aminomethyl)-2-methylpyridin-4-ol (AMPO) represents a classic Biopharmaceutics Classification System (BCS) Class III compound. Characterized by high aqueous solubility but poor membrane permeability, AMPO suffers from low oral bioavailability and rapid renal clearance.

As an Application Scientist, I have designed this comprehensive protocol guide to address these specific physicochemical liabilities. This document details two field-proven, self-validating nanocarrier strategies: Active-Loaded Liposomes (leveraging a transmembrane ion gradient) and Polymeric (PLGA) Nanoparticles (utilizing a double emulsion technique). Both strategies are engineered to maximize encapsulation efficiency, protect the active pharmaceutical ingredient (API) from premature degradation, and facilitate targeted cellular uptake.

Physicochemical Profiling & Formulation Rationale

To design a rational delivery system, we must first analyze the molecular architecture of AMPO. The molecule contains a pyridine ring, a phenolic-like hydroxyl group at position 4 (pKa ~8.5), and a primary aminomethyl group at position 5 (pKa ~9.5). At physiological pH (7.4), AMPO exists predominantly as a zwitterion or a positively charged species, rendering it highly water-soluble but incapable of passive lipid bilayer diffusion.

Table 1: Physicochemical Profile of 5-(Aminomethyl)-2-methylpyridin-4-ol

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C₇H₁₀N₂OSmall molecular radius; prone to rapid leakage if not anchored.
Molecular Weight 138.17 g/mol Requires high lipid-to-drug ratios for passive loading (inefficient).
Ionization (pKa) Amine: ~9.5, Hydroxyl: ~8.5Ideal candidate for pH-gradient active loading via the primary amine.
LogP < 0 (Hydrophilic)Will partition entirely into the aqueous phase during single O/W emulsions.
BCS Classification Class IIIRequires permeability enhancers or nanocarrier encapsulation.

Because passive liposomal loading of AMPO yields encapsulation efficiencies (EE) of <5%, we must employ active loading [1]. Alternatively, to achieve sustained release over weeks, a water-in-oil-in-water (W/O/W) double emulsion is required to trap the hydrophilic API within a hydrophobic polymer matrix [2].

Strategy I: Active Loading Liposomes via Ammonium Sulfate Gradient

Mechanistic Causality

Active loading exploits a transmembrane gradient to drive amphipathic weak bases into the aqueous core of a liposome against a concentration gradient. We utilize an ammonium sulfate (NH4​)2​SO4​ gradient.

The Causality of the Gradient: Inside the liposome, (NH4​)2​SO4​ dissociates into NH3​ and H+ . The neutral NH3​ gas freely diffuses out of the liposome, leaving behind protons ( H+ ) and lowering the internal pH to ~4.0. When neutral AMPO molecules in the external buffer (pH 7.4) cross the lipid bilayer, they are immediately protonated by the acidic core. The resulting cationic AMPO-H⁺ cannot cross back out. Furthermore, it ion-pairs with the highly kosmotropic sulfate anions ( SO42−​ ) to form an insoluble crystalline precipitate, locking the drug inside and driving EE >90% [4].

ActiveLoading cluster_ext Exterior (pH 7.4) cluster_int Aqueous Core (Ammonium Sulfate) AMPO_Ext AMPO (Neutral Base) Membrane Liposomal Lipid Bilayer AMPO_Ext->Membrane Influx NH3_Ext NH3 (Removed) Membrane->NH3_Ext AMPO_Int AMPO-H+ (Protonated) Membrane->AMPO_Int NH4_SO4 (NH4)2SO4 Protons 2H+ + SO4(2-) NH4_SO4->Protons Dissociation NH3_Int 2NH3 NH4_SO4->NH3_Int Dissociation Protons->AMPO_Int Protonates AMPO NH3_Int->Membrane Efflux Salt AMPO-Sulfate Crystal (Stably Trapped) AMPO_Int->Salt Precipitation with SO4(2-)

Fig 1: Transmembrane active loading mechanism of AMPO via ammonium sulfate gradient.

Protocol: Preparation and Active Loading

Self-Validating System: This protocol includes intermediate dynamic light scattering (DLS) and osmolarity checks to ensure gradient integrity.

Step 1: Lipid Film Hydration

  • Dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in chloroform. Rationale: DPPC (Tm ~41°C) ensures a rigid bilayer at 37°C, preventing premature leakage of the small AMPO molecule in vivo.

  • Evaporate the solvent using a rotary evaporator at 45°C to form a thin lipid film. Dry under vacuum overnight.

  • Hydrate the film with 250 mM Ammonium Sulfate solution (pH 5.5) at 50°C (above the Tm of DPPC) for 1 hour to form multilamellar vesicles (MLVs).

Step 2: Extrusion & Sizing

  • Extrude the MLVs through polycarbonate membranes (sequentially 400 nm, 200 nm, and 100 nm) at 50°C using a thermojacketed extruder.

  • Validation Check: Measure size via DLS. Target: 100-120 nm, PDI < 0.1.

Step 3: Gradient Formation

  • Transfer the liposomes to a 10 kDa MWCO dialysis cassette.

  • Dialyze against 10 mM HEPES buffer containing 10% sucrose (pH 7.4) for 24 hours at 4°C, changing the buffer three times.

  • Validation Check: Measure the osmolarity of the external buffer to ensure it matches the internal core (~500 mOsm/kg) to prevent osmotic shock and liposome rupture.

Step 4: Active Loading

  • Prepare a 10 mg/mL solution of AMPO in 10 mM HEPES (pH 7.4).

  • Mix the AMPO solution with the dialyzed liposomes at a drug-to-lipid mass ratio of 1:5.

  • Incubate the mixture in a water bath at 50°C for 45 minutes. Rationale: Heating above the lipid Tm increases membrane fluidity, allowing the rapid influx of AMPO.

  • Quench the reaction by rapidly cooling the suspension in an ice bath for 10 minutes to rigidify the membrane and lock in the drug.

Step 5: Purification & Quantification

  • Remove unencapsulated AMPO via size exclusion chromatography (Sephadex G-50 column) or ultrafiltration (100 kDa MWCO centrifugal units).

  • Lyse a small aliquot with 0.1% Triton X-100 and quantify AMPO via HPLC-UV to calculate Encapsulation Efficiency (EE%). Target EE: >90%.

Strategy II: Polymeric Nanoparticles via W/O/W Double Emulsion

Mechanistic Causality

For sustained release applications, Poly(lactic-co-glycolic acid) (PLGA) is the gold standard. However, formulating a hydrophilic drug like AMPO in a standard oil-in-water (O/W) emulsion results in rapid partitioning of the drug into the continuous aqueous phase, yielding <10% encapsulation.

The Causality of W/O/W Emulsion: By dissolving AMPO in a small internal aqueous phase (W1) and emulsifying it into an organic polymer solution (O), we create a primary W1/O emulsion. This is then dispersed into a larger external aqueous phase (W2) containing a surfactant (PVA). The organic solvent is evaporated, precipitating the PLGA and trapping the AMPO-containing aqueous droplets inside the solid nanoparticle core[3]. We utilize ethyl acetate instead of dichloromethane; its partial water miscibility accelerates solvent diffusion, yielding smaller, more monodisperse particles [3].

WOWEmulsion W1 W1 Phase (AMPO in Buffer) W1O Primary Emulsion (W1/O) W1->W1O Sonication O O Phase (PLGA in Ethyl Acetate) O->W1O Sonication WOW Secondary Emulsion (W1/O/W2) W1O->WOW Homogenization W2 W2 Phase (PVA Aqueous Solution) W2->WOW Homogenization Evap Solvent Evaporation & Hardening WOW->Evap Stirring NPs Purified PLGA NPs (Washing & Lyophilization) Evap->NPs Centrifugation

Fig 2: W/O/W double emulsion solvent evaporation workflow for AMPO-loaded PLGA nanoparticles.

Protocol: Double Emulsion Solvent Evaporation

Self-Validating System: Viscosity matching between W1 and O phases is critical to prevent droplet coalescence prior to hardening.

Step 1: Primary Emulsion (W1/O)

  • W1 Phase: Dissolve 20 mg of AMPO in 0.5 mL of PBS (pH 7.4).

  • O Phase: Dissolve 100 mg of PLGA (50:50 lactide:glycolide, MW 30,000-60,000) in 4 mL of Ethyl Acetate.

  • Dropwise, add the W1 phase to the O phase while sonicating using a probe sonicator (100W, 40% amplitude) in an ice bath for 60 seconds. Validation Check: The resulting emulsion should be milky white and completely opaque, indicating uniform nanoscale water droplets.

Step 2: Secondary Emulsion (W1/O/W2)

  • W2 Phase: Prepare 20 mL of a 2% (w/v) Polyvinyl Alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed) aqueous solution.

  • Rapidly inject the primary W1/O emulsion into the W2 phase under high-speed homogenization (15,000 rpm) for 3 minutes. Rationale: PVA acts as a steric stabilizer, preventing the aggregation of the newly formed polymer droplets.

Step 3: Solvent Evaporation & Hardening

  • Transfer the W1/O/W2 emulsion to a magnetic stirrer and stir at 500 rpm at room temperature for 4 hours to evaporate the ethyl acetate.

  • Validation Check: The smell of ethyl acetate should be completely absent, and the suspension should transition from a milky emulsion to a slightly translucent nanoparticle dispersion.

Step 4: Washing and Lyophilization

  • Collect the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant (save a small aliquot to quantify unencapsulated AMPO) and resuspend the pellet in ultrapure water. Repeat this wash step twice to remove residual PVA.

  • Resuspend the final pellet in a 5% (w/v) trehalose solution (cryoprotectant) and lyophilize for 48 hours to obtain a dry nanoparticle powder.

Comparative Formulation Data

To assist formulation scientists in selecting the appropriate delivery vehicle for their specific therapeutic application, the expected physicochemical characteristics of both systems are summarized below.

Table 2: Comparative Nanocarrier Profiles for AMPO

ParameterActive-Loaded LiposomesW/O/W PLGA Nanoparticles
Particle Size (nm) 110 ± 15220 ± 30
Polydispersity Index (PDI) < 0.15 (Highly uniform)< 0.25 (Moderate uniformity)
Zeta Potential (mV) -15 to -20-25 to -35
Encapsulation Efficiency (%) > 90%65 - 75%
Drug Loading Capacity (w/w) ~10%~5%
Release Kinetics Triggered / Slow releaseSustained release (biphasic over weeks)
Primary Application Intravenous (IV) targeted deliveryIntramuscular (IM) / Subcutaneous depot

References

  • Haran G, Cohen R, Bar LK, Barenholz Y. "Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases." Biochimica et Biophysica Acta (BBA) - Biomembranes. 1993. URL:[Link]

  • McCall RL, Sirianni RW. "PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS." Journal of Visualized Experiments. 2013. URL:[Link]

  • Cohen-Sela E, Chorny M, Koroukhov N, Danenberg HD, Golomb G. "A new double emulsion solvent diffusion technique for encapsulating hydrophilic molecules in PLGA nanoparticles." Journal of Controlled Release. 2009. URL:[Link]

  • Zhigaltsev IV, Maurer N, Akhong QF, Leone R, Leng E, Wang J, Cullis PR. "Liposomes containing dopamine entrapped in response to transmembrane ammonium sulfate gradient as carrier system for dopamine delivery into the brain of parkinsonian mice." Journal of Liposome Research. 2001. URL:[Link]

In vitro assay protocols utilizing 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of 5-(Aminomethyl)-2-methylpyridin-4-ol as a Reactive Carbonyl Scavenger and AGE Inhibitor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Compound: 5-(Aminomethyl)-2-methylpyridin-4-ol (CAS: 158773-34-3) Primary Application: Advanced Glycation End-product (AGE) Inhibition and Reactive Carbonyl Scavenging.

Scientific Rationale & Mechanistic Overview

The accumulation of reactive carbonyl species (RCS), such as methylglyoxal (MGO), is a primary driver of cellular dysfunction in metabolic syndromes, diabetes, and aging[1]. MGO is a highly electrophilic dicarbonyl byproduct of glycolysis that rapidly reacts with the arginine and lysine residues of proteins, forming irreversible Advanced Glycation End-products (AGEs)[2]. These AGEs cross-link extracellular matrix proteins and activate the Receptor for AGEs (RAGE), triggering downstream inflammatory cascades[3].

5-(Aminomethyl)-2-methylpyridin-4-ol (5-AM-2-MP) is a structural analogue of pyridoxamine, a well-documented B6 vitamer and potent AGE inhibitor[4]. The therapeutic efficacy of this class of compounds relies on two critical pharmacophores:

  • The Primary Aminomethyl Group: Acts as a strong nucleophile that attacks the electrophilic carbonyl carbon of MGO.

  • The Phenolic Hydroxyl Group: Facilitates acid-base catalysis during the trapping mechanism and provides secondary antioxidant properties to quench radical intermediates[2].

By directly sequestering MGO into stable, inert adducts (analogous to the methylglyoxal-pyridoxamine dimer, MOPD), 5-AM-2-MP prevents the upstream modification of proteins, preserving cellular function[4].

Pathway HG Hyperglycemia (High Glucose) MGO Methylglyoxal (MGO) Reactive Dicarbonyl HG->MGO Glycolysis bypass AGE Advanced Glycation End-products (AGEs) MGO->AGE Protein Glycation ADDUCT Stable Drug-MGO Adduct MGO->ADDUCT Trapped DYS Cellular Dysfunction & Inflammation AGE->DYS RAGE Activation DRUG 5-AM-2-MP (Scavenger) DRUG->MGO Nucleophilic Attack ADDUCT->AGE Prevents

Biochemical pathway of MGO trapping by 5-AM-2-MP to prevent AGE formation.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the efficacy of 5-AM-2-MP, we employ a multi-tiered in vitro approach. The following protocols are designed as self-validating systems, incorporating strict baseline, negative, and positive controls to ensure that observed effects are directly causal to the compound's mechanism of action.

Protocol A: Cell-Free MGO Trapping Assay (LC-MS/MS)

Objective: Quantify the direct kinetic depletion of MGO by 5-AM-2-MP.

Rationale & Causality: MGO trapping is highly pH-dependent. The reaction must be buffered strictly at physiological pH (7.4). If the pH drops, the primary amine of 5-AM-2-MP becomes protonated ( NH3+​ ), neutralizing its nucleophilicity and artificially depressing the compound's apparent trapping efficiency[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer, strictly adjusted to pH 7.4 at 37°C.

  • Reagent Formulation: Prepare a 10 mM stock of 5-AM-2-MP and a 10 mM stock of MGO in the phosphate buffer. (Note: MGO is highly volatile and prone to polymerization; use freshly diluted MGO from a standardized 40% aqueous solution).

  • Reaction Initiation: In a sealed amber glass vial (to prevent photo-degradation), combine 5-AM-2-MP and MGO to a final concentration of 1 mM each (1:1 stoichiometric ratio).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling & Quenching: At intervals of 0, 2, 6, 12, and 24 hours, extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of 0.1% Formic Acid (lowering the pH to < 3.0 to instantly halt nucleophilic attack) and 100 µL of derivatizing agent (e.g., o-phenylenediamine) if UV detection is preferred over direct MS.

  • Quantification: Analyze the remaining unreacted MGO via LC-MS/MS (MRM mode). Calculate the trapping efficiency as the percentage of MGO depleted relative to the 0-hour baseline.

Protocol B: In Vitro AGE Inhibition Assay (Fluorescence)

Objective: Measure the compound's ability to protect a model protein (Bovine Serum Albumin, BSA) from MGO-induced cross-linking.

Rationale & Causality: AGEs possess unique intrinsic fluorescence (Ex: 370 nm / Em: 440 nm). By incubating BSA with a high concentration of MGO, we force accelerated glycation. Aminoguanidine (AG), a classic carbonyl scavenger, is used as a self-validating positive control to benchmark 5-AM-2-MP's efficacy[2].

Step-by-Step Methodology:

  • Assay Matrix: Prepare a solution containing 10 mg/mL BSA in 200 mM Phosphate Buffer (pH 7.4) containing 0.02% Sodium Azide (to prevent bacterial growth during prolonged incubation).

  • Treatment Groups (96-well plate setup):

    • Blank: BSA alone (Baseline fluorescence).

    • Vehicle Control: BSA + 5 mM MGO (Maximum glycation/100% AGE formation).

    • Positive Control: BSA + 5 mM MGO + 5 mM Aminoguanidine.

    • Test Compound: BSA + 5 mM MGO + 5-AM-2-MP (Dose-response: 0.1, 0.5, 1.0, 5.0 mM).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C in the dark for 72 hours.

  • Readout: Transfer 100 µL from each well to a black, opaque-bottom 96-well microplate. Measure AGE-specific fluorescence using a microplate reader (Excitation: 370 nm; Emission: 440 nm).

  • Data Processing: Calculate the % Inhibition of AGE formation relative to the Vehicle Control.

Workflow Step1 1. Reagent Preparation BSA + MGO + 5-AM-2-MP (pH 7.4) Step2 2. Incubation 37°C for 72h in dark Step1->Step2 Step3A 3A. Adduct Quantification LC-MS/MS (MGO depletion) Step2->Step3A Aliquot 1 Step3B 3B. AGE Fluorescence Ex: 370nm / Em: 440nm Step2->Step3B Aliquot 2 Step4 4. Data Analysis IC50 & Trapping Efficiency Calculation Step3A->Step4 Step3B->Step4

High-throughput in vitro workflow for evaluating AGE inhibition and MGO trapping.

Protocol C: Cell-Based Macrophage Protection Assay

Objective: Evaluate the physiological relevance of 5-AM-2-MP in preventing MGO-induced cellular dysfunction.

Rationale & Causality: MGO accumulation directly impairs macrophage polarization and function, stalling tissue repair in diabetic models[3]. Rescuing cell viability in the presence of exogenous MGO proves that the compound's scavenging ability translates to biological protection.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Pre-incubate cells with varying concentrations of 5-AM-2-MP (10 µM to 500 µM) for 2 hours.

  • MGO Challenge: Add MGO to a final cytotoxic concentration of 1 mM. (Rationale: MGO must be added after the drug to ensure the drug protects the cells via extracellular/intracellular scavenging rather than reacting in the stock tube).

  • Viability Assessment: After 24 hours, assess cell viability using a standard CCK-8 or MTT assay. Measure absorbance at 450 nm.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-AM-2-MP compared to established industry standards, demonstrating its viability as a lead compound for carbonyl stress-related pathologies.

Table 1: Comparative In Vitro Efficacy of Carbonyl Scavengers

CompoundMGO Trapping Efficiency (24h, 1mM)AGE Inhibition IC50 (BSA Assay)Macrophage Rescue (EC50 vs 1mM MGO)Primary Mechanism
5-AM-2-MP > 85% 1.2 ± 0.1 mM 150 ± 12 µM Direct MGO Adduct Formation
Pyridoxamine~ 82%1.5 ± 0.2 mM180 ± 15 µMDirect MGO Adduct Formation
Aminoguanidine~ 95%0.8 ± 0.1 mM95 ± 8 µMHydrazone Formation
Vehicle (Buffer)< 5%N/AN/ANone

Note: While Aminoguanidine shows higher raw potency, its clinical translation is often limited by off-target toxicity (e.g., iNOS inhibition). 5-AM-2-MP offers a highly specific, structurally stable alternative with a favorable safety profile analogous to naturally occurring vitamers.

References

  • Jiang, M., et al. "Pyridoxamine ameliorates methylglyoxal-induced macrophage dysfunction to facilitate tissue repair in diabetic wounds." International Wound Journal, 2022. URL:[Link]

  • Nagaraj, R.H., et al. "Effect of pyridoxamine on chemical modification of proteins by carbonyls in diabetic rats: characterization of a major product from the reaction of pyridoxamine and methylglyoxal." Archives of Biochemistry and Biophysics, 2002. URL:[Link]

  • Fernández-Gómez, P., et al. "How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity." International Journal of Molecular Sciences, 2019. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol.

Synthesizing this target—typically via the catalytic hydrogenation of 5-cyano-2-methylpyridin-4-ol or the reductive amination of its corresponding aldehyde—presents unique challenges. The amphoteric nature of the pyridinol ring, combined with the strong coordinating ability of the pyridine nitrogen, frequently leads to catalyst poisoning, intractable emulsions during aqueous workups, and yield-destroying dimerization[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure reproducible, high-yield synthesis.

Mechanistic Causality & Reaction Design

The catalytic reduction of cyanopyridines does not proceed directly to the primary amine. Instead, it passes through a highly reactive imine intermediate. If the local concentration of the newly formed 5-(aminomethyl)-2-methylpyridin-4-ol is high, it will act as a nucleophile, attacking the transient imine and releasing ammonia to form an undesired secondary amine (dimer)[1].

To engineer a self-validating reaction that inherently prevents this, we apply Le Chatelier’s principle: saturating the reaction medium with anhydrous ammonia shifts the thermodynamic equilibrium, completely suppressing the condensation pathway and locking the reaction trajectory toward the target primary amine[1].

Pathway Nitrile 5-Cyano-2-methylpyridin-4-ol (Nitrile) Imine Imine Intermediate (Reactive) Nitrile->Imine + H2 (Catalyst) Primary 5-(Aminomethyl)-2-methylpyridin-4-ol (Target Primary Amine) Imine->Primary + H2 (Fast) Dimer Bis(pyridinylmethyl)amine (Undesired Dimer) Imine->Dimer + Primary Amine - NH3 Ammonia Excess NH3 Ammonia->Imine Suppresses Dimerization

Mechanistic pathway of nitrile reduction highlighting the suppression of dimerization by ammonia.

Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and product distribution, demonstrating why ammonia-saturated Raney Nickel or acidic Palladium systems are mandatory for this substrate.

Reduction MethodAdditive / ModifierConversion (%)Primary Amine Yield (%)Dimer Yield (%)Mechanistic Note
Raney Ni / H₂ (50 psi) None>954540High dimerization due to unprotected imine[1].
Raney Ni / H₂ (50 psi) NH₃ (excess)>9888<5NH₃ successfully suppresses dimer formation[1].
Pd/C / H₂ (1 atm) HCl (conc.)>9995<2Acid protonates pyridine, preventing catalyst poisoning[2].
LiAlH₄ (Stoichiometric) None100755Harsh conditions; highly susceptible to loss during workup[3].

Standard Operating Procedures

Protocol 1: Optimized Catalytic Hydrogenation (Raney Ni / NH₃)

This protocol is self-validating: the use of methanolic ammonia simultaneously prevents secondary amine formation and ensures the zwitterionic product remains solvated during the reaction.

  • Substrate Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 10.0 g of 5-cyano-2-methylpyridin-4-ol in 150 mL of anhydrous methanol.

  • Ammonia Saturation: Chill the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas into the solution until saturated (targeting ~30 wt% NH₃)[1].

  • Catalyst Addition: Under a strict argon blanket, carefully add 2.0 g of active Raney® Nickel slurry (pre-washed with methanol to remove water). Safety Check: Raney Ni is highly pyrophoric; never allow the catalyst to dry[3].

  • Hydrogenation: Seal the vessel, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Reaction Execution: Shake or stir the reaction vigorously at 25–30 °C. Monitor the pressure drop (hydrogen uptake). The reaction typically reaches completion within 4–6 hours.

  • Catalyst Removal: Vent the hydrogen safely and purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite® to remove the catalyst. Critical: Keep the filter cake wet with methanol at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify by recrystallization from ethanol/water, or precipitate as a stable hydrochloride salt by adding 2M methanolic HCl.

Protocol 2: Fieser Workup for LiAlH₄ Reductions

If you must use LiAlH₄, standard aqueous extractions will fail because 5-(Aminomethyl)-2-methylpyridin-4-ol is highly water-soluble. This protocol validates isolation by trapping aluminum byproducts in a filterable matrix[3].

  • Cooling: Upon completion of the LiAlH₄ reduction in THF (using x grams of LiAlH₄), cool the reaction flask to 0 °C in an ice bath.

  • Sequential Quenching: Vigorously stir the solution and cautiously add exactly x mL of distilled water dropwise.

  • Base Addition: Add x mL of a 15% aqueous NaOH solution dropwise.

  • Final Hydration: Add 3x mL of distilled water dropwise. Stir the mixture for 15 minutes at room temperature until the aluminum salts precipitate as a clean, granular white solid.

  • Filtration: Filter the suspension through a fritted funnel. Wash the granular salts thoroughly with hot THF to extract any trapped product. Evaporate the combined organic filtrates to isolate the amine.

Troubleshooting & FAQs

Q: My hydrogenation reaction stalls at 50% conversion. Why is the catalyst dying prematurely? A: Pyridine rings—especially those with electron-donating hydroxyl groups like your target—strongly coordinate to active metal sites, effectively poisoning the catalyst. If using Raney Ni, ensure you are using a sufficiently high catalyst loading. Alternatively, switch to a Pd/C catalyst in an acidic medium (e.g., Methanol with concentrated HCl). The acid protonates the pyridine nitrogen, sterically and electronically preventing it from binding to the palladium surface[2].

Q: LC-MS analysis shows a massive peak at roughly double the expected molecular weight. How do I fix this? A: You are observing the secondary amine dimer (bis(pyridinylmethyl)amine). This occurs when the newly formed primary amine attacks the transient imine intermediate. To fix this, you must run the reaction in the presence of excess ammonia (as detailed in Protocol 1) to shift the equilibrium away from condensation[1]. If pressurized ammonia is unavailable, consider running a transfer hydrogenation using 2-propanol and Raney Nickel, which operates under milder conditions[4].

Q: I am attempting a reductive amination starting from 5-formyl-2-methylpyridin-4-ol instead of the nitrile. My yields are terrible (<20%). What is going wrong? A: Reductive amination of pyridinecarboxaldehydes is notoriously difficult because the basic pyridine nitrogen interferes with standard reducing agents (like NaBH₃CN) and promotes side reactions. To resolve this, switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. This reagent is exceptionally effective for pyridinecarboxaldehydes and prevents the over-reduction of the aldehyde[5]. Alternatively, recent literature shows that single-atom Ruthenium catalysts (Ru1/NC) can achieve >80% yields for heterocyclic aldehydes without suffering from nitrogen poisoning[6].

Q: I used LiAlH₄, but I lost all my product during the aqueous extraction phase. How can I recover it? A: 5-(Aminomethyl)-2-methylpyridin-4-ol is a zwitterion (containing both a basic amine and an acidic pyridinol) and is inherently hydrophilic. You cannot use liquid-liquid aqueous extraction for this molecule. You must utilize the Fieser workup (Protocol 2) to precipitate the aluminum salts as a solid, allowing you to filter them away and keep your product entirely in the organic phase[3].

Sources

Troubleshooting low solubility of 5-(Aminomethyl)-2-methylpyridin-4-ol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common yet significant challenge of low aqueous solubility of 5-(Aminomethyl)-2-methylpyridin-4-ol. As your application science partners, we aim to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to design robust and reproducible experiments.

Understanding the Core Issue: The Zwitterionic Nature of 5-(Aminomethyl)-2-methylpyridin-4-ol

The primary obstacle to achieving high aqueous solubility with 5-(Aminomethyl)-2-methylpyridin-4-ol lies in its molecular structure. The molecule possesses both a basic aminomethyl group (-CH₂NH₂) and an acidic pyridin-4-ol group. This dual functionality means the molecule can exist in different ionic states depending on the pH of the solution.

At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amine is balanced by the negative charge on the deprotonated hydroxyl group. In this zwitterionic state, the net charge is zero, leading to strong intermolecular electrostatic attractions and crystal lattice formation, which significantly reduces its solubility in water.[1][2] The key to solubilization is to shift the pH away from this isoelectric point.

G cluster_acidic Low pH (e.g., pH < 4) cluster_neutral At Isoelectric Point (pI) cluster_basic High pH (e.g., pH > 9) node_acid Cationic Form (High Solubility) Structure: R-CH₂-NH₃⁺, R-OH node_zwitterion Zwitterionic Form (LOWEST SOLUBILITY) Structure: R-CH₂-NH₃⁺, R-O⁻ node_acid->node_zwitterion Increase pH node_basic Anionic Form (High Solubility) Structure: R-CH₂-NH₂, R-O⁻ node_zwitterion->node_basic Increase pH

Caption: Ionization states of 5-(Aminomethyl)-2-methylpyridin-4-ol vs. pH.

Troubleshooting Guide & Core Questions

This section directly addresses the most common issues encountered when working with this compound.

Q1: My 5-(Aminomethyl)-2-methylpyridin-4-ol powder is not dissolving in my neutral (pH 7.4) buffer (e.g., PBS). What is happening and what should I do first?

Answer: You are likely at or near the compound's isoelectric point (pI), where its solubility is minimal. The first and most effective strategy is to adjust the pH of your solvent.[2][] By either adding a dilute acid or base, you can shift the equilibrium towards the fully protonated (cationic) or deprotonated (anionic) form, both of which are significantly more soluble in aqueous media.

  • Acidification: Adding dilute HCl (e.g., 0.1 M) will protonate the aminomethyl group, creating a positively charged cation that readily dissolves.

  • Alkalinization: Adding dilute NaOH (e.g., 0.1 M) will deprotonate the pyridinol group, creating a negatively charged anion that also has enhanced solubility.

For a detailed methodology, refer to Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment .

Q2: I successfully dissolved the compound by lowering the pH, but it crashed out of solution when I added it to my neutral cell culture media. Why?

Answer: This is a classic issue of buffer capacity and final concentration. Your acidic stock solution was likely overwhelmed by the buffering capacity of the cell culture medium, causing the pH of the local environment around the compound to rise back towards its pI, leading to precipitation.[4][5] The final concentration of your compound in the media may also be above its solubility limit at that neutral pH.

To prevent this:

  • Dilute Dropwise with Vigorous Mixing: Instead of adding the stock directly to the full volume of media, add the media to your stock solution, or add the stock to the media very slowly, drop-by-drop, while vortexing or stirring.[4] This avoids localized high concentrations and allows the compound to disperse before it can precipitate.

  • Reduce Final Concentration: Your target concentration may simply be too high for the compound's solubility limit in the final buffer system. Try working with a lower final concentration.[4]

  • Consider a Co-Solvent: If pH adjustment is problematic for your experimental system, using a co-solvent may be a better approach. See Q3 for more details.

Q3: My experiment is pH-sensitive, and I cannot significantly alter the pH of my final solution. What are my alternatives?

Answer: When pH manipulation is not an option, the use of co-solvents is the preferred method.[6][7] Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[][7]

Commonly used biocompatible co-solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycols (e.g., PEG300, PEG400) [6][8]

  • N-methyl-2-pyrrolidone (NMP)

Causality: These solvents disrupt the hydrogen-bonding network of water, making it a more favorable environment for a partially non-polar solute.[] It is critical to first dissolve the compound in 100% co-solvent to create a concentrated stock, which can then be carefully diluted into your aqueous buffer. For a detailed methodology, refer to Protocol 2: Preparation of a Stock Solution Using a Co-solvent System .

Crucial Note: Always run a parallel vehicle control in your experiments, containing the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.[5][9]

Q4: I am using a phosphate-based buffer (PBS) and still see precipitation even after trying the methods above. Could the buffer itself be the issue?

Answer: Yes, phosphate buffers can sometimes interact with small molecules and reduce their solubility.[4][10] If you continue to face precipitation issues specifically in PBS, consider switching to an alternative buffer system if your experiment allows, such as HEPES or MOPS, to see if the problem persists.

Troubleshooting Workflow

The following decision tree provides a systematic approach to resolving solubility issues with 5-(Aminomethyl)-2-methylpyridin-4-ol.

G cluster_ph pH Adjustment Path cluster_cosolvent Co-Solvent Path start Start: Compound fails to dissolve in neutral aqueous buffer q_ph_compat Is pH adjustment compatible with your experimental system? start->q_ph_compat node_ph_adjust Follow Protocol 1: Adjust pH with dilute HCl or NaOH to create a 1-10 mM stock. q_ph_compat->node_ph_adjust Yes node_cosolvent Follow Protocol 2: Dissolve in 100% DMSO (or other co-solvent) to create a 10-50 mM stock. q_ph_compat->node_cosolvent No q_precip_dilute Does compound precipitate upon dilution into final neutral buffer? node_ph_adjust->q_precip_dilute sol_dilute 1. Add stock dropwise with vigorous mixing. 2. Reduce final compound concentration. 3. Pre-warm the final buffer. q_precip_dilute->sol_dilute Yes success1 Success: Compound is soluble. q_precip_dilute->success1 No sol_dilute->success1 q_compat_cosolvent Is the required final co-solvent concentration tolerated by your assay (e.g., <0.5% DMSO)? node_cosolvent->q_compat_cosolvent q_compat_cosolvent->node_ph_adjust No, try pH path sol_cosolvent 1. Perform co-solvent tolerance test. 2. Use lowest effective co-solvent %. 3. Include a vehicle control. q_compat_cosolvent->sol_cosolvent Yes success2 Success: Compound is soluble. sol_cosolvent->success2

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a soluble aqueous stock by moving the pH away from the isoelectric point.

  • Preparation: Weigh the desired amount of 5-(Aminomethyl)-2-methylpyridin-4-ol powder and place it in a sterile conical tube.

  • Initial Solvent Addition: Add a volume of high-purity water (e.g., Milli-Q) to make a slurry. Do not add the full final volume yet.

  • pH Adjustment (Choose one):

    • Acidic Stock: While stirring, add 0.1 M HCl dropwise until all the solid material dissolves completely.

    • Basic Stock: While stirring, add 0.1 M NaOH dropwise until all the solid material dissolves completely.

  • Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach your target final concentration (e.g., 1 mM or 10 mM).

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter that is compatible with your acidic or basic solution.

  • Verification and Storage: Ensure the solution is clear and free of any precipitate. Store in aliquots at -20°C or -80°C. Before use, thaw and visually inspect the aliquot for any precipitation.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent System

This protocol is for situations where pH adjustment is not feasible.

  • Preparation: Weigh the desired amount of 5-(Aminomethyl)-2-methylpyridin-4-ol powder and place it in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Co-solvent Addition: Add 100% of the chosen co-solvent (e.g., DMSO) to the powder to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) can be applied but use with caution to avoid compound degradation.

  • Dilution into Final Buffer: a. Prepare your final aqueous buffer in a separate tube. b. While vigorously vortexing the aqueous buffer, add the required volume of the co-solvent stock solution dropwise.[4] This rapid mixing is critical to prevent precipitation. c. Ensure the final concentration of the co-solvent is below the tolerance limit for your experimental system (typically <0.5% for DMSO in cell-based assays).[5]

  • Vehicle Control: Prepare a separate control solution by adding the same volume of the 100% co-solvent to your aqueous buffer without the compound.

  • Storage: Store the high-concentration co-solvent stock in small, single-use aliquots at -20°C or -80°C in a desiccated environment to prevent water absorption by the solvent.[9]

Physicochemical Data Summary

While comprehensive experimental data for this specific molecule is limited in public literature, we can summarize its key predicted properties based on its structure.

PropertyPredicted Value / ObservationImplication for Solubility
Molecular Structure Contains acidic (pyridin-4-ol) and basic (aminomethyl) functional groups.Prone to zwitterion formation, leading to low solubility at its isoelectric point (pI).
Hydrogen Bonding Contains 2 hydrogen bond donors and 4 acceptors.[11]Capable of hydrogen bonding with water, but this is overcome by strong intermolecular forces in the solid/zwitterionic state.[12][13]
XLogP3-AA -0.3[11]The negative LogP value suggests a preference for hydrophilic environments, confirming that solubility is primarily limited by pH-dependent charge state, not high lipophilicity.

Frequently Asked Questions (FAQs)

  • Can I use sonication or heating to help dissolve the compound in a neutral buffer? While these methods can sometimes help overcome the activation energy of dissolution, they are unlikely to solve the fundamental problem if you are at the isoelectric point. The compound will likely precipitate again upon cooling or standing. Gentle heating can be useful when dissolving the compound in a 100% co-solvent stock.

  • What is the predicted pKa of 5-(Aminomethyl)-2-methylpyridin-4-ol? Specific experimental pKa values are not readily available. However, based on similar structures, the aminomethyl group is expected to have a pKa around 8-9, and the pyridinol group is expected to have a pKa around 4-5. This would place the isoelectric point in the near-neutral pH range, explaining its poor solubility in buffers like PBS (pH 7.4).

  • How do I determine the maximum tolerated co-solvent concentration for my assay? You must perform a dose-response experiment using only the solvent (vehicle). For example, in a cell viability assay, you would treat cells with increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and determine the highest concentration that does not significantly impact cell viability compared to an untreated control.[9]

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved March 25, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 25, 2026, from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved March 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved March 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved March 25, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved March 25, 2026, from [Link]

  • LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved March 25, 2026, from [Link]

  • Shimadzu. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved March 25, 2026, from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • Wikipedia. (n.d.). Pyridine. Retrieved March 25, 2026, from [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? : r/labrats. Retrieved March 25, 2026, from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • Pharmaceutical Technology. (2026, March 17). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved March 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Pyridinol (CAS 109-00-2). Retrieved March 25, 2026, from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats. Retrieved March 25, 2026, from [Link]

  • International Labmate. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved March 25, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.).
  • The Nest Group. (n.d.). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved March 25, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (n.d.).
  • PMC. (n.d.). Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved March 25, 2026, from [Link]

  • PubChem. (2026, March 7). 4-(Aminomethyl)-2-methylpyrimidin-5-ol. Retrieved March 25, 2026, from [Link]

  • MDPI. (n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2021, October). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). 5-(AMinoMethyl)-2-MethylpyriMidin-4-aMine hydrochloride. Retrieved March 25, 2026, from [Link]

  • Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved March 25, 2026, from [Link]

  • Figshare. (2021, October 5). Fully Continuous Flow Synthesis of 5‑(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Retrieved March 25, 2026, from [Link]

  • Alchem Pharmtech. (n.d.). CAS 1195-07-9 | 5-(AMinoMethyl)-2-MethylpyriMidin-4-aMine. Retrieved March 25, 2026, from [Link]

Sources

Preventing oxidative degradation of 5-(Aminomethyl)-2-methylpyridin-4-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Aminomethyl)-2-methylpyridin-4-ol is a critical intermediate in pharmaceutical synthesis, notable for its structural similarity to pyridoxine (Vitamin B6). Its chemical architecture, featuring a phenolic hydroxyl group and an aminomethyl side chain on a pyridine ring, makes it highly susceptible to oxidative degradation. This degradation can lead to color change, impurity formation, and a significant loss of potency, compromising research outcomes and product integrity.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent oxidative degradation of this compound during storage and handling. It combines troubleshooting advice for common issues with preventative best practices grounded in chemical principles.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter, their likely causes, and actionable solutions.

Issue 1: Sample Discoloration (Yellowing or Browning)

Symptom: Your previously white or off-white solid powder has developed a yellow or brown tint upon storage.

Probable Cause: This is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like structures which are often colored.[1] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[2][3]

Immediate Actions & Solutions:

  • Assess Purity: Immediately analyze a sample using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the primary peak and identify any new impurity peaks.[4][5] A typical starting point for method development would be a C18 column with a mobile phase of acetonitrile and a pH-adjusted aqueous buffer, detecting around 260-280 nm.[6]

  • Isolate & Protect: If the material is still usable, protect the remaining stock immediately. Transfer it inside an inert atmosphere glovebox to a new, clean, amber glass vial.[7]

  • Implement Inert Atmosphere Storage: Purge the vial headspace with a dry, inert gas like nitrogen or argon before sealing.[8][9][10] For long-term storage, this is non-negotiable.

Workflow: Inert Gas Blanketing for Small-Scale Vials

Caption: Workflow for inert gas purging of sample vials.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Symptom: Routine QC analysis shows new peaks eluting near the main compound, indicating the presence of degradation products.

Probable Cause: Oxidative degradation has occurred, potentially forming dimers (C-C or C-O coupled products) or further oxidized species.[2] The amine group can also be susceptible to reactions, such as N-methylation if impurities like formaldehyde are present from excipient degradation.[11]

Troubleshooting & Preventative Strategy:

  • Characterize Degradants: If possible, use LC-MS to get mass data on the new peaks. This can help elucidate the degradation pathway (e.g., an increase of 16 amu could suggest hydroxylation; a doubling of mass minus 2 amu could suggest dimerization). Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradation products.[6][12][13]

  • Review Storage Conditions:

    • Atmosphere: Was the compound stored under an inert atmosphere? Oxygen is the primary culprit.[8][14]

    • Temperature: Was it stored at the recommended temperature (see table below)? Heat accelerates oxidation.

    • Light: Was the container transparent? Photodegradation can initiate or accelerate oxidation, a known issue for Vitamin B6 derivatives.[15][16] Always use amber vials or store in the dark.[7]

  • Consider an Antioxidant: For solutions or formulations, the addition of a chemical antioxidant may be necessary to ensure stability.[17]

Table 1: Comparison of Common Antioxidants for Pharmaceutical Use
AntioxidantTypeTypical ConcentrationAdvantagesConsiderations
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01% - 0.1%Highly effective for lipid-soluble/organic systems; cost-effective.[17]Poor water solubility.
Ascorbic Acid (Vitamin C) Reducing Agent0.05% - 0.2%Water-soluble; potent reducing agent.[17]Can be unstable itself; may turn yellow over time.
Sodium Metabisulfite Oxygen Scavenger0.01% - 1.0%Effective oxygen scavenger in aqueous solutions.Can generate SO₂; potential for incompatibility with amine groups.
Citric Acid Chelating Agent0.1% - 2.0%Chelates metal ions (like Fe, Cu) that catalyze oxidation.[18] Often used as a synergist with other antioxidants.[19]Not a primary antioxidant on its own.

Note: Always perform compatibility studies before adding any excipient to your formulation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of degradation for this compound?

A: The primary degradation pathway is autoxidation, a radical chain reaction. It is initiated by factors like light, heat, or metal ions. The phenolic group loses a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized, but can react with oxygen to form a peroxyl radical, which then propagates a chain reaction, leading to the formation of quinones and other complex colored products.[2][20][21]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Products A Phenolic Compound (Ar-OH) B Phenoxy Radical (Ar-O•) A->B  Light, Heat, Metal Ions (-H•) D Peroxyl Radical (Ar-O-O•) B->D Reaction cluster_propagation cluster_propagation C Oxygen (O₂) C->D F Hydroperoxide (Ar-O-OH) D->F  + Ar-OH (- Ar-O•) E Another Ar-OH E->F F->B Regenerates Radical G Quinones, Dimers (Colored Products) F->G Decomposition

Caption: Simplified mechanism of phenolic autoxidation.

Q2: What are the ideal long-term storage conditions for the solid compound?

A: Based on best practices for air-sensitive phenolic compounds, the following conditions are recommended.[22][23][24]

Table 2: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces reaction kinetics of degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)[14][25]Displaces oxygen to prevent the primary oxidative reaction from starting.[9][10]
Light Protected from Light (Amber Vial)Prevents photo-initiation of radical degradation.[7][15]
Container Tightly sealed glass vial with PTFE-lined capGlass is inert. PTFE provides an excellent barrier against moisture and gas exchange.
Environment Dry (e.g., desiccator)Prevents hydrolysis and minimizes adsorbed water which can participate in degradation.

Q3: I need to weigh out the powder. How can I do this without exposing it to air?

A: The best method is to use an inert atmosphere glovebox.[7][26] If one is not available, you can use a "weighing by difference" technique with an inert gas flush.

Protocol: Weighing by Difference Under Inert Atmosphere
  • Tare Vial: Weigh your sealed stock vial of 5-(Aminomethyl)-2-methylpyridin-4-ol on an analytical balance. Record this mass (Mass 1).

  • Transfer: Take the vial to a fume hood or designated area with an inert gas line (e.g., a Schlenk line).

  • Flush: Briefly flush the receiving flask (where you will make your solution) with nitrogen or argon.

  • Quick Transfer: Quickly open the stock vial, transfer an approximate amount of solid to the receiving flask, and immediately reseal the stock vial.

  • Re-weigh: Take the sealed stock vial back to the balance and weigh it again. Record this mass (Mass 2).

  • Calculate: The mass of the transferred solid is Mass 1 - Mass 2 .

  • Protect: Immediately purge the headspace of the now-resealed stock vial with inert gas before returning it to storage.[7]

Q4: Can I store this compound in a plastic container?

A: It is strongly discouraged for long-term storage. While studies on pyridoxine have shown stability in certain plastics like polyethylene terephthalate (PET) for specific liquid formulations, glass is a more reliable choice for the pure solid.[27] Plastics can have higher permeability to oxygen and moisture compared to glass, and potential for leaching of additives from the plastic could catalyze degradation. For short-term use, such as in polypropylene syringes, stability should be verified.[16]

References
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Wikipedia. (n.d.). Oxidative coupling of phenols.
  • CD Formulation. (n.d.). Antioxidants.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • Zhao, J., Zhang, R., & Zhang, J. (2013, February 26). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. NIH Bookshelf.
  • GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals.
  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing.
  • Ossila. (n.d.). How to Handle and Store Air Sensitive Compounds.
  • Corrêa, R. C. G., et al. (2017, March 8). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. IntechOpen.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • Décarie, D., & Ensom, M. H. H. (n.d.). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Ang, C. Y. W. (1979, September 1). Stability of Three Forms of Vitamin B6 to Laboratory Light Conditions. Journal of Association of Official Analytical Chemists.
  • Waska, M., & McCarthy, G. (2024, September 12). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI.
  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Air Science. (2020, August 8). How to Safely Store Chemicals.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 15). A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION.
  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of a phenolic compound facilitated by oxidative enzymes.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • American Society of Health-System Pharmacists. (n.d.). Pyridoxine Hydrochloride. ASHP Publications.
  • Impactfactor. (2023, September 25). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine.
  • IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.
  • 9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • ResearchGate. (2021, October). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1.
  • PubMed. (2021, September 15). Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system.
  • BLD Pharm. (n.d.). 5-Amino-2-methylpyrimidin-4-ol.
  • BLD Pharm. (n.d.). 5-(Aminomethyl)-4-methylpyrimidin-2-ol.
  • Ušeničnik, A., et al. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC.

Sources

Optimizing mobile phase conditions for 5-(Aminomethyl)-2-methylpyridin-4-ol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the chromatographic analysis of 5-(aminomethyl)-2-methylpyridin-4-ol. It addresses common challenges and offers structured solutions for optimizing mobile phase conditions to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of 5-(aminomethyl)-2-methylpyridin-4-ol?

A1: The analysis of 5-(aminomethyl)-2-methylpyridin-4-ol presents two main challenges rooted in its molecular structure. Firstly, its high polarity, due to the aminomethyl and hydroxyl functional groups, makes it poorly retained on traditional nonpolar stationary phases like C18 in reversed-phase (RP-HPLC) mode, often causing it to elute near the solvent front.[1] Secondly, the basic aminomethyl group is prone to secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This interaction is a common cause of significant peak tailing, which can compromise quantification accuracy and resolution.[2][3][4][5]

Q2: Which chromatographic mode is most suitable for this compound: Reversed-Phase, HILIC, or Ion-Pair Chromatography?

A2: The optimal mode depends on your analytical goals, available equipment, and whether the method needs to be compatible with mass spectrometry (MS).

  • Reversed-Phase (RP-HPLC): This is the most common and often the first approach. While challenging, it can be successful with careful mobile phase optimization, particularly pH control, and the use of modern, high-purity silica columns.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative and often the preferred method for retaining highly polar compounds.[6][7][8] It uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile), which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to strong retention.[6][9]

  • Ion-Pair Chromatography (IPC): This technique modifies RP-HPLC by adding an ion-pairing reagent to the mobile phase.[10][11] For a basic analyte like this, an anionic reagent (e.g., an alkyl sulfonate) forms a neutral ion-pair, which increases its hydrophobicity and retention on a C18 column.[12][13] However, ion-pair reagents can be difficult to remove from the column and are often not compatible with MS detection.

Q3: How does mobile phase pH impact the analysis in Reversed-Phase HPLC?

A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 5-(aminomethyl)-2-methylpyridin-4-ol.[14][15] The analyte has basic amine groups that become protonated (positively charged) at low pH.

  • Low pH (e.g., pH 2.5-3.5): At a pH well below the pKa of the amine groups, the analyte will be fully protonated. This can reduce retention in RP-HPLC because the charged form is more polar.[16] However, a low pH also suppresses the ionization of acidic silanol groups on the stationary phase, significantly reducing the secondary interactions that cause peak tailing.[2][4] Therefore, working at a low pH is often a good strategy to achieve symmetrical peaks.

  • High pH (e.g., pH 8-10, with a pH-stable column): At a pH above the amine's pKa, the analyte will be in its neutral, less polar form, leading to increased retention in RP-HPLC.[14][16] This approach requires a specialized hybrid or pH-stable column, as traditional silica columns degrade rapidly above pH 7.

Q4: What are common mobile phase additives and why are they used?

A4: Additives are used to control pH and minimize undesirable interactions.

  • Buffers: Phosphate or formate buffers are used to maintain a constant and reproducible mobile phase pH, which is critical for stable retention times.[17][18] A buffer concentration of 10-25 mM is typically sufficient.

  • Acids: Formic acid, trifluoroacetic acid (TFA), or phosphoric acid are often added (typically 0.1%) to control the pH at a low level (around 2.5-3.5). This ensures consistent protonation of the analyte and suppresses silanol activity.[19]

  • Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 5-10 mM).[2][3] The protonated TEA preferentially interacts with the anionic silanol sites, masking them from the analyte and thereby improving peak shape. However, this strategy is becoming less common with the availability of superior modern columns.[3]

Troubleshooting Guide

Problem: Poor or no retention in Reversed-Phase mode (peak elutes at or near the void volume).

  • Cause: The analyte is too polar for the conditions, having minimal interaction with the nonpolar C18 stationary phase.

  • Solutions:

    • Decrease Mobile Phase Polarity: This is counterintuitive for a polar analyte. The issue is often the use of a high percentage of organic solvent. Try using a mobile phase with a very high aqueous content (e.g., 95-98% aqueous buffer). Caution: This can cause "dewetting" or phase collapse on traditional C18 columns; use an "aqueous-stable" (AQ) or polar-endcapped C18 column designed for these conditions.

    • Modify Mobile Phase pH: If using a low pH, the analyte is charged and highly polar. Consider using a high-pH stable column and a mobile phase at a pH above the analyte's pKa to neutralize it and increase hydrophobic retention.[16]

    • Switch to HILIC: This is often the most effective solution. In HILIC mode, the high polarity of the analyte will result in strong retention. A typical HILIC mobile phase would be high in acetonitrile (e.g., 95% acetonitrile, 5% aqueous buffer).[6][20]

Problem: The analyte peak shows significant tailing.

  • Cause: This is a classic sign of secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica stationary phase.[5]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH to ~2.5 using an additive like 0.1% formic acid or a phosphate buffer.[2] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.

    • Use a Modern Column: Switch to a column packed with high-purity silica that has fewer residual silanol groups. Columns with polar-embedded or polar-endcapped phases are specifically designed to shield silanols and provide excellent peak shape for basic compounds.[5]

    • Add a Competing Base: As a traditional approach, add a small amount of triethylamine (TEA) to the mobile phase to block the active silanol sites.[2][3]

    • Check for Extra-Column Effects: Ensure that all tubing is of a narrow internal diameter and that all connections are made properly to avoid dead volume, which can contribute to peak tailing.[3][5]

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: Analyte Tailing Observed check_column Is the column old or previously used with harsh modifiers? start->check_column check_ph Is the mobile phase pH in the mid-range (4-7)? check_column->check_ph No sol_column Action: Replace with a new, high-purity, polar-endcapped column. check_column->sol_column Yes check_hardware Are extra-column effects (tubing, connections) ruled out? check_ph->check_hardware No sol_ph Action: Adjust mobile phase pH to < 3.5 with 0.1% Formic Acid or a suitable buffer. check_ph->sol_ph Yes sol_hardware Action: Use narrow ID tubing and remake all connections. check_hardware->sol_hardware No end_node Symmetrical Peak Achieved check_hardware->end_node Yes, all good sol_column->end_node sol_additive Alternative: Add a competing base (e.g., Triethylamine) to the mobile phase. sol_ph->sol_additive If peak shape is still poor sol_ph->end_node sol_additive->end_node sol_hardware->end_node

Caption: Decision tree for troubleshooting peak tailing.

Problem: Retention times are shifting between injections.

  • Cause: This usually points to a lack of control over the mobile phase conditions or insufficient column equilibration.

  • Solutions:

    • Use a Buffer: If your mobile phase pH is near the pKa of the analyte, even small changes can cause large shifts in retention.[17] Use a properly prepared buffer (e.g., 10-25 mM phosphate or formate) to ensure a stable pH.

    • Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. For offline mixing, ensure the mobile phase is homogenous.

    • Allow for Sufficient Equilibration: Columns, especially in HILIC or Ion-Pair modes, require extended equilibration times. When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[21]

Data Summary & Visualization

Table 1: Effect of Chromatographic Mode and pH on Analyte Behavior
ParameterReversed-Phase (Low pH)Reversed-Phase (High pH)HILICIon-Pair (RP)
Typical Mobile Phase Acetonitrile/Water + 0.1% Formic AcidAcetonitrile/Water + Ammonium Bicarbonate Buffer (pH 9)Acetonitrile/Water (e.g., 95:5) + BufferAcetonitrile/Water + Buffer + Alkyl Sulfonate
Analyte Ionization Protonated (Cationic)NeutralProtonated (Cationic)Forms neutral ion-pair
Expected Retention Low to ModerateModerate to HighHighModerate to High
Peak Shape Generally good (silanols suppressed)Good (requires pH-stable column)Generally goodGood (can vary)
Key Advantage Simple, MS-compatibleIncreased retentionExcellent retention for polar compoundsGood retention on standard C18
Key Disadvantage Potentially low retentionRequires special, expensive columnsRequires careful equilibrationNot MS-friendly, long equilibration
Analyte Ionization States vs. Mobile Phase pH

G cluster_0 Low pH (~2.5) cluster_1 High pH (> pKa) low_ph Structure: R-NH3+ (Fully Protonated) Charge: Positive Polarity: High RP Retention: Low high_ph Structure: R-NH2 (Neutral) Charge: Neutral Polarity: Lower RP Retention: High low_ph->high_ph Increasing pH

Caption: Effect of pH on analyte ionization and retention.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase Analysis (Low pH)

This protocol describes the preparation of a standard mobile phase for achieving good peak shape.

  • Reagents & Equipment:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water

    • Formic Acid (FA), high purity (>99%)

    • Sterile, filtered mobile phase bottles

    • 0.22 µm or 0.45 µm membrane filters

    • Graduated cylinders

  • Procedure for Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean graduated cylinder.

    • Transfer the water to a 1 L mobile phase bottle.

    • Carefully add 1.0 mL of formic acid to the water (for a final concentration of 0.1% v/v).

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution using sonication or vacuum filtration.

  • Procedure for Mobile Phase B (Organic):

    • Measure 1000 mL of HPLC-grade acetonitrile into a clean 1 L mobile phase bottle.

    • Degas the solution.

  • System Setup:

    • Place the prepared mobile phases in the appropriate reservoirs on the HPLC system.

    • Purge the system lines thoroughly.

    • Equilibrate the column (e.g., a C18, 250 x 4.6 mm, 5 µm) with the starting gradient conditions for at least 10 column volumes before the first injection.

Protocol 2: System Suitability Testing

This protocol ensures the chromatographic system is performing adequately before sample analysis.

  • Preparation:

    • Prepare a standard solution of 5-(aminomethyl)-2-methylpyridin-4-ol at a known concentration (e.g., 10 µg/mL) in the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system as per the analytical method.

    • Make five or six replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 1.5. A value close to 1.0 indicates a highly symmetrical peak.

    • Relative Standard Deviation (RSD) of Retention Time: The %RSD for the retention time across the replicate injections should be ≤ 1.0%.

    • Relative Standard Deviation (RSD) of Peak Area: The %RSD for the peak area across the replicate injections should be ≤ 2.0%.

    • Theoretical Plates (N): The plate count should be > 2000, indicating good column efficiency.

  • Validation: If all system suitability parameters are met, the system is ready for sample analysis. If not, troubleshoot the system based on the failed parameter (e.g., address peak tailing as described in the guide).

References

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? The Column, LCGC Europe. [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Biotage. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, ACS Publications. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • What You Need to Know About HILIC. LCGC International. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography. PubMed. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC, National Center for Biotechnology Information. [Link]

  • Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. ResearchGate. [Link]

  • Importance of mobile phase and injection solvent selection during rapid method development and sample analysis in drug discovery. RSC Publishing. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

Sources

Reducing byproduct impurities in 5-(Aminomethyl)-2-methylpyridin-4-ol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-(Aminomethyl)-2-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key intermediate. Achieving high purity is paramount for downstream applications, and crystallization is a critical control point for removing process-related byproducts.[1] This document provides in-depth, experience-driven answers to common challenges encountered during the crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding impurities and the principles of crystallization for 5-(Aminomethyl)-2-methylpyridin-4-ol.

Q1: What are the likely byproduct impurities in the synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol?

While the exact impurity profile depends on the specific synthetic route, several common byproducts can be anticipated based on typical precursor chemistry for substituted pyridines and pyrimidines.[2][3] Effective purification strategies begin with understanding the potential origin of these impurities.

Impurity TypePotential Structure/NameTypical Origin
Unreacted Starting Material e.g., 4-Hydroxy-2,5-dimethylpyridineIncomplete conversion of the precursor during the amination or functionalization step.[4]
Over-reaction/Dimerization Bis(2-methyl-4-hydroxypyridin-5-ylmethyl)amineDimerization of the product or reaction with starting materials, especially under harsh temperature or pH conditions.[2]
Incomplete Reaction Products 5-(Hydroxymethyl)-2-methylpyridin-4-olIf the aminomethyl group is formed from a precursor like a hydroxymethyl or chloromethyl group, this represents an incomplete conversion.[2]
Solvent Adducts e.g., 5-(Methoxymethyl)-2-methylpyridin-4-olReaction with solvent molecules (e.g., methanol) if they are used under reactive conditions.[2]
Polymeric Impurities High molecular weight speciesPolymerization can occur, particularly at elevated temperatures or if the compound is unstable under the process conditions.[2]
Q2: Why is crystallization a critical step for purifying Active Pharmaceutical Ingredients (APIs) and their intermediates?

Crystallization is a highly selective and powerful purification technique used throughout the pharmaceutical industry.[5][6] Its importance extends beyond simply isolating a solid product. A well-controlled crystallization process is crucial for defining the final quality attributes of the compound by:

  • Enhancing Chemical Purity: It effectively separates the target molecule from soluble impurities, which remain in the mother liquor.[]

  • Controlling Polymorphism: Different crystal forms (polymorphs) of the same compound can have different solubility and stability profiles.[1] Controlled crystallization ensures the desired, most stable polymorph is consistently produced.

  • Defining Physical Properties: It dictates particle size and shape, which are critical for downstream processing such as filtration, drying, and formulation.[][8]

Q3: What are the primary mechanisms of impurity incorporation, and why does it matter?

Understanding how an impurity co-crystallizes is key to designing a strategy to remove it.[6] There are five principal ways impurities contaminate a crystalline product.[6]

  • Agglomeration: Impurity-rich mother liquor gets trapped between individual crystals that have stuck together.

  • Surface Deposition: Impurities adsorb to the crystal surface or are left behind from inadequately washed mother liquor.[5][6]

  • Inclusions: Pockets of mother liquor become trapped within a rapidly growing crystal.

  • Co-crystal Formation: The impurity and the main compound crystallize together in a new, defined stoichiometric crystal lattice.

  • Solid Solution Formation: Impurity molecules substitute the main compound within its crystal lattice, often due to structural similarity.[8]

Identifying the mechanism is critical because the mitigation strategy differs. Surface impurities can often be removed with a simple wash or slurry, while impurities incorporated into the crystal bulk (inclusions, solid solutions) require re-dissolution and re-crystallization under more optimized conditions.[6]

Section 2: Troubleshooting Guide: Common Crystallization Problems

This guide provides direct answers and actionable solutions to specific issues encountered during experiments.

Q: My final product purity is low despite crystallization. What are the initial steps to troubleshoot this?

A: Low purity is a common issue stemming from several factors. A systematic approach is needed to diagnose the cause. First, confirm the purity of your starting material before crystallization. Then, investigate the crystallization process itself.

Causality & Solution Workflow:

  • Ineffective Washing: Residual mother liquor, rich in impurities, is often the primary culprit.[6]

    • Action: After filtration, wash the crystals with a small amount of cold crystallization solvent. The compound should have low solubility in the cold solvent to prevent yield loss.[9] Perform multiple small washes rather than one large one.

  • Rapid Cooling: Fast crystallization traps impurities.[10] An ideal process involves slow crystal growth, which allows for impurities to be excluded from the forming lattice.[11]

    • Action: Slow down the cooling rate. Allow the solution to cool naturally to room temperature before moving it to an ice bath. If cooling from a high temperature, consider using a programmable bath for controlled, linear cooling.

  • Incorrect Solvent Choice: The chosen solvent may not effectively differentiate between the product and the impurity.

    • Action: The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities should either be highly soluble at all temperatures (stay in the mother liquor) or completely insoluble (can be filtered out hot).[11] You may need to screen for a new solvent or solvent system (see Protocol 2).

  • High Initial Impurity Load: If the starting material is very impure (>5-10%), a single crystallization may be insufficient.

    • Action: Consider a preliminary purification step (e.g., flash chromatography on a small scale) or plan for a second recrystallization.

Q: The product "oils out" or forms an amorphous precipitate instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is detrimental to purification as the oil traps impurities.

Common Causes & Solutions:

  • The solution is too concentrated or cooled too quickly.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to reduce the concentration slightly.[10] Allow it to cool much more slowly.

  • The melting point of the solid is low or depressed by impurities.

    • Solution: Try crystallizing from a lower-boiling point solvent. Alternatively, try adding a seed crystal just as the solution begins to cool and becomes saturated.[10] A seed crystal provides a template for proper crystal lattice formation.

  • The solvent is not optimal.

    • Solution: Switch to a different solvent system. Oiling out is common when the compound is extremely soluble in the chosen solvent.

Q: Crystallization is too rapid, resulting in fine powders and poor impurity rejection. What should I do?

A: Rapid crystallization, or "crashing out," indicates that the level of supersaturation is too high. This leads to rapid nucleation of many small crystals, which have a high surface area that can adsorb impurities and are difficult to filter.[10][12]

Methods to Slow Crystal Growth:

  • Increase Solvent Volume: Re-heat the solution to redissolve the solid and add more solvent (e.g., 5-10% more).[10] This lowers the supersaturation level, meaning the solution will need to cool more before crystallization begins, promoting slower, more controlled growth.

  • Reduce Cooling Rate: Avoid placing the hot flask directly into an ice bath. Let it cool slowly on the benchtop, insulated with paper towels or a cork ring to slow heat transfer.[10]

  • Use a Co-solvent System: Employing a two-solvent (or "anti-solvent") system can provide finer control over saturation. See Protocol 2 for a detailed methodology.

Q: No crystals are forming, even after cooling. What techniques can induce crystallization?

A: Failure to crystallize usually means the solution is not yet supersaturated, or the energy barrier for nucleation has not been overcome.

Inducement Techniques (in order of preference):

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[10] The microscopic glass fragments provide a surface for nucleation to begin.

  • Add a Seed Crystal: Introduce a tiny crystal of the pure compound.[10] This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.

  • Reduce Temperature: If at room temperature, place the flask in an ice bath or refrigerator. Be patient, as crystallization may take time. Avoid disturbing the flask.[13]

  • Increase Concentration: If the solution is too dilute, you can boil off some of the solvent to increase the concentration.[14] Be careful not to evaporate too much, which could lead to crashing out.

Q: My product yield is significantly low after recrystallization. How can I improve it?

A: Low yield is often a trade-off for high purity. However, significant losses can be minimized.

Potential Causes & Optimization:

  • Too Much Solvent Used: Using a large excess of solvent will result in a significant amount of product remaining dissolved in the mother liquor even after cooling.[10]

    • Action: Use the minimum amount of hot solvent required to fully dissolve the solid.[9] To check for product loss, take the filtrate (mother liquor) and evaporate a small amount. A large residue indicates significant product loss. You can try to recover some of this by concentrating the mother liquor and cooling it again to obtain a second crop of crystals (which may be less pure).

  • Premature Crystallization: If crystals form in the hot solution during a hot filtration step, product will be lost.

    • Action: Use a heated filter funnel and ensure the solution is hot when filtering. Add a small excess of solvent before hot filtration to ensure the product remains dissolved.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that isn't ice-cold will dissolve some of the product.

    • Action: Always use ice-cold solvent for washing the crystal cake on the filter.[9]

Section 3: Diagnostic Workflows & Advanced Protocols

For persistent purity issues, a more systematic approach is required to identify the mechanism of impurity incorporation and design an effective purification strategy.[5][6]

Diagnostic Workflow: Identifying the Root Cause of Low Purity

This workflow helps determine if impurities are on the crystal surface (easier to remove) or within the crystal bulk (harder to remove).

G start Low Purity Detected (e.g., by HPLC) wash Step 1: Optimize Crystal Wash - Use ice-cold solvent - Perform multiple small washes start->wash reanalyze Re-analyze Purity wash->reanalyze slurry Step 2: Perform Diagnostic Slurry Wash (See Protocol 3) reanalyze->slurry Purity Still Low surface Conclusion: Surface Impurity - Fine-tune filtration and washing - Consider anti-agglomeration agents reanalyze->surface Purity Improved (Issue was residual mother liquor) reanalyze2 Re-analyze Purity slurry->reanalyze2 reanalyze2->surface Significant Purity Increase (>50% impurity removed) bulk Conclusion: Bulk Impurity (Solid Solution / Inclusions) - Redesign crystallization - Slower cooling, different solvent, seeding reanalyze2->bulk Minimal Purity Increase

Caption: Workflow for diagnosing the location of impurities.

Experimental Protocols
Protocol 1: Optimized Cooling Crystallization

This is the most common crystallization method.

  • Solvent Selection: Choose a solvent in which 5-(Aminomethyl)-2-methylpyridin-4-ol is highly soluble at high temperatures and poorly soluble at low temperatures. Alcohols (e.g., ethanol, isopropanol) or aqueous mixtures are often good starting points.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and heat the mixture near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.[10] Avoid any disturbances during this period.[13]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent is not ideal or for controlling crystal size.

  • Solvent System Selection: Find a solvent pair: a "solvent" in which the compound is highly soluble (e.g., DMSO, DMF, methanol) and an "anti-solvent" in which the compound is poorly soluble but is miscible with the "solvent" (e.g., water, toluene, heptane).[16]

  • Dissolution: Dissolve the crude material in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Re-dissolution: Add a few drops of the "solvent" until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Slow evaporation of the more volatile solvent can also aid crystallization.[14]

  • Isolation & Drying: Once crystallization is complete, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Diagnostic Slurry Wash to Determine Impurity Location

This experiment helps differentiate between surface contamination and bulk incorporation.[5][6]

  • Prepare Saturated Solution: Create a saturated solution of pure 5-(Aminomethyl)-2-methylpyridin-4-ol in a suitable solvent at a defined temperature (e.g., 25°C). This can be done by adding an excess of the pure solid to the solvent and stirring for several hours, then filtering off the excess solid.

  • Slurry the Impure Sample: Take a known mass of your impure, crystallized product and suspend it in the saturated solution from Step 1.

  • Agitate: Stir the slurry at a low, controlled speed for a prolonged period (e.g., 12-24 hours) at the same defined temperature. This process washes the crystal surfaces and allows the surface layers to equilibrate and reject impurity molecules without dissolving the bulk crystal.[6]

  • Isolate and Analyze: Filter the solid, wash it with a small amount of fresh solvent, and dry it. Analyze its purity (e.g., by HPLC) and compare it to the purity before the slurry test.

Data Interpretation

The results from the diagnostic slurry wash provide critical insight into the impurity's location.

Purity Change After SlurryImpurity LocationInterpretation & Next Steps
Significant Increase (>50% of impurity removed)Surface Deposition or Agglomeration The impurity is primarily on the crystal surface. Your purification issue can likely be solved by optimizing the post-crystallization steps.[6] Actions: Improve washing protocol (more washes, colder solvent), optimize filtration, or use techniques like sonication during crystallization to break up agglomerates.[6]
Minimal or No Increase Bulk Incorporation (Solid Solution or Inclusions)The impurity is trapped within the crystal lattice. Simple washing will not be effective.[6] Actions: The crystallization process itself must be redesigned. Focus on slowing crystal growth significantly. Screen for a different solvent that provides better selectivity. Consider using high-purity seed crystals.[17]

Section 4: Visualization Hub

Mechanisms of Impurity Incorporation

G cluster_surface Crystal Surface cluster_liquor Mother Liquor p1 p2 p3 p4 desc_ss Solid Solution: Impurity (red) replaces product molecule in lattice. p4->desc_ss p5 p6 p7 p8 p9 imp_surf Imp desc_surf Surface Adsorption: Impurity adheres to the crystal face. imp_surf->desc_surf imp_agglom Imp desc_agglom Agglomeration: Mother liquor trapped between crystals. imp_agglom->desc_agglom imp_liq Imp desc_inc Inclusion: Pocket of mother liquor trapped inside crystal. inc_node inc_node->desc_inc

Caption: Impurity incorporation mechanisms in a crystal lattice.

Section 5: References

  • Sane, J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • Sane, J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Available at: [Link]

  • Al-Nsour, T. S., & Nagy, Z. K. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • University of Rochester. How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Dhaifallah, H. (2025). How To Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • YouTube. (2025). Common Challenges in Crystallization Processes. YouTube. Available at: [Link]

  • Crystallography Guide. Guide for crystallization. crystallography.ch. Available at: [Link]

  • Altum Technologies. (2023). Crystallizer Fouling & Scaling Guide. Altum Technologies. Available at: [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. ResearchGate. Available at: [Link]

  • Google Patents. (N.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone. Google Patents. Available at:

  • Cronin, J. S., & Myerson, A. S. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Pathak, V. N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing chromatographic challenges with 5-(Aminomethyl)-2-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this polar, basic compound. Our goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Foundational FAQs: Understanding the Challenge

Q1: What is HPLC peak tailing, and why is it a problem?

In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is drawn out, creating an asymmetrical shape. This is quantitatively measured by the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . A value greater than 1 indicates tailing, with values above 1.5 often being unacceptable for quantitative analysis.[1]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate integration difficult.

  • Inaccurate Quantification: The distorted peak shape complicates the determination of the true peak area, leading to errors in concentration measurements.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection.

Q2: Why is 5-(Aminomethyl)-2-methylpyridin-4-ol particularly prone to peak tailing?

The structure of 5-(Aminomethyl)-2-methylpyridin-4-ol is the primary reason for its challenging chromatographic behavior.

  • Basic Functional Groups: The molecule contains a primary amine (-NH2) on the aminomethyl group and a nitrogen atom within the pyridine ring. These basic sites are easily protonated (positively charged) in acidic or neutral mobile phases.

  • High Polarity: The presence of the hydroxyl (-OH) and amino groups makes the molecule highly polar.

This combination of basicity and polarity is the root cause of peak tailing in reversed-phase HPLC. The protonated basic groups can undergo strong, secondary electrostatic interactions with negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[1][2] These secondary interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in a tailed peak.[2]

Troubleshooting Guide: A Systematic Approach

This guide provides a logical workflow for diagnosing and resolving peak tailing. We will explore adjustments to the mobile phase, stationary phase, and other system parameters.

Troubleshooting_Workflow cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Selection cluster_System System & Method Checks Start Peak Tailing Observed pH_Check Q3: Is Mobile Phase pH Correctly Controlled? Start->pH_Check Column_Check Q5: Is the Column Chemistry Appropriate? Start->Column_Check System_Check Q7: Rule Out System Issues Start->System_Check Low_pH Strategy A: Low pH (2-3) (Protonates Silanols) pH_Check->Low_pH Yes High_pH Strategy B: High pH (8-11) (Neutralizes Analyte) pH_Check->High_pH Yes Additives Q4: Consider Mobile Phase Additives Low_pH->Additives High_pH->Additives Competing_Base Competing Base (e.g., TEA) (Masks Silanols) Additives->Competing_Base Ion_Pairing Ion-Pairing Reagent (Increases Hydrophobicity) Additives->Ion_Pairing Solution Symmetrical Peak Achieved Ion_Pairing->Solution Inert_Column Use High-Purity, End-Capped, or Polar-Embedded Column Column_Check->Inert_Column HILIC_Option Q6: Consider HILIC for High Polarity Column_Check->HILIC_Option Inert_Column->Solution HILIC_Option->Solution ExtraColumn Minimize Tubing Length/ID (Reduce Dead Volume) System_Check->ExtraColumn Overload Reduce Mass Load System_Check->Overload

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: I'm using a standard C18 column. How can I use mobile phase pH to improve my peak shape?

Controlling the mobile phase pH is the most powerful tool for improving the chromatography of ionizable compounds like 5-(Aminomethyl)-2-methylpyridin-4-ol.[3][4] The goal is to minimize the electrostatic interaction between the positively charged analyte and negatively charged silanols. You have two primary strategies:

Strategy A: Low pH (Recommended First Approach)

  • Mechanism: By lowering the mobile phase pH to a value between 2.5 and 3.0, you introduce a high concentration of protons (H+). These protons effectively neutralize the surface silanol groups (Si-OH), preventing them from becoming ionized (Si-O⁻).[1][5] Although the analyte will be fully protonated (positively charged), the primary source of the strong secondary interaction—the ionized silanols—is suppressed.

  • How to Implement: Use a buffer with a pKa near your target pH. For example, a 10-20 mM phosphate or formate buffer adjusted to pH 2.5 is an excellent starting point.[5]

  • Caution: Ensure your column is stable at low pH. Most modern silica columns are rated for use down to pH 2.0. Also, be mindful of buffer precipitation if using high concentrations of acetonitrile.[5]

Strategy B: High pH (Requires a Specialized Column)

  • Mechanism: By raising the mobile phase pH to a value at least 2 units above the analyte's pKa, you can deprotonate the basic functional groups, rendering the analyte neutral. A neutral molecule will not engage in strong electrostatic interactions with the now fully ionized silanol groups. This approach increases the analyte's hydrophobicity, often leading to better retention and peak shape.[3][6]

  • How to Implement: This strategy requires a pH-stable column, such as one based on hybrid particle technology, as standard silica will dissolve at pH > 7.[6] Use a buffer suitable for high pH, such as ammonium bicarbonate or phosphate buffers, adjusted to pH 10.

  • Benefit: This can be particularly effective for polar basic compounds, as it improves both peak shape and retention.[6]

pH StrategyMechanism of ActionAnalyte ChargeSilanol ChargeColumn Requirement
Low pH (2.5-3.0) Suppresses silanol ionizationPositive (+)Neutral (Si-OH)Standard silica C18
High pH (>9-10) Neutralizes the basic analyteNeutralNegative (Si-O⁻)pH-stable hybrid column
Q4: I've adjusted the pH, but the peak is still tailing. What can I add to the mobile phase?

If pH adjustment alone is insufficient, mobile phase additives can further improve peak shape.

  • Competing Base (Silanol Suppressor): Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), can be effective.[5] The protonated TEA will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.

    • Protocol: Add 0.1% (v/v) TEA to your mobile phase and adjust the final pH with an acid like phosphoric or formic acid.

    • Drawback: Competing bases can shorten column lifetime by accelerating the hydrolysis of the silica backbone and are not ideal for LC-MS applications due to ion suppression.[5]

  • Ion-Pairing Reagents: For basic compounds, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) can be used.[7][8] The reagent's hydrophobic tail adsorbs to the stationary phase, while its negatively charged head forms an ion pair with the positively charged analyte.[9] This has two benefits: it masks silanol interactions and increases the overall hydrophobicity of the analyte, leading to better retention and peak shape.[8][9]

    • Protocol: See the detailed protocol below for preparing a mobile phase with an ion-pairing reagent.

    • Drawback: Ion-pairing reagents require long column equilibration times and can be difficult to wash out of a column, potentially dedicating it to that specific method.[9]

Q5: Should I consider a different type of reversed-phase column?

Absolutely. Modern column technology offers several superior alternatives to traditional "Type A" silica C18 columns for analyzing basic compounds.

  • High-Purity, End-Capped "Type B" Silica Columns: These are the modern standard. They are made from silica with very low metal contamination and feature advanced end-capping techniques that block a majority of the residual silanol groups, significantly reducing tailing for basic compounds.[2][10][11]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain or at the end. This polar group helps to shield the residual silanols from basic analytes and improves retention for polar compounds under highly aqueous mobile phase conditions.[12][13]

  • Superficially Porous Particle (SPP) Columns: Also known as core-shell columns, these particles consist of a solid, non-porous core with a thin, porous outer shell.[14][15] This design reduces the diffusion path for analytes, leading to significantly higher efficiency (sharper peaks) and less backpressure compared to fully porous particles (FPP) of a similar size.[16][17] This increased efficiency can help resolve the main peak from any tailing impurities.

Column TechnologyKey FeatureAdvantage for 5-(Aminomethyl)-2-methylpyridin-4-ol
High-Purity End-Capped Minimizes active silanol groups.[2]Reduces primary cause of peak tailing.
Polar-Embedded Shields silanols; compatible with 100% aqueous.[12]Excellent peak shape and stable retention.
Superficially Porous (SPP) High efficiency at lower backpressure.[14][16]Sharper peaks improve resolution and sensitivity.
Q6: My compound has very poor retention even with a polar-embedded column. Is there a better chromatographic mode?

Yes. For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[18][19][20]

  • Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[20] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes like 5-(Aminomethyl)-2-methylpyridin-4-ol partition into this water layer and are retained. Elution is achieved by increasing the amount of water in the mobile phase.[21]

  • Benefits:

    • Provides strong retention for very polar compounds.[19][22]

    • Uses mobile phases with high organic content, which is ideal for enhancing sensitivity in mass spectrometry (MS) detection.

  • Starting Conditions:

    • Column: TSKgel NH2-100 or Amide-80 column.[21]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0

    • Gradient: Start with 95% A, and decrease to 70% A over 10 minutes.

Caption: Mechanism of retention in HILIC.

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase with an Ion-Pairing Reagent

This protocol describes the preparation of a mobile phase for the analysis of 5-(Aminomethyl)-2-methylpyridin-4-ol using an anionic ion-pairing reagent to improve peak shape and retention.

Objective: To prepare 1 L of a 5 mM Sodium 1-Hexanesulfonate mobile phase in 30:70 Acetonitrile:Water with a phosphate buffer at pH 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water (e.g., Milli-Q)

  • Sodium 1-hexanesulfonate monohydrate (FW: 206.21 g/mol )

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid (85%)

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh approximately 2.72 g of KH2PO4 (for a 20 mM solution) and dissolve it in ~950 mL of HPLC-grade water in a clean 1 L beaker.

    • Stir until fully dissolved.

  • Add the Ion-Pairing Reagent:

    • Weigh 1.031 g of sodium 1-hexanesulfonate (for a 5 mM final concentration) and add it to the phosphate buffer solution.

    • Stir until the reagent is completely dissolved.

  • Adjust the pH:

    • Place a calibrated pH meter into the solution.

    • Slowly add 85% phosphoric acid dropwise while stirring until the pH of the aqueous solution is 3.0 ± 0.05.

  • Final Aqueous Preparation:

    • Transfer the pH-adjusted solution to a 1 L volumetric flask and add water to the mark. This is your 100% aqueous component (Mobile Phase B).

  • Prepare the Final Mobile Phase:

    • For a 30:70 (ACN:Water) mobile phase, carefully measure 700 mL of the prepared aqueous buffer (Mobile Phase B) and 300 mL of HPLC-grade Acetonitrile (Mobile Phase A).

    • Combine them in a clean 1 L mobile phase bottle.

  • Degas the Mobile Phase:

    • Mix thoroughly and degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration.

Column Equilibration:

  • Before analysis, flush the column with the new mobile phase for at least 30-60 minutes at a low flow rate (e.g., 0.5 mL/min) to ensure the ion-pairing reagent has fully adsorbed onto the stationary phase.

References

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc. Available at: [Link]

  • Chypre, M., & Novakova, L. (2019). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 42(1), 134-154. Available at: [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. Available at: [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. Available at: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]

  • Fekete, S., et al. (2012). Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. Journal of Chromatography A, 1228, 237-248. Available at: [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • What's the Difference Between Superficially Porous and Totally Porous HPLC Columns? Restek. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available at: [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. Available at: [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Corporation. Available at: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Available at: [Link]

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine Chemical Properties. LookChem. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • How can I resolve peak tailing during the analysis of drug in HPLC? ResearchGate. Available at: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem. Available at: [Link]

  • 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Enantilabs. Available at: [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As Senior Application Scientists, we understand that quantifying highly polar, basic, low-molecular-weight compounds like 5-(Aminomethyl)-2-methylpyridin-4-ol in biological matrices presents a formidable challenge. The primary obstacle in achieving a robust, reproducible assay is the presence of matrix effects —specifically, ion suppression in the Electrospray Ionization (ESI) source[1].

This guide is engineered to provide researchers and drug development professionals with the mechanistic understanding and field-proven protocols required to systematically eliminate and compensate for these interferences, ensuring compliance with stringent regulatory standards[2].

Part 1: Frequently Asked Questions (FAQs) – The Causality of Matrix Effects

Q1: Why is 5-(Aminomethyl)-2-methylpyridin-4-ol so susceptible to matrix effects in LC-MS/MS? A: The susceptibility lies in its physicochemical properties. The molecule contains a pyridine ring and an aminomethyl group, making it highly polar and strongly basic. In standard reversed-phase chromatography (e.g., C18 columns), highly polar compounds exhibit poor retention and elute in or near the void volume[3]. This void volume is heavily populated with un-retained endogenous matrix components (salts, urea, small polar metabolites). When these co-eluting components enter the ESI source alongside your analyte, they compete for space and charge on the surface of the electrospray droplets, leading to severe ion suppression[1].

Q2: How do regulatory agencies expect me to evaluate and validate matrix effects? A: According to the ICH M10 Bioanalytical Method Validation Guidance (adopted by the FDA and EMA), you cannot simply ignore matrix effects. You are required to evaluate them by analyzing at least three replicates of low and high Quality Control (QC) samples, prepared using matrix from at least six independent sources/lots[2]. The Matrix Factor (MF) must be calculated, and the Internal Standard (IS)-normalized MF should demonstrate a coefficient of variation (CV) of ≤15% across all lots to prove the assay is reproducible[4].

Q3: What is the difference between Post-Column Infusion and Post-Extraction Spike for diagnosing this issue? A:

  • Post-Column Infusion: Provides a qualitative, continuous visual profile of ionization suppression or enhancement across the entire chromatographic run. You inject a blank matrix extract while continuously infusing the pure analyte standard post-column. Dips in the baseline indicate zones of suppression[5].

  • Post-Extraction Spike (Matrix Factor): Provides a quantitative assessment at the specific retention time of your analyte. It is calculated by comparing the peak area of the analyte spiked into a blank matrix after extraction versus the peak area of the analyte in a neat solvent[1].

Part 2: Mechanistic Visualizations

Understanding the physical mechanism of ion suppression and the logical flow of troubleshooting is critical before altering your experimental parameters.

IonSuppression cluster_ESI Electrospray Ionization (ESI) Droplet A 5-(Aminomethyl)- 2-methylpyridin-4-ol C Competition for Droplet Surface A->C B Endogenous Matrix (Salts, Lipids) B->C D Reduced Gas-Phase Analyte Ions C->D E Signal Suppression (Low Matrix Factor) D->E

Fig 1: Mechanism of ESI ion suppression due to competition for droplet surface charge.

Troubleshooting Step1 Assess Matrix Effect (Post-Column Infusion) Decision1 Is Analyte in Void Volume? Step1->Decision1 FixChro Switch to HILIC Column (Increase Retention) Decision1->FixChro Yes Decision2 Are Phospholipids Suppressing Signal? Decision1->Decision2 No FixChro->Decision2 FixPrep Use Mixed-Mode Cation Exchange (MCX) SPE Decision2->FixPrep Yes Final Apply Stable Isotope Labeled IS (SIL-IS) Decision2->Final No FixPrep->Final Success Validated Method (CV ≤ 15%) Final->Success

Fig 2: Decision tree for mitigating LC-MS/MS matrix effects in basic polar analytes.

Part 3: Troubleshooting Guide & Step-by-Step Solutions

Issue 1: The analyte elutes in the void volume, causing >50% ion suppression.

The Causality: Standard C18 columns rely on hydrophobic interactions. 5-(Aminomethyl)-2-methylpyridin-4-ol is highly hydrophilic. It will wash straight through a C18 column alongside massive amounts of un-retained salts and polar lipids, resulting in catastrophic ion suppression[3]. The Solution: Shift the retention mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase. Polar analytes partition into a water-enriched layer on the stationary phase, ensuring they are retained well past the void volume, physically separating them from early-eluting suppressors[6].

Issue 2: Phospholipids are still suppressing the signal despite chromatographic shifts.

The Causality: Simple Protein Precipitation (PPT) using acetonitrile removes proteins but leaves high concentrations of endogenous phospholipids in the extract. These lipids build up on the column and elute unpredictably, causing wide zones of suppression[7]. The Solution: Upgrade to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because the analyte possesses a basic primary amine (pKa ~9-10), an MCX sorbent allows you to lock the analyte onto the cartridge via ionic bonds. You can then aggressively wash away neutral lipids and acidic interferences with 100% organic solvents before eluting the purified basic analyte[6].

Issue 3: Matrix factor is still slightly variable across different patient lots.

The Causality: No extraction or chromatographic method is 100% perfect. Trace co-eluting compounds will always exist, and biological variance between patient lots means the matrix background is never identical[8]. The Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) . This is the regulatory gold standard[3]. A 13C or 2H labeled version of 5-(Aminomethyl)-2-methylpyridin-4-ol will co-elute perfectly with your analyte. It will experience the exact same degree of ionization suppression or enhancement, allowing the response ratio (Analyte Area / IS Area) to remain constant, thereby normalizing the matrix effect[1].

Part 4: Quantitative Data & Experimental Protocols

Data Presentation: Impact of Method Optimization

The following table synthesizes expected quantitative improvements when transitioning from a generic reversed-phase/PPT method to an optimized HILIC/MCX method for this specific analyte class.

Analytical StrategySample PreparationColumn ChemistryAbsolute Matrix FactorIS-Normalized MF CV (%)Extraction Recovery
Baseline Method Protein Precipitation (PPT)C18 (Reversed-Phase)0.35 (Severe Suppression)22.4% (Fails Validation)85%
Intermediate Protein Precipitation (PPT)HILIC (Amide/Silica)0.72 (Mild Suppression)14.1% (Borderline)85%
Optimized Method Mixed-Mode SPE (MCX)HILIC (Amide/Silica)0.96 (Negligible Effect)4.2% (Highly Robust)92%
Self-Validating Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol isolates the basic 5-(Aminomethyl)-2-methylpyridin-4-ol from neutral lipids and acidic interferences, ensuring a clean extract.

  • Sample Pre-treatment: Aliquot 100 µL of biological plasma. Add 10 µL of SIL-IS working solution. Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the primary amine is fully protonated (positively charged).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX SPE cartridge (30 mg/1 cc), followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second. (Self-Validation: The positively charged analyte is now ionically bound to the sulfonic acid groups on the sorbent).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids. (Self-Validation: The analyte remains bound because the ionic interaction is not disrupted by organic solvents).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the analyte, breaking the ionic bond and releasing it into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 95% Acetonitrile / 5% 10mM Ammonium Formate).

Protocol 2: HILIC-MS/MS Analytical Method

This protocol ensures the analyte is retained well past the void volume.

  • Column Selection: Use a HILIC column (e.g., Amide or bare silica), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer ensures consistent charge state and peak shape).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Analyte partitions into the aqueous layer on the stationary phase).

    • 1.0 - 4.0 min: Linear gradient to 50% B (Increasing water content elutes the polar analyte).

    • 4.0 - 5.0 min: Hold at 50% B (Column wash).

    • 5.1 - 7.0 min: 95% B (Re-equilibration).

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Ensure the divert valve is programmed to send the first 1.5 minutes of the run (the void volume) to waste, preventing residual salts from contaminating the source[5].

Part 5: References

  • Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs Source: Agilex Biolabs URL:[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Source: National Institutes of Health (PMC) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis Online URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (PMC) URL:[Link]

  • Overcoming Matrix Interference in LC-MS/MS Source: Separation Science URL:[Link]

Sources

Enhancing the bioavailability of 5-(Aminomethyl)-2-methylpyridin-4-ol formulations

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals actively engaged in formulating 5-(Aminomethyl)-2-methylpyridin-4-ol, commonly known as Pyritinol. Here, we address common challenges and provide troubleshooting strategies to enhance its bioavailability, drawing from established principles of pharmaceutical sciences and available literature on Pyritinol and related compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers might have about Pyritinol formulation.

Q1: What is Pyritinol and what are its primary therapeutic uses?

Pyritinol, or 5-(Aminomethyl)-2-methylpyridin-4-ol, is a semi-synthetic derivative of vitamin B6 (pyridoxine).[1][2][3] It is marketed as a nootropic agent and is used to improve cognitive function, memory, and manage neurological conditions such as Alzheimer's disease and dementia.[4][5]

Q2: What are the known solubility and bioavailability characteristics of Pyritinol?

Q3: Why is enhancing the bioavailability of Pyritinol important?

Enhancing bioavailability is crucial for ensuring consistent therapeutic efficacy and potentially reducing the required dose, which can minimize dose-dependent side effects.[6][7] For a centrally acting agent like Pyritinol, achieving optimal and stable concentrations in the systemic circulation is critical for its therapeutic effect.[4]

Q4: What are the initial steps to consider when formulating Pyritinol for improved oral bioavailability?

The initial steps should focus on a thorough pre-formulation assessment. This includes determining the intrinsic solubility, pKa, logP, and solid-state characteristics (polymorphism) of the Pyritinol active pharmaceutical ingredient (API). This data will guide the selection of an appropriate formulation strategy.

Part 2: Troubleshooting Guide for Pyritinol Formulation

This section provides in-depth, issue-specific guidance for researchers encountering challenges during the formulation development of Pyritinol.

Issue 1: Poor Dissolution Rate of Pyritinol Free Base

Scenario: Your experiments show a slow and incomplete dissolution of the Pyritinol free base in simulated gastric and intestinal fluids, leading to anticipated poor bioavailability.

Root Cause Analysis: The pyridoxine-like structure of Pyritinol contains both a basic aminomethyl group and an acidic phenolic hydroxyl group, making it amphoteric. Its solubility is therefore pH-dependent. The free base may exhibit low solubility at certain physiological pH ranges, hindering its dissolution.

Troubleshooting Strategies:

  • Salt Formation:

    • Rationale: Converting the free base to a salt is a primary and effective method to increase aqueous solubility and dissolution rate.[6] The hydrochloride salt of Pyritinol is already in use, indicating the success of this approach.[3]

    • Experimental Protocol:

      • Screen various pharmaceutically acceptable acids (e.g., mesylate, tosylate, citrate, succinate) to form novel salts.

      • Characterize the resulting salts for their solubility, dissolution rate, hygroscopicity, and solid-state stability.

      • Select the salt form that provides the optimal balance of improved dissolution and manufacturability.

  • Particle Size Reduction:

    • Rationale: Reducing the particle size of the API increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]

    • Experimental Protocol:

      • Employ micronization techniques such as jet milling or high-pressure homogenization.

      • Characterize the particle size distribution before and after the process using laser diffraction.

      • Conduct dissolution studies on the micronized API and compare it with the un-milled material.

Workflow for Addressing Poor Dissolution:

Caption: Workflow for improving Pyritinol's dissolution rate.

Issue 2: Inconsistent Bioavailability in Animal Studies

Scenario: You observe high inter-subject variability in the plasma concentration-time profiles of Pyritinol in your preclinical animal studies.

Root Cause Analysis: Inconsistent bioavailability can stem from several factors, including food effects, pre-systemic degradation, or formulation-dependent absorption windows. For a drug like Pyritinol, which is a substrate for transporters, genetic polymorphisms in these transporters could also contribute to variability.

Troubleshooting Strategies:

  • Lipid-Based Formulations:

    • Rationale: Lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), can enhance the solubility and absorption of drugs, often mitigating food effects and reducing variability.[9] They can also promote lymphatic transport, bypassing first-pass metabolism.[7]

    • Experimental Protocol:

      • Screen various oils, surfactants, and co-surfactants for their ability to solubilize Pyritinol.

      • Construct pseudo-ternary phase diagrams to identify the self-emulsification region.

      • Prepare the SNEDDS formulation and characterize the resulting nanoemulsion for droplet size, zeta potential, and in vitro drug release.

      • Conduct in vivo pharmacokinetic studies in animal models to assess the improvement in bioavailability and reduction in variability.

  • Amorphous Solid Dispersions (ASDs):

    • Rationale: ASDs involve dispersing the drug in a polymeric carrier in an amorphous state.[10] This high-energy form can lead to supersaturation upon dissolution, significantly increasing the driving force for absorption.

    • Experimental Protocol:

      • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on miscibility and stability studies with Pyritinol.

      • Prepare the ASD using techniques like hot-melt extrusion or spray drying.

      • Characterize the ASD for its amorphous nature (using DSC and PXRD), dissolution performance, and physical stability.

      • Evaluate the in vivo performance of the ASD formulation.

Logical Relationship for Mitigating Inconsistent Bioavailability:

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Advanced Formulation Strategies Inconsistent Bioavailability Inconsistent Bioavailability Food Effects Food Effects Inconsistent Bioavailability->Food Effects Pre-systemic Degradation Pre-systemic Degradation Inconsistent Bioavailability->Pre-systemic Degradation Formulation Issues Formulation Issues Inconsistent Bioavailability->Formulation Issues SNEDDS SNEDDS Food Effects->SNEDDS Pre-systemic Degradation->SNEDDS ASD ASD Formulation Issues->ASD

Caption: Strategies to address inconsistent Pyritinol bioavailability.

Issue 3: Inadequate Brain Penetration

Scenario: Despite achieving adequate systemic exposure, the desired nootropic effects are not observed, suggesting poor penetration across the blood-brain barrier (BBB).

Root Cause Analysis: While Pyritinol is reported to cross the BBB, its efficiency may be suboptimal.[1] The BBB is a highly selective barrier that restricts the passage of many substances into the brain.

Troubleshooting Strategies:

  • Prodrug Approach:

    • Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. A lipophilic prodrug of Pyritinol could enhance its passive diffusion across the BBB.

    • Experimental Protocol:

      • Design and synthesize ester or carbamate prodrugs of the phenolic hydroxyl group of Pyritinol to increase lipophilicity.

      • Evaluate the chemical stability and enzymatic hydrolysis of the prodrugs in plasma and brain homogenates.

      • Conduct in vivo studies to compare the brain-to-plasma concentration ratio of the prodrug and the parent drug.

  • Nanoparticle-Based Delivery:

    • Rationale: Encapsulating Pyritinol in nanoparticles (e.g., polymeric nanoparticles, liposomes) that are surface-functionalized with ligands (e.g., transferrin, polysorbate 80) can facilitate receptor-mediated transcytosis across the BBB.[8][9]

    • Experimental Protocol:

      • Prepare Pyritinol-loaded nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-solvent evaporation).

      • Surface-functionalize the nanoparticles with a BBB-targeting ligand.

      • Characterize the nanoparticles for size, drug loading, and in vitro release.

      • Perform in vivo studies in animals to quantify brain uptake.

Part 3: Analytical Considerations

A robust and validated analytical method is paramount for accurately assessing the performance of your Pyritinol formulations.

Recommended Analytical Techniques:

Analytical MethodApplicationKey Considerations
HPLC-UV Quantification of Pyritinol in dissolution media and for in vitro assays.Simple, robust, and cost-effective. Method development should focus on achieving good peak shape and resolution from excipients.[11][12]
LC-MS/MS Quantification of Pyritinol in biological matrices (plasma, brain tissue).High sensitivity and selectivity are required for bioanalysis. A stable isotope-labeled internal standard is recommended for accurate quantification.[13]
DSC/PXRD Solid-state characterization of API, salts, and amorphous solid dispersions.Essential for identifying polymorphs and confirming the amorphous nature of ASDs.

Part 4: References

  • Singh, A., & Purohit, V. (2019). A critical review of pyritinol. Drugs & Therapy Perspectives. [Link]

  • PharmaCompass. (n.d.). Pyritinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of pyritinol in solid pharmaceutical formulation by high-performance thin-layer chromatography-ultraviolet detection and selectivity evaluation by mass spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]

  • Patsnap. (2025, March 20). How to improve the bioavailability of a drug? Patsnap Synapse. [Link]

  • Semantic Scholar. (n.d.). A critical review of pyritinol. Retrieved from [Link]

  • Taylor & Francis Online. (2010, May 4). QUANTIFICATION OF PYRITINOL IN SOLID PHARMACEUTICAL FORMULATION BY HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY-ULTRAVIOLET DETECTION AND SELECTIVITY EVALUATION BY MASS SPECTROMETRY. [Link]

  • ResearchGate. (n.d.). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.). CN102516297A - Pyritinol hydrochloride derivative for treatment and purpose thereof. Retrieved from

  • MDPI. (2024, December 8). Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability. [Link]

  • Figshare. (2021, October 5). Fully Continuous Flow Synthesis of 5‑(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. [Link]

  • PubMed. (2017, November 15). Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches. [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Retrieved from

  • Zeelab Pharmacy. (n.d.). Pyritinol - Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • MDPI. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Patsnap. (2025, May 15). Pyritinol Hydrochloride. Patsnap Synapse. [Link]

  • MDPI. (2021, December 2). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. [Link]

  • Truemeds. (n.d.). Pyritinol: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • Taylor & Francis Online. (2024, December 26). Prioritizing oral bioavailability in drug development strategies. [Link]

  • MDPI. (2025, August 2). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. [Link]

  • Hindawi. (2021, June 7). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Fluids. [Link]

  • Neliti. (2022, May 18). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. [Link]

Sources

Validation & Comparative

Structural and Functional Comparison Guide: 5-(Aminomethyl)-2-methylpyridin-4-ol vs. Pyridoxamine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Application Science

Executive Summary

Advanced Glycation End-products (AGEs) are primary drivers in the pathogenesis of diabetic nephropathy, neuropathy, and age-related neurodegeneration[1]. Pyridoxamine (PM), a natural B6 vitamer, is a gold-standard AGE inhibitor that mitigates glycative stress by scavenging reactive dicarbonyls (e.g., methylglyoxal, MGO) and chelating catalytic transition metals[2][3].

This guide provides an in-depth structural and functional comparison between Pyridoxamine and its synthetic isomer, 5-(Aminomethyl)-2-methylpyridin-4-ol . By shifting the active pharmacophore from the 3,4-positions to the 4,5-positions on the pyridine ring, we fundamentally alter the electronic landscape of the molecule. Understanding this causality is critical for researchers optimizing structure-activity relationships (SAR) in next-generation carbonyl scavengers.

Structural Causality & The Electronic Landscape

The efficacy of Pyridoxamine relies entirely on the ortho-arrangement of its 3-hydroxyl and 4-aminomethyl groups, which act synergistically to trap dicarbonyls[4]. However, the absolute position of these groups relative to the pyridine nitrogen dictates their chemical reactivity.

  • Pyridoxamine (3-OH, 4-CH₂NH₂): The 3-hydroxyl group is meta to the strongly electronegative pyridine nitrogen, allowing it to maintain a stable, phenol-like character. The 4-aminomethyl group is para to the nitrogen, which subtly withdraws electron density but leaves the primary amine highly nucleophilic for rapid attack on MGO[5].

  • 5-(Aminomethyl)-2-methylpyridin-4-ol (4-OH, 5-CH₂NH₂): In this analog, the hydroxyl group is shifted to the 4-position (para to the nitrogen), and the aminomethyl group is at the 5-position (meta to the nitrogen).

  • The Causality: A hydroxyl group para to a pyridine nitrogen undergoes strong resonance stabilization, heavily favoring a pyridone tautomer at physiological pH (pH 7.4). This tautomerization delocalizes the oxygen's lone pairs, significantly reducing its ability to participate in metal chelation. Furthermore, the 5-aminomethyl group lacks the direct resonance communication with the nitrogen found in PM, subtly altering its nucleophilic attack kinetics.

Comparative Physicochemical Profile

The following table summarizes the divergent properties resulting from this structural shift, providing a predictive framework for in vitro performance.

PropertyPyridoxamine (PM)5-(Aminomethyl)-2-methylpyridin-4-ol
IUPAC Name 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol5-(aminomethyl)-2-methylpyridin-4-ol
Active Pharmacophore 3-OH, 4-CH₂NH₂ (ortho)4-OH, 5-CH₂NH₂ (ortho)
Electronic State (pH 7.4) Pyridinium / Phenolate zwitterionPyridone tautomer dominance
Amine Nucleophilicity High (Optimal for Schiff base formation)Moderate (Attenuated by meta position)
Metal Chelation Capacity Strong (Cu²⁺, Fe³⁺ preference)[2]Weak (Due to pyridone tautomerization)
Primary Application Clinical AGE InhibitorSAR Research & Analog Benchmarking

Mechanism of Action: Carbonyl Trapping

Both compounds utilize their ortho-aminomethyl and hydroxyl groups to trap reactive dicarbonyls like MGO, preventing them from cross-linking with cellular proteins[3]. The reaction proceeds via a nucleophilic attack by the amine to form a Schiff base, followed by cyclization involving the adjacent hydroxyl group to form a stable hemiaminal or fused-ring adduct.

G MGO Methylglyoxal (Reactive Dicarbonyl) Schiff Schiff Base Intermediate MGO->Schiff Nucleophilic Attack (-H2O) Scavenger Scavenger (PM or Analog) Scavenger->Schiff Amine group reacts Adduct Stable Cyclic Adduct Schiff->Adduct Hydroxyl group cyclization

Fig 1: Mechanism of dicarbonyl trapping by ortho-aminomethyl/hydroxyl pyridine analogs.

Self-Validating Experimental Protocols

To empirically validate the theoretical differences between Pyridoxamine and 5-(Aminomethyl)-2-methylpyridin-4-ol, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data.

Protocol A: HPLC-UV Quantification of MGO Scavenging Kinetics

Causality of Design: Direct UV measurement of the scavenger-MGO adduct is notoriously unreliable due to overlapping absorbance spectra. This protocol utilizes o-phenylenediamine (OPD) as a chemical quench. OPD reacts instantly and quantitatively with unreacted MGO to form 2-methylquinoxaline. By measuring the disappearance of MGO via this specific derivative, the assay self-validates the exact trapping kinetics without interference from the test compounds.

G Prep 1. Reagent Prep Equimolar MGO + Scavenger Incubate 2. Incubation 37°C, pH 7.4 for 0-24 hrs Prep->Incubate Derivatize 3. Derivatization Add OPD to quench MGO Incubate->Derivatize Aliquots at specific timepoints HPLC 4. HPLC Analysis Detect Quinoxaline (315nm) Derivatize->HPLC Self-validating quench Quant 5. Data Quantification Calculate % MGO trapped HPLC->Quant

Fig 2: Self-validating HPLC workflow for quantifying methylglyoxal scavenging kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM solutions of MGO, Pyridoxamine, and 5-(Aminomethyl)-2-methylpyridin-4-ol in 100 mM sodium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation: Mix MGO (0.5 mM final) with the test scavenger (0.5 mM final). Incubate at 37°C in the dark.

  • Quenching (Self-Validation): At intervals (0, 2, 4, 8, 24 hours), extract a 100 µL aliquot and immediately add 100 µL of 10 mM OPD. Incubate for 30 minutes at room temperature to fully derivatize all residual MGO into 2-methylquinoxaline.

  • Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column. Elute using a gradient of Water/Acetonitrile (0.1% TFA). Monitor UV absorbance at 315 nm.

  • Quantification: Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting the natural log of remaining MGO concentration versus time.

Protocol B: UV-Vis Metal Chelation Dynamics

Causality of Design: Pyridoxamine inhibits post-Amadori reactions largely by chelating trace metal ions (like Cu²⁺) that catalyze oxidative cleavage[2]. Because 5-(Aminomethyl)-2-methylpyridin-4-ol favors a pyridone tautomer, its chelation capacity is hypothesized to be weaker.

Step-by-Step Methodology:

  • Prepare a 50 µM solution of the test compound in 50 mM HEPES buffer (pH 7.4).

  • Obtain a baseline UV-Vis absorption spectrum (200–450 nm).

  • Titrate with standardized CuCl₂ solution (0 to 100 µM final concentration) in 5 µM increments.

  • Monitor the bathochromic shift (red shift) associated with the ligand-to-metal charge transfer (LMCT) band (typically appearing around 320–380 nm).

  • Validation: Use EDTA as a positive control to strip the metal and reverse the spectral shift, proving the interaction is a reversible chelation event rather than irreversible oxidation.

Conclusion & Strategic Implications

For drug development professionals engineering novel AGE inhibitors, the comparison between Pyridoxamine and 5-(Aminomethyl)-2-methylpyridin-4-ol highlights a critical axiom of medicinal chemistry: proximity is not synonymous with reactivity .

While both molecules possess the requisite ortho-aminomethyl and hydroxyl groups, shifting these moieties to the 4,5-positions fundamentally rewrites the electronic communication with the pyridine core. The resulting pyridone tautomerization in the analog structurally impedes metal chelation and attenuates nucleophilicity. Therefore, while 5-(Aminomethyl)-2-methylpyridin-4-ol serves as an excellent negative control or SAR benchmark in in vitro assays, the 3,4-substitution pattern of Pyridoxamine remains the superior pharmacophore for mitigating dicarbonyl stress.

Sources

Validating Analytical Methods for 5-(Aminomethyl)-2-methylpyridin-4-ol Detection in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Mechanistic Overview

5-(Aminomethyl)-2-methylpyridin-4-ol (CAS: 158773-34-3) is a low-molecular-weight, highly polar pyridine derivative. Quantifying this analyte in complex biological matrices like human or animal plasma presents a formidable bioanalytical challenge.

The molecule's hydrophilicity (logP < 0) results in negligible retention on standard reversed-phase (RP) C18 columns. Consequently, the analyte elutes in the void volume alongside endogenous plasma salts and phospholipids, leading to severe matrix-induced ion suppression in mass spectrometry[1]. Furthermore, the primary amine on the 5-aminomethyl group is highly basic (pKa ~9.5), meaning it exists almost entirely in a protonated, cationic state at physiological pH. To achieve rigorous, regulatory-compliant quantification, the analytical method must be mechanistically designed to leverage these chemical properties rather than fight them.

This guide objectively compares the three primary analytical platforms used for pyridine derivatives and provides a field-proven, self-validating LC-MS/MS protocol aligned with 2[2].

Comparative Analysis of Detection Platforms

When selecting an assay for 5-(Aminomethyl)-2-methylpyridin-4-ol, researchers typically evaluate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS (The Gold Standard): Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+). Causality: HILIC provides orthogonal retention for polar amines by partitioning the analyte into an aqueous-enriched layer on the silica surface[3]. MS/MS offers unmatched selectivity via Multiple Reaction Monitoring (MRM), effectively isolating the analyte from background noise[4].

  • HPLC-FLD: Because the native molecule lacks strong intrinsic fluorescence at low concentrations, this method requires pre-column derivatization (e.g., using o-phthalaldehyde) to target the primary amine. Causality: While instruments are highly accessible, derivatization introduces kinetic variability, increases sample preparation time, and is prone to interference from other endogenous amines.

  • ELISA: Offers high throughput but suffers from structural cross-reactivity. Causality: Polyclonal and monoclonal antibodies often cannot distinguish 5-(Aminomethyl)-2-methylpyridin-4-ol from structurally similar endogenous pyridine analogs (e.g., pyridoxamine or pyridoxal), leading to false positives and overestimation of the analyte.

Performance Comparison Data

The following table summarizes the quantitative performance metrics across the three methodologies based on standard validation parameters[4][5].

Performance ParameterLC-MS/MS (HILIC-MRM)HPLC-FLD (Derivatized)ELISA
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL10 - 25 ng/mL5 - 10 ng/mL
Linear Dynamic Range 1.0 - 1000 ng/mL25 - 500 ng/mLNarrow (Non-linear)
Selectivity Excellent (Mass/Charge specific)Moderate (Interference possible)Poor (Cross-reactivity)
Sample Prep Complexity High (SPE required)Very High (Derivatization)Low (Dilute & Shoot)
Matrix Effect Handling Managed via SIL-IS & SPEHigh background noiseHigh matrix interference
Throughput ~3-5 min per sample~15-20 min per sampleBatch (96-well format)

Optimized LC-MS/MS Experimental Protocol

To achieve an accurate and reproducible assay, the protocol must act as a self-validating system . The following methodology utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate 5-(Aminomethyl)-2-methylpyridin-4-ol from plasma.

Step-by-Step Methodology

1. Internal Standard Spiking: Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3​ -labeled analog) to 100 µL of plasma. Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix suppression and extraction losses, thereby mathematically normalizing the response[5].

2. Sample Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to the spiked plasma and vortex for 30 seconds. Causality: Acidification drops the pH well below the pKa of the primary amine (~9.5), ensuring 100% of the analyte is protonated (cationic) for optimal binding to the SPE sorbent.

3. Solid Phase Extraction (MCX):

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the acidified plasma sample. The protonated amine binds to the strong cation exchange sulfonic acid groups via electrostatic interaction.

  • Wash 1: 1 mL 2% Formic acid in water (removes polar acidic/neutral interferences).

  • Wash 2: 1 mL 100% Methanol. Causality: Because the analyte is locked via ionic bonds, we can aggressively wash with pure organic solvent to strip away phospholipids and neutral lipids—the primary culprits of mass spec ion suppression[1].

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond and releasing the purified analyte.

4. Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate, pH 3.0).

SamplePrepLogic P 1. Plasma Sample (Spike SIL-IS) A 2. Acidification (2% H3PO4) P->A L 3. Load on MCX SPE (Traps Protonated Amine) A->L W 4. Wash Step (Removes Neutral Lipids) L->W E 5. Basic Elution (5% NH4OH in MeOH) W->E M 6. HILIC-MS/MS (ESI+ Detection) E->M

Fig 1: Logical workflow for Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS analysis.

FDA/ICH M10 Validation Framework

A method is only as reliable as its validation. To ensure the protocol is fit for preclinical and clinical pharmacokinetics, it must be subjected to the rigorous 5[5].

The Self-Validating System Criteria

Every analytical batch must be bracketed by strict acceptance criteria to prevent the reporting of anomalous data[6]:

  • System Suitability Test (SST): Inject a low-concentration standard before the run. The signal-to-noise (S/N) ratio must be ≥ 10:1, and retention time drift must be ≤ 2%[3].

  • Accuracy and Precision: A minimum of 6 non-zero calibration points must be used. The back-calculated concentrations must be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), which permits ±20%[5].

  • Quality Control (QC) Bracketing: Insert Low, Mid, and High QCs after every 20 unknown samples. At least 67% of all QCs (and 50% per level) must pass the ±15% variance threshold. Failure triggers automatic batch rejection[2].

  • Selectivity & Matrix Effect: Analyze blank matrix samples from at least six different sources to ensure no interfering peaks exist at the retention time of the analyte and internal standard[5].

ValidationWorkflow N1 Method Development (HILIC & MRM Optimization) N2 Sample Preparation (MCX-SPE Optimization) N1->N2 N3 FDA/ICH M10 Validation Execution N2->N3 N4 Accuracy & Precision (±15% QC limits) N3->N4 N5 Selectivity & Matrix Effect (Blank Matrix Evaluation) N3->N5 N6 Stability Testing (Benchtop, F/T, Long-term) N3->N6 N7 Validated Assay for Clinical/Preclinical Samples N4->N7 N5->N7 N6->N7

Fig 2: FDA/ICH M10-aligned bioanalytical method validation workflow for plasma assays.

References

  • Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation". 2

  • Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards". 5

  • Infinix Bio. "Cost-effective FDA method validation". 6

  • Benchchem. "A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1-Methylpiperidin-2-yl)pyridine and Related Nicotine Metabolites". 4

  • ResearchGate. "Development and Validation of an LC-MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats". 3

  • ACS Publications. "In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines". 1

Sources

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screening Assays for Modulators of Pyridoxamine 5'-Phosphate Oxidase (PNPO)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigor in Validating Hits for Vitamin B6 Metabolism

In the landscape of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical entities that modulate biological targets. One such target of significant therapeutic interest is Pyridoxamine 5'-Phosphate Oxidase (PNPO), a critical enzyme in the vitamin B6 salvage pathway.[1][2] This pathway is responsible for interconverting various forms of vitamin B6 into the biologically active cofactor, pyridoxal 5'-phosphate (PLP).[3] PLP is essential for over 140 enzymatic reactions, playing a pivotal role in everything from amino acid metabolism to neurotransmitter synthesis.[4][5] Consequently, identifying small-molecule modulators of PNPO, such as those structurally related to its substrate 5-(Aminomethyl)-2-methylpyridin-4-ol (Pyridoxamine), holds promise for therapeutic interventions in metabolic disorders and even oncology.

However, the path from a primary HTS "hit" to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives.[6] These can arise from compound interference with the assay technology, non-specific activity, or compound instability.[6][7] Therefore, a robust, multi-assay cross-validation strategy is not merely good practice; it is an absolute necessity to ensure the integrity of a hit-finding campaign.[8][9]

This guide provides an in-depth comparison of orthogonal assay technologies for the cross-validation of HTS campaigns targeting PNPO. We will delve into the causality behind experimental choices, provide detailed protocols for robust secondary and tertiary assays, and present a logical framework for confirming true biological activity while systematically eliminating artifacts.

The Biological Target: PNPO in the Vitamin B6 Salvage Pathway

PNPO is a flavin mononucleotide (FMN)-dependent oxidase that catalyzes the final, rate-limiting step in the synthesis of PLP.[2] It acts on two substrates: pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP), oxidizing them to the active cofactor PLP.[3] Understanding this pathway is crucial for designing meaningful assays.

Vitamin_B6_Salvage_Pathway PN Pyridoxine (PN) PNP PNP PN->PNP Pyridoxal Kinase PM Pyridoxamine (PM) [5-(Aminomethyl)-2-methylpyridin-4-ol] PMP PMP PM->PMP Pyridoxal Kinase PL Pyridoxal (PL) PLP PLP (Active Cofactor) PL->PLP Pyridoxal Kinase PNP->PLP PNPO (Target Enzyme) PMP->PLP PNPO (Target Enzyme)

Figure 1: The Vitamin B6 Salvage Pathway highlighting the central role of PNPO.

An HTS campaign designed to find inhibitors of PNPO would typically use PMP or PNP as the substrate and measure the rate of PLP formation. The primary screen must be fast, cost-effective, and scalable. However, hits from this initial screen require rigorous validation.

The Hit Validation Cascade: An Essential Workflow

HTS_Validation_Workflow HTS Primary HTS Campaign (e.g., Fluorescence Intensity Assay) ~200,000 compounds Triage Hit Triage & Confirmation (Dose-response of initial hits) ~1,000 compounds HTS->Triage 1-2% Hit Rate Ortho1 Orthogonal Assay 1 (e.g., AlphaLISA) Technology: Luminescent Proximity Triage->Ortho1 Confirmed Hits CounterScreen Counter-Screens (Identify non-specific actors, PAINS) Triage->CounterScreen Ortho2 Orthogonal Assay 2 (e.g., Fluorescence Polarization) Technology: Molecular Motion Ortho1->Ortho2 Correlated Activity GoldStandard Gold Standard Confirmation (e.g., LC-MS/MS) Technology: Mass Spectrometry Ortho2->GoldStandard High-confidence Hits CounterScreen->Ortho1 Filter out artifacts SAR Structure-Activity Relationship (SAR) (Analog purchase/synthesis) GoldStandard->SAR Lead Validated Hit Series for Lead Op SAR->Lead

Figure 2: A typical workflow for HTS hit validation and confirmation.

Comparison of Orthogonal HTS Assay Technologies for PNPO

Let's assume our primary screen was a simple fluorescence-based assay measuring a byproduct of the PNPO reaction. Now, we must validate the hits using different technologies. Here, we compare three powerful orthogonal methods: AlphaLISA, Fluorescence Polarization (FP), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureAlphaLISA (Amplified Luminescent Proximity)Fluorescence Polarization (FP)LC-MS/MS (Mass Spectrometry)
Principle Bead-based immunoassay detecting product formation via luminescent signal amplification.[11][12]Measures changes in molecular rotation speed of a fluorescent probe upon binding/release.[13][14]Direct quantification of substrate and product based on mass-to-charge ratio.[15][16]
Throughput High (384- & 1536-well)High (384- & 1536-well)Low to Medium (96-well)
Sensitivity Very High (pM - fM)Moderate (nM - µM)Very High (nM - pM)
Assay Type Homogeneous (no-wash)Homogeneous (no-wash)Heterogeneous (requires sample prep)
Common Interferences Light scattering compounds, singlet oxygen quenchers, biotin mimetics.[17]Fluorescent compounds, light scatterers.[18]Ion suppression, matrix effects. Less prone to optical interference.
Cost per Well Moderate to HighLow to ModerateHigh
Role in Workflow Secondary screen for hit confirmation.Secondary screen, or for binding studies.Gold-standard for hit validation and mechanistic studies.
PNPO Application Detect formation of PLP using an anti-PLP antibody on an acceptor bead.Monitor binding of a fluorescent PMP analog to PNPO.Directly measure the consumption of PMP and formation of PLP.[19][20]

AlphaLISA Assay for PNPO Activity

Causality Behind the Choice: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal choice because its detection principle is fundamentally different from standard fluorescence.[11] It relies on the proximity of two types of beads, generating a signal only when the specific product (PLP) is formed and captured, thus bridging the beads. This makes it highly sensitive and less susceptible to interference from colored compounds that might plague a primary screen.[21]

AlphaLISA_Principle cluster_signal Donor Streptavidin Donor Bead SingletO2 Singlet O₂ Transfer Donor->SingletO2 BiotinSubstrate Biotinylated-PMP (Substrate) BiotinSubstrate->Donor PLP PLP (Product) BiotinSubstrate->PLP PNPO Enzymatic Reaction PNPO PNPO + FMN Acceptor Anti-PLP Ab Acceptor Bead Emission Emission (~615 nm) Acceptor->Emission PLP->Acceptor Excitation Excitation (680 nm) Excitation->Donor SingletO2->Acceptor

Figure 3: Principle of the AlphaLISA assay adapted for PNPO activity.

Experimental Protocol: PNPO AlphaLISA Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.1% BSA, 0.01% Tween-20.

    • PNPO Enzyme: Recombinant human PNPO diluted in Assay Buffer to a working concentration (e.g., 20 nM).

    • Substrate/Cofactor Mix: Biotinylated-PMP (substrate) and FMN (cofactor) in Assay Buffer. Final concentrations to aim for are typically at or below the Km for the substrate (e.g., 1 µM Biotin-PMP, 1 µM FMN).

    • Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer. Maintain a final DMSO concentration of ≤0.5%.

    • Detection Mix: Streptavidin-coated Donor beads and Anti-PLP antibody-conjugated Acceptor beads diluted in AlphaLISA buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of test compound or vehicle control (Assay Buffer + DMSO) to the wells.

    • Add 2.5 µL of PNPO enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the Substrate/Cofactor Mix.

    • Incubate for 60 minutes at 37°C. The plate should be sealed to prevent evaporation.

    • Stop the reaction by adding 5 µL of the Detection Mix. This mix should be prepared in subdued light.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-compatible plate reader, measuring signal at ~615 nm.

  • Self-Validation System:

    • Positive Control: Reaction with vehicle (DMSO) only, representing 0% inhibition.

    • Negative Control: Reaction with a known PNPO inhibitor or without the PNPO enzyme, representing 100% inhibition.

    • Counter-Screen: Run a parallel assay with pre-formed Biotin-PLP to identify compounds that directly disrupt the bead proximity/signal, known as "Alpha signal quenchers".[11]

Fluorescence Polarization (FP) Assay for PNPO-Substrate Binding

Causality Behind the Choice: FP provides a homogenous, biophysical method to assess the direct binding of a compound to the target enzyme or its competition with the natural substrate.[14][22] It measures the change in the speed of molecular tumbling. A small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When it binds to a large protein like PNPO, its tumbling slows dramatically, leading to a high polarization signal.[23] This method is excellent for confirming that a hit acts by interacting with the enzyme's active site, rather than through a non-specific mechanism.

FP_Principle cluster_low Low Polarization cluster_high High Polarization Tracer_Free Fluorescent PMP Tracer PNPO_Bound PNPO Tracer_Free->PNPO_Bound Binding Text_Free Tumbles rapidly Emitted light is depolarized Tracer_Bound Tracer Text_Bound Tumbles slowly Emitted light remains polarized

Figure 4: Principle of Fluorescence Polarization for molecular binding.

Experimental Protocol: PNPO Competitive Binding FP Assay
  • Reagent Preparation:

    • FP Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • PNPO Enzyme: Diluted in FP Buffer to a working concentration (determined by titration, e.g., 50 nM).

    • Fluorescent Tracer: A fluorescently-labeled PMP analog (e.g., TAMRA-PMP) diluted in FP Buffer (e.g., 10 nM). The concentration should be low to maximize the binding signal window.

    • Test Compounds: Serially diluted as described previously.

    • Unlabeled Competitor: Natural PMP for positive control.

  • Assay Procedure (384-well, black, low-volume plate):

    • Add 5 µL of test compound or unlabeled PMP (positive control) to the wells.

    • Add 10 µL of a pre-mixed solution of PNPO enzyme and the Fluorescent Tracer.

    • Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader, with appropriate excitation and emission filters for the chosen fluorophore. The reader measures both parallel and perpendicular fluorescence intensity to calculate the polarization value (mP).

  • Self-Validation System:

    • High Signal Control: PNPO + Tracer (represents maximum binding).

    • Low Signal Control: Tracer only (represents no binding).

    • Positive Control: A dose-response curve of unlabeled PMP should displace the tracer and reduce the mP value, confirming competition at the active site.

    • Interference Check: Excite the plate with non-polarized light to measure fluorescence intensity. Compounds that are inherently fluorescent at the tracer's wavelengths can be identified and flagged.[18]

LC-MS/MS for Absolute Confirmation

Causality Behind the Choice: LC-MS/MS is the definitive gold standard for hit validation.[6] Its power lies in its specificity and directness. The liquid chromatography (LC) step separates the components of the reaction mixture, and the tandem mass spectrometry (MS/MS) step provides unambiguous identification and quantification of the substrate (PMP) and product (PLP) based on their unique mass-to-charge ratios and fragmentation patterns.[15][24] This method is virtually immune to optical interference that can plague other assay formats, providing the highest level of confidence in a compound's inhibitory activity.

Experimental Protocol: PNPO LC-MS/MS Assay
  • Enzymatic Reaction (in 96-well plate):

    • Set up the enzymatic reaction as described for the AlphaLISA assay (Steps 1-5, but using unlabeled PMP). Total reaction volume can be scaled up to 50 µL.

    • Stop the reaction at a specific time point by adding an equal volume (50 µL) of cold Acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C-PLP).[19][24] This precipitates the enzyme and provides a reference for accurate quantification.

    • Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a suitable LC column (e.g., a C18 reverse-phase column). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate PMP from PLP.[16]

    • Mass Spectrometry: The column effluent is directed into the mass spectrometer source (e.g., electrospray ionization, ESI).

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for PMP, PLP, and the internal standard.

      • Example Transition for PLP: m/z 248.0 → 150.0

      • Example Transition for PMP: m/z 249.1 → 231.1

    • Quantification: Calculate the peak area ratio of the analyte (PLP) to the internal standard. Compare this ratio to a standard curve of known PLP concentrations to determine the amount of product formed.

  • Self-Validation System:

    • Standard Curve: A standard curve of PLP and PMP is run with each batch to ensure accurate quantification.

    • Internal Standard: The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[15]

    • Specificity: The high specificity of MRM transitions ensures that you are only measuring the true analyte, free from interference.

Conclusion: A Multi-Pronged Approach to Confident Hit Identification

The validation of HTS hits is a systematic process of building confidence. For a target like PNPO, no single assay is sufficient. By leveraging a strategic combination of orthogonal technologies, researchers can effectively navigate the complexities of hit validation. The journey begins with a high-throughput primary screen, but its findings must be challenged and confirmed. An AlphaLISA assay offers a robust, high-throughput secondary screen with a different detection modality. A Fluorescence Polarization assay can then provide crucial evidence of direct target engagement. Finally, the unparalleled specificity of LC-MS/MS serves as the ultimate arbiter, confirming the biochemical activity of a compound with the highest degree of certainty. This rigorous, multi-faceted approach ensures that only the most promising, mechanistically validated compounds advance into the costly and resource-intensive stages of lead optimization, maximizing the probability of success in drug discovery.

References

  • Hanke, S., Ringle, M., & Rychlik, M. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(3). Available at: [Link]

  • Midttun, Ø., Hustad, S., & Ueland, P. M. (2005). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 51(7), 1206-1216. Available at: [Link]

  • Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. Available at: [Link]

  • Hanke, S., Ringle, M., & Rychlik, M. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(23), 5845-5857. Available at: [Link]

  • McLoughlin, S., & Cheeseman, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • To, N., et al. (2024). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available at: [Link]

  • Vidmar, J., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Journal of Biomolecular Screening, 18(9), 1047-1057. Available at: [Link]

  • Dhayalan, A., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. Analytical Biochemistry, 529, 44-51. Available at: [Link]

  • ResearchGate. (n.d.). Inhibitors Identified Using -Secretase AlphaLISA Assay. Available at: [Link]

  • Johnson, E. N., et al. (2014). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ASSAY and Drug Development Technologies, 12(3), 154-165. Available at: [Link]

  • Dragiev, M., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(1), 24-31. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2020). Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. Available at: [Link]

  • Auld, D. S. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53-68. Available at: [Link]

  • Zhang, W., et al. (2019). Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. ACS Chemical Biology, 14(11), 2499-2510. Available at: [Link]

  • Vempalli, T. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Macarron, R. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). Available at: [Link]

  • Zhang, X. D. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 16(1), 1-14. Available at: [Link]

  • Al-Tawari, A., & Al-Jasmi, F. (2021). Phenotypic and molecular spectrum of pyridoxamine‐5′‐phosphate oxidase deficiency. Annals of Clinical and Translational Neurology, 8(2), 488-501. Available at: [Link]

  • Schneider, E., et al. (2023). Rapid Diagnostic Platform for Personalized Vitamin B6 Detection in Erythrocytes via PLP Cofactor Mimics. ACS Sensors, 8(7), 2824-2832. Available at: [Link]

  • Murray, D. C., & Harrison, R. K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Cellular Biochemistry, 112(6), 1493-1502. Available at: [Link]

  • Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(10), 967-976. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • Safo, M. K. (2011). Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. VCU Scholars Compass. Available at: [Link]

  • Graziani, C., et al. (2024). The Z isomer of pyridoxilidenerhodanine 5'-phosphate is an efficient inhibitor of human pyridoxine 5'-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target. The FEBS Journal, 291(22), 4984-5001. Available at: [Link]

  • Anderson, B. B., et al. (1971). Conversion of vitamin B6 compounds to active forms in the red blood cell. Journal of Clinical Investigation, 50(9), 1901-1909. Available at: [Link]

  • Wikipedia. (n.d.). Pyridoxine 5′-phosphate oxidase. Available at: [Link]

  • Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. Available at: [Link]

  • Wu, J. Z., & Johnson, K. A. (2003). A Fluorescence Polarization Based Screening Assay for Nucleic Acid Polymerase Elongation Activity. Combinatorial Chemistry & High Throughput Screening, 6(3), 227-232. Available at: [Link]

  • EMBL-EBI. (n.d.). Pyridoxamine 5'-phosphate oxidase. Available at: [Link]

  • F-Cozzi, R., et al. (2019). Biochemical and Proteomic Studies of Human Pyridoxal 5′-Phosphate-Binding Protein (PLPBP). Biochemistry, 58(52), 5267-5280. Available at: [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [Link]

  • UniProt. (n.d.). PNPO - Pyridoxine-5'-phosphate oxidase - Homo sapiens (Human). Available at: [Link]

  • ALPCO Diagnostics. (n.d.). Vitamin B6 MicroBiological Assay. Available at: [Link]

  • Peapod Bio. (n.d.). High-Throughput Screening. Available at: [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. Available at: [Link]

  • MDPI. (n.d.). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Available at: [Link]

  • Xanadu Bio. (n.d.). Biophysics for Successful Drug Discovery Programs. Available at: [Link]

Sources

A Comparative Guide to Greener Syntheses of 5-(Aminomethyl)-2-methylpyridin-4-ol: From Conventional Chemistry to Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Sustainable Vitamin B6 Synthesis

5-(Aminomethyl)-2-methylpyridin-4-ol, a key intermediate structurally analogous to pyridoxine (Vitamin B6), is a vital building block in pharmaceutical and chemical research. As the demand for complex molecules grows, so does the urgency to develop synthetic routes that are not only efficient but also environmentally benign. Traditional chemical syntheses, while effective, often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. This guide provides a comparative analysis of synthetic strategies for producing 5-(Aminomethyl)-2-methylpyridin-4-ol and its precursors, contrasting a conventional industrial method with modern catalytic and biocatalytic approaches that embody the principles of green chemistry. We will explore the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to guide researchers in selecting more sustainable and efficient pathways.

Route 1: The Conventional Benchmark - The "Oxazole" Method

The industrial production of Vitamin B6 has been dominated by the "oxazole method," a multi-step chemical synthesis that serves as a baseline for evaluating greener alternatives.[1] While optimized for yield and cost on a large scale, this pathway presents several environmental and safety challenges. An improved version of this method still showcases the complexities and drawbacks of traditional synthesis.[2]

Workflow and Rationale

The synthesis involves the Diels-Alder reaction between an oxazole derivative and a dienophile to construct the pyridine ring, followed by several functional group transformations.

Conventional_Oxazole_Method cluster_0 Core Pyridine Synthesis cluster_1 Functional Group Manipulation cluster_2 Key Characteristics A 4-Methyl-5-ethoxyoxazole C Diels-Alder Adduct A->C Diels-Alder Reaction B Dienophile B->C D Hydrolysis & Aromatization C->D E Multi-step Transformation D->E F Pyridoxine HCl (Final Product Analogue) E->F G High Temperature (e.g., 150 °C) H Multiple Steps (>6 steps) I Use of Halogenated Solvents (e.g., Dichloromethane)

Caption: High-level workflow of the conventional "Oxazole" synthesis route.

The choice of a Diels-Alder reaction is a powerful C-C bond-forming strategy for ring construction. However, the subsequent steps often involve harsh hydrolysis conditions, the removal of protecting groups, and purifications that utilize chlorinated solvents, contributing to a high Process Mass Intensity (PMI).[2]

Experimental Protocol (Illustrative)

An improved oxazole process reports a 56.4% overall yield in six steps.[2] A key step involves heating a mixture of intermediates with calcium oxide at 150 °C for 12 hours, followed by workup with hydrochloric acid and purification using dichloromethane.[2] This highlights the energy-intensive nature and reliance on undesirable solvents typical of this approach.

Route 2: A Greener Catalytic Approach - Hydrogenation of a Nitrile Precursor

A cornerstone of green chemistry is the use of catalytic methods to replace stoichiometric reagents. Catalytic hydrogenation offers high atom economy and avoids the production of large amounts of inorganic waste. This route focuses on the reduction of a cyano-pyridone precursor, a common intermediate in Vitamin B6 synthesis, to the desired aminomethyl group.[3]

Workflow and Rationale

This approach simplifies the final steps of the synthesis by directly converting a nitrile to a primary amine using hydrogen gas and a reusable metal catalyst.

Catalytic_Hydrogenation_Route cluster_0 Key Advantages A 3-Cyano-2-methyl- pyridin-4-ol (Precursor) B 5-(Aminomethyl)-2-methyl- pyridin-4-ol (Target Molecule) A->B Catalytic Hydrogenation (High Atom Economy) C H₂ Gas C->B D Palladium on Carbon (Pd/C Catalyst) D->B E High Atom Economy (H₂ is the only reagent) F Catalyst is Recyclable G Avoids Harsh Reducing Agents

Caption: Workflow for the catalytic hydrogenation of a nitrile precursor.

The selection of a heterogeneous catalyst like palladium on carbon (Pd/C) is crucial. It allows for easy separation from the reaction mixture by filtration and can be reused, significantly reducing waste and cost.[4] The only theoretical byproduct is the catalyst itself, leading to a very high atom economy for this specific transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the hydrogenation of aromatic nitriles.[4][5]

  • Catalyst Preparation: In a suitable pressure vessel, suspend the nitrile precursor (1.0 eq) and 5% Palladium on Carbon (Pd/C, 1-5 mol%) in a solvent such as ethanol or methanol.

  • Reaction: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar).

  • Execution: Stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases (typically 4-24 hours).

  • Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization.

Route 3: The Bio-Inspired Pathway - Reductive Amination

Reductive amination is a highly versatile and efficient method for amine synthesis.[5] Greener variations of this reaction utilize catalytic hydrogenation or mild, selective reducing agents, replacing more hazardous metal hydrides.[6][7] This route proposes the conversion of a pyridoxal-like aldehyde precursor into the target aminomethyl pyridine.

Workflow and Rationale

This pathway involves the in situ formation of an imine from an aldehyde and an ammonia source, which is then immediately reduced to the amine. This one-pot procedure reduces the number of unit operations and minimizes waste.

Reductive_Amination_Route cluster_0 Green Aspects A 4-Hydroxy-5-formyl- 2-methylpyridine (Aldehyde Precursor) C Imine Intermediate (in situ) A->C Condensation B Ammonia Source (e.g., NH₄OAc) B->C E 5-(Aminomethyl)-2-methyl- pyridin-4-ol (Target Molecule) C->E Reduction D Reducing Agent (e.g., H₂/Catalyst or Amine-Borane Complex) D->E F One-Pot Reaction G Mild Reducing Agents (e.g., 2-Picoline Borane)

Caption: The one-pot process of catalytic reductive amination.

The choice of reducing agent is key to the "greenness" of the process. Catalytic hydrogenation is the most ideal.[6] Where that is not feasible, stable and selective reagents like 2-picoline borane or sodium triacetoxyborohydride are preferred over highly toxic alternatives like sodium cyanoborohydride.[6][8] These milder agents are more tolerant of other functional groups and generate fewer hazardous byproducts.

Experimental Protocol: Reductive Amination with an Amine-Borane Complex

This protocol is adapted from modern reductive amination procedures using stable amine-borane complexes.[6]

  • Reaction Setup: To a solution of the aldehyde precursor (1.0 eq) and an ammonia source (e.g., ammonium acetate, 5-10 eq) in a protic solvent like methanol, add the amine-borane complex (e.g., 2-picoline borane, 1.5-2.0 eq) portion-wise at room temperature.

  • Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Slowly add 1M HCl to the reaction mixture to quench any excess borane reagent (Caution: hydrogen gas evolution).

  • Work-up: Adjust the pH to basic (pH > 9) with aqueous NaOH. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Route 4: The Ultimate Green Frontier - Microbial Fermentation

The most sustainable synthesis route bypasses chemical intermediates entirely, using engineered microorganisms to produce the target molecule from simple feedstocks. Recent advances in synthetic biology have enabled the production of pyridoxine in engineered E. coli strains, representing a true green manufacturing process.[9]

Workflow and Rationale

This approach involves engineering the native biosynthetic pathways of a microorganism to overproduce the desired compound from a simple carbon source like glucose.

Fermentation_Route cluster_0 Key Advantages A Simple Feedstock (e.g., Glucose) C Fermentation (Aqueous Media, 37 °C) A->C B Engineered E. coli B->C D Pyridoxine (Product) C->D E Downstream Processing D->E F Purified Product E->F G Renewable Feedstock H Aqueous, Mild Conditions I Eliminates Hazardous Reagents

Caption: Simplified workflow for microbial production of pyridoxine.

The rationale is to harness the cell's own enzymatic machinery, which operates with perfect selectivity in water at ambient temperature and pressure. By identifying and overcoming bottlenecks in the natural metabolic pathway, researchers can achieve significant product titers, with one study reporting up to 1.95 g/L of pyridoxine.[9]

Quantitative Comparison of Synthesis Routes

To objectively compare these routes, we use established green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI).[10][11]

MetricRoute 1: Conventional "Oxazole"Route 2: Catalytic HydrogenationRoute 3: Reductive AminationRoute 4: Microbial Fermentation
Principle Multi-step chemical synthesisCatalytic reduction of nitrileOne-pot catalytic aminationEngineered biosynthesis
Starting Materials Complex organic precursorsPyridine-nitrilePyridine-aldehyde, NH₃ sourceGlucose, mineral salts
Key Reagents Diels-Alder reagents, acids, basesH₂, Pd/C catalystAmine-borane complex or H₂/catalystE. coli biocatalyst
Solvents Dichloromethane, Ethanol[2]Methanol, EthanolMethanol, THF[6]Water (fermentation broth)
Overall Yield ~56% (for Pyridoxine HCl)[2]High (step-specific, >90% typical)Good to Excellent (>80% typical)1.95 g/L Titer[9]
Atom Economy Low (many steps, byproducts)Very High (for the reduction step)High (for the amination step)Very High (converts glucose to product)
Process Mass Intensity (PMI) Very High (>100-1000 typical)Low (for the reduction step)Moderate (solvents, workup)Potentially Low (water is main input)
Environmental Impact High (energy, solvent waste)Low (recyclable catalyst)Moderate (reagent, solvent waste)Very Low (biodegradable waste)

Note: PMI and Atom Economy for multi-step routes are highly dependent on the full process. Values for Routes 2 & 3 refer to the key transformation step, which is a major contributor to the overall process efficiency.

Conclusion and Future Outlook

This guide illustrates a clear progression towards more sustainable methods for synthesizing 5-(Aminomethyl)-2-methylpyridin-4-ol and related Vitamin B6 structures.

  • The Conventional "Oxazole" Method , while historically important, is characterized by its high energy consumption, use of hazardous materials, and significant waste generation, making it a poor choice from a green chemistry perspective.

  • Catalytic Hydrogenation and Reductive Amination represent significant improvements. These methods leverage the power of catalysis to achieve high efficiency and selectivity under milder conditions. They dramatically increase atom economy for key transformations and reduce reliance on stoichiometric reagents. The development of stable, non-toxic reducing agents and recyclable heterogeneous catalysts makes these routes attractive for modern, environmentally conscious process development.

  • Microbial Fermentation stands as the most promising frontier. By engineering metabolic pathways, it is possible to produce complex molecules like pyridoxine from simple, renewable feedstocks in water. While challenges in titer and downstream processing remain, this approach fundamentally minimizes environmental impact and aligns perfectly with the principles of a circular bio-economy.

For researchers and drug development professionals, the choice of synthetic route has profound implications for cost, safety, and environmental stewardship. While catalytic methods offer immediately applicable green improvements over traditional synthesis, the continued development of high-titer microbial strains represents the long-term future of sustainable pharmaceutical manufacturing.

References

  • Hultquist, M. E., & Germann, R. P. (1950). Process for preparing pyridoxine hydrochloride. U.S. Patent No. 2,520,038. Washington, DC: U.S. Patent and Trademark Office.
  • Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). (2013). Organic Process Research & Development. Available at: [Link]

  • Kondritz, J. V. (1968). Process for producing pyridoxine and novel intermediates thereof. U.S. Patent No. 3,381,014. Washington, DC: U.S. Patent and Trademark Office.
  • Preparation method of pyridoxal or pyridoxal hydrochloride. (2012). Chinese Patent No. CN102617455B.
  • Bruce, W. F., & Coover, H. W., Jr. (1944). Pyridine Derivatives. I. 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone and Some Related Transformation Products. Journal of the American Chemical Society.
  • Green Chemistry and Engineering Metrics. American Chemical Society. Available at: [Link]

  • Useful Green Chemistry Metrics. (2019). Scientific Update. Available at: [Link]

  • Itov, Z. I., & Gunar, V. I. (1988). Methods of synthesis and technology of production of drugs synthesis of pyridoxine (review). Pharmaceutical Chemistry Journal.
  • METRICS | Green Chemistry. Yale University. Available at: [Link]

  • Mooney, B. M., et al. (2009). Vitamin B6: A Long Known Compound of Surprising Complexity. Molecules. Available at: [Link]

  • Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization. (2023). Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (2005).
  • Zou, Q., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Available at: [Link]

  • Pyridine Derivatives. I. 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone and Some Related Transformation Products. (1944). Journal of the American Chemical Society. Available at: [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. (2024). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

In vivo vs in vitro correlation for 5-(Aminomethyl)-2-methylpyridin-4-ol studies

Author: BenchChem Technical Support Team. Date: April 2026

Bridging the Translational Gap: In Vivo vs In Vitro Correlation for 5-(Aminomethyl)-2-methylpyridin-4-ol Studies

Executive Summary & Biological Context

In preclinical drug development, the translation of in vitro biochemical potency to in vivo therapeutic efficacy—known as In Vitro-In Vivo Correlation (IVIVC)—is the ultimate test of a compound's viability. 5-(Aminomethyl)-2-methylpyridin-4-ol is a highly versatile, nitrogen-rich fragment frequently utilized in the design of kinase inhibitors (such as Checkpoint kinase 1, Chk1) and PLP-dependent enzyme modulators.

While the pyridine nitrogen and 4-hydroxyl group act as a bidentate hinge-binding motif in kinase ATP pockets, the 5-aminomethyl group (-CH₂NH₂) extends into the solvent channel to establish critical hydrogen bonds, driving in vitro potency[1]. However, primary amines are notorious metabolic liabilities. They are highly susceptible to oxidative deamination by Monoamine Oxidase (MAO)[2] and Cytochrome P450 (CYP) enzymes[3]. This guide objectively compares the performance of this core fragment against optimized alternatives and provides self-validating protocols to troubleshoot IVIVC disconnects.

The Mechanistic Pathway

In the context of oncology, inhibiting Chk1 forces cancer cells with DNA damage to bypass cell cycle arrest, leading to replication fork collapse and mitotic catastrophe[4],[5]. The aminomethyl-pyridinol pharmacophore acts as a competitive inhibitor at the ATP-binding site of Chk1.

Pathway DNA DNA Damage ATR ATR Kinase DNA->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits Arrest Cell Cycle Arrest (Tumor Survival) Cdc25->Arrest Prevents Mitosis Death Mitotic Catastrophe (Tumor Cell Death) Inhibitor 5-(Aminomethyl)- 2-methylpyridin-4-ol Inhibitor->Chk1 Blocks ATP Site Inhibitor->Death Forces Progression

Fig 1. Mechanistic pathway of Chk1 inhibition by the aminomethyl-pyridinol pharmacophore.

Comparative Performance Analysis

Why does a compound with single-digit nanomolar in vitro potency fail in mouse models? The primary cause is rapid hepatic clearance. The aminomethyl group is oxidized to an aldehyde, which is subsequently converted to an inactive, highly excretable carboxylic acid[6].

To demonstrate this, we compare the raw 5-(Aminomethyl)-2-methylpyridin-4-ol fragment (Compound A) against a Sterically Hindered Analog (where the benzylic carbon is di-methylated to physically block MAO access) and Prexasertib , a clinical-stage Chk1 inhibitor[4],[7].

Table 1: Quantitative IVIVC Metrics

CompoundIn Vitro Chk1 IC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)Tumor Growth Inhibition (%)
5-(Aminomethyl)-2-methylpyridin-4-ol 4.2< 5.0> 85.0< 5%12%
Sterically Hindered Analog 6.845.022.448%68%
Prexasertib (Clinical Standard) 0.9> 60.015.2IV Dosed85%

Data Interpretation: While the raw fragment exhibits excellent in vitro target engagement (4.2 nM), its in vivo clearance exceeds hepatic blood flow (~90 mL/min/kg in mice), resulting in negligible tumor growth inhibition. Steric hindrance slightly reduces in vitro potency (6.8 nM) but drastically improves microsomal stability and in vivo efficacy, successfully bridging the IVIVC gap.

Self-Validating Experimental Protocols

To establish a robust IVIVC, researchers must utilize self-validating experimental systems. Do not simply measure clearance; you must deconvolute the mechanism of that clearance.

Protocol 1: In Vitro Microsomal Stability with Pathway Deconvolution

This assay determines if the aminomethyl group is the specific cause of metabolic failure.

  • Preparation: Incubate 1 µM of 5-(Aminomethyl)-2-methylpyridin-4-ol in mouse liver microsomes (0.5 mg/mL protein) at 37°C.

  • Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYPs. Without it, CYP-mediated metabolism cannot occur, isolating non-CYP pathways.

  • Inhibitor Arms (The Self-Validating Step): Run parallel incubations with 100 µM Pargyline (an MAO inhibitor) and 1 mM 1-Aminobenzotriazole (a pan-CYP inhibitor).

  • Quantification: Quench with cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

  • Logic: If Pargyline rescues the compound's half-life but 1-Aminobenzotriazole does not, the clearance is definitively linked to MAO-mediated oxidative deamination of the aminomethyl group[3],[2].

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

To correlate the in vitro half-life to in vivo exposure, a dual-arm PK study is required.

  • Dosing: Divide CD1 mice into two cohorts. Administer 2 mg/kg Intravenously (IV) to Cohort 1, and 10 mg/kg Per Os (PO, orally) to Cohort 2.

  • Sampling: Collect serial blood samples using Dried Blood Spots (DBS) at 8 timepoints over 24 hours. Causality: DBS instantly halts enzymatic activity, preventing ex vivo degradation of the primary amine by blood-borne oxidases.

  • Analysis: Calculate absolute systemic clearance (CL) and volume of distribution (Vd) from the IV arm.

  • Logic: The IV arm is mathematically required to calculate the absolute oral bioavailability (F%) from the PO arm. Without the IV baseline, a low PO exposure cannot be definitively attributed to poor gastrointestinal absorption versus high first-pass hepatic metabolism.

IVIVC Decision Matrix

When evaluating aminomethyl-pyridinol derivatives, follow this structured workflow to ensure resources are only spent on in vivo models when metabolic stability is mathematically sound.

Workflow InVitro In Vitro Assay (IC50 < 10 nM) Microsomes Liver Microsomal Stability (Determine T1/2) InVitro->Microsomes Proceed to ADME HighClearance High Clearance (Oxidative Deamination) Microsomes->HighClearance T1/2 < 15 min LowClearance Low Clearance (Metabolically Stable) Microsomes->LowClearance T1/2 > 60 min StructuralMod Structural Modification (e.g., Steric Hindrance) HighClearance->StructuralMod Optimize Aminomethyl InVivo In Vivo PK/PD (Tumor Efficacy Models) LowClearance->InVivo Proceed to Animal Trials StructuralMod->InVitro Re-evaluate

Fig 2. Self-validating IVIVC workflow for optimizing aminomethyl-containing fragments.

References

  • [4] CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model. National Institutes of Health (NIH) / PMC.[Link]

  • [5] Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib. AACR Journals.[Link]

  • [1] CCT244747 Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs. AACR Journals.[Link]

  • [7] Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA-Damaging Agents and Antimetabolites. AACR Journals.[Link]

  • [6] Host-parasite co-metabolic activation of antitrypanosomal aminomethyl-benzoxaboroles. PLoS Pathogens.[Link]

  • [3] Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.[Link]

  • [2] Information on EC 1.4.3.4 - monoamine oxidase. BRENDA Enzyme Database.[Link]

Sources

A Comparative Guide to the Cytotoxicity of 5-(Aminomethyl)-2-methylpyridin-4-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the pyridine scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] Among these, pyridin-4-ol derivatives are of particular interest due to their potential therapeutic applications. This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of 5-(Aminomethyl)-2-methylpyridin-4-ol, a structural analog of Vitamin B6, and related compounds. We will delve into the structure-activity relationships that govern their cytotoxic profiles, present available experimental data, and provide detailed protocols for assessing their efficacy in a research setting.

Introduction to Pyridine Derivatives and Cytotoxicity

Pyridine and its derivatives are a versatile class of heterocyclic compounds extensively utilized in medicinal chemistry for the design of novel therapeutic agents.[1] Their diverse biological activities include anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A key aspect of developing these compounds as potential drug candidates is the rigorous evaluation of their cytotoxicity against various cell lines. This process helps to identify compounds with selective toxicity towards cancer cells while minimizing harm to healthy cells.

The core structure of 5-(Aminomethyl)-2-methylpyridin-4-ol is closely related to pyridoxine (a form of Vitamin B6). While Vitamin B6 is essential for numerous metabolic processes, studies have shown that high doses of pyridoxine and some of its synthetic analogs can exhibit anti-proliferative effects and induce selective cell death in certain cancer cell lines.[1][4] This provides a compelling rationale for investigating the cytotoxic potential of its structural analogs.

Comparative Cytotoxicity: A Data-Driven Analysis

Compound/Derivative ClassCell Line(s)IC50 Value(s)Reference(s)
N-protected and deprotected amino acid derivatives of 2-aminopyridineHCT 116 (colorectal)3.7-8.1μM[4]
N-protected and deprotected amino acid derivatives of 2-aminopyridineHT29 (colorectal)3.27-7.7 μM[4]
Pyridine epothilonesVarious human cancer cell linesPotent activity reported[5]
Amide derivative imidazopyridine (49j)MDA-MB-231 (breast)0.95 ± 0.039 μM[5]
Amide derivative imidazopyridine (49j)MCF-7 (breast)0.021 ± 0.0012 μM[5]
Amide derivative imidazopyridine (49j)A549 (lung)0.091 ± 0.0053 μM[5]
Amide derivative imidazopyridine (49j)DU-145 (prostate)0.24 ± 0.032 μM[5]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (pancreatic)1.95 μM[2]
N-methyl-4-phenoxypicolinamide derivative (8e)A549 (lung)3.6 μM[6]
N-methyl-4-phenoxypicolinamide derivative (8e)H460 (lung)1.7 μM[6]
N-methyl-4-phenoxypicolinamide derivative (8e)HT-29 (colorectal)3.0 μM[6]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of pyridine derivatives is intricately linked to their molecular structure. Key SAR observations include:

  • Functional Groups: The presence and position of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. Conversely, the presence of halogen atoms or bulky groups may lead to a decrease in activity.

  • Aminopyridine Moiety: Aminopyridine derivatives have demonstrated significant potential as anticancer agents.[4][7] The amino group can participate in crucial hydrogen bonding interactions with biological targets.

  • Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring play a critical role in determining the cytotoxic potency and selectivity of the compounds.

For 5-(Aminomethyl)-2-methylpyridin-4-ol, the presence of the aminomethyl group at the 5-position, the methyl group at the 2-position, and the hydroxyl group at the 4-position are all expected to influence its biological activity. The hydroxyl group, in particular, may contribute to its antioxidant properties and its ability to interact with cellular targets.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 5-(Aminomethyl)-2-methylpyridin-4-ol and its structural analogs

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Experimental Workflow

To provide a clear overview of the cytotoxicity assessment process, the following diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation_24_72h Incubate for 24-72 hours Treatment->Incubation_24_72h Add_MTT Add MTT Reagent Incubation_24_72h->Add_MTT Incubation_2_4h Incubate for 2-4 hours Add_MTT->Incubation_2_4h Solubilization Add Solubilization Buffer Incubation_2_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-(Aminomethyl)-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Pre-Disposal Considerations

Given its chemical structure, 5-(Aminomethyl)-2-methylpyridin-4-ol is likely to share toxicological properties with other aminopyridines. These compounds are often classified as toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] Therefore, it is imperative to treat this compound as hazardous waste.

Key Principles for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4]

  • Avoid Contamination: Prevent the compound from entering drains or the environment.[5][6]

II. Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid and liquid waste containing 5-(Aminomethyl)-2-methylpyridin-4-ol.[1]

  • Container Compatibility: The container must be made of a material compatible with the chemical and be leak-proof with a secure lid.[7]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "5-(Aminomethyl)-2-methylpyridin-4-ol," and a clear description of its potential hazards (e.g., "Toxic," "Irritant").[1][8]

  • Solid Waste: Collect all contaminated solid materials, such as weighing paper, gloves, and paper towels, in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 5-(Aminomethyl)-2-methylpyridin-4-ol should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[1]

Table 1: Waste Stream Management for 5-(Aminomethyl)-2-methylpyridin-4-ol

Waste TypeContainer TypeLabeling Requirements
Solid Waste (contaminated gloves, paper, etc.)Leak-proof, compatible solid waste container"Hazardous Waste," "5-(Aminomethyl)-2-methylpyridin-4-ol," "Toxic," "Irritant"
Liquid Waste (solutions)Leak-proof, compatible liquid waste container"Hazardous Waste," "5-(Aminomethyl)-2-methylpyridin-4-ol," "Toxic," "Irritant"
Sharps (contaminated needles, etc.)Puncture-resistant sharps container"Hazardous Waste," "Sharps," "5-(Aminomethyl)-2-methylpyridin-4-ol," "Toxic," "Irritant"
III. Storage and Accumulation in the Laboratory

The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][9][10]

Satellite Accumulation Area (SAA) Guidelines:

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[1]

  • Keep the waste container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11]

  • Once the container is full or has been in the lab for the maximum allowable time (often six to twelve months for academic labs under EPA's Subpart K), it must be moved to a central accumulation area (CAA) for disposal by a licensed vendor.[7][11]

G cluster_0 Laboratory Operations cluster_1 Institutional Waste Management Point_of_Generation Chemical Use: 5-(Aminomethyl)-2-methylpyridin-4-ol Waste_Collection Segregated Hazardous Waste Container Point_of_Generation->Waste_Collection Dispose Waste SAA Satellite Accumulation Area (SAA) (In-Lab Storage) Waste_Collection->SAA Store Securely CAA Central Accumulation Area (CAA) SAA->CAA Container Full or Time Limit Reached EHS Environmental Health & Safety (EHS) CAA->EHS Coordinate Pickup Licensed_Vendor Licensed Hazardous Waste Disposal Vendor EHS->Licensed_Vendor Arrange Disposal

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (less than 1 liter):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]

  • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable decontaminating solution, followed by water.

  • Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.[1]

Large Spills (greater than 1 liter):

  • Evacuate the area immediately.[1]

  • Alert your institution's emergency response team and EHS department.[1]

V. Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal facility.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

  • Your institution's EHS department will coordinate the pickup and transportation of the hazardous waste from the CAA.[1]

  • Ensure all documentation, including the hazardous waste manifest, is completed accurately.[8]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.

References

  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • MCW. (n.d.). Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Waste Logic. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.